Product packaging for 3-Fluoro-5-(trifluoromethyl)benzyl alcohol(Cat. No.:CAS No. 184970-29-4)

3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B068937
CAS No.: 184970-29-4
M. Wt: 194.13 g/mol
InChI Key: LTWAIZVPDMHGOE-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)benzyl alcohol is a useful research compound. Its molecular formula is C8H6F4O and its molecular weight is 194.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F4O B068937 3-Fluoro-5-(trifluoromethyl)benzyl alcohol CAS No. 184970-29-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-fluoro-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWAIZVPDMHGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343342
Record name 3-Fluoro-5-(trifluoromethyl)benzyl alcohol
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Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184970-29-4
Record name 3-Fluoro-5-(trifluoromethyl)benzyl alcohol
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Record name 184970-29-4
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Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, fluorinated organic molecules represent a cornerstone of innovation. The strategic incorporation of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, can profoundly alter the physicochemical and biological properties of a parent molecule.[1][2] These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets—attributes highly sought after in drug development.[3]

This compound (CAS No. 184970-29-4) is a key exemplar of this class of building blocks.[4][5] Possessing both a fluorine atom and a trifluoromethyl group on the aromatic ring, this molecule offers a unique electronic profile. The strong electron-withdrawing nature of these substituents significantly influences the reactivity of both the benzyl alcohol functional group and the aromatic system. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, offering a technical resource for researchers and development professionals aiming to leverage its unique characteristics.

Core Chemical and Physical Properties

This compound is a clear, colorless liquid under standard conditions.[4] Its distinct substitution pattern governs its physical properties, which are summarized below. The presence of the polar C-F and C-O bonds, combined with the bulky, lipophilic CF₃ group, results in moderate polarity and specific solubility characteristics.

PropertyValueSource
CAS Number 184970-29-4[4]
Molecular Formula C₈H₆F₄O[4]
Molecular Weight 194.13 g/mol [4]
Appearance Clear, colorless liquid[4]
Boiling Point 81°C @ 3 mmHg[4]
Density 1.377±0.06 g/cm³ (Predicted)[4]
Flash Point 80-82°C @ 3 mmHg[4]
Refractive Index 1.448[4]
pKa 13.83±0.10 (Predicted)[4]
Storage Store at room temperature.[4]

Spectroscopic Profile: A Structural Elucidation

The structural features of this compound give rise to a distinct spectroscopic signature. While specific spectra for this compound are not publicly cataloged, a reliable profile can be predicted based on established principles and data from analogous structures.[6][7]

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (CH₂) protons, and the hydroxyl (OH) proton. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The CH₂ protons would likely appear as a doublet coupled to the OH proton (unless D₂O exchange is performed) or a singlet, shifted downfield by the adjacent oxygen and the electron-withdrawing ring. The OH proton signal is typically a broad singlet, and its chemical shift is concentration-dependent.

  • ¹³C NMR: The carbon spectrum would show eight distinct signals. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. Similarly, the carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The electron-withdrawing effects of the F and CF₃ groups will cause a downfield shift in the aromatic carbon signals compared to unsubstituted benzyl alcohol.

  • ¹⁹F NMR: The fluorine spectrum is a powerful tool for confirming the structure. It would exhibit two distinct signals: one for the single fluorine atom and another for the three equivalent fluorines of the CF₃ group. These signals will show coupling to nearby aromatic protons.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the alcohol. Strong absorption bands in the 1100-1350 cm⁻¹ range are indicative of C-F stretching vibrations from both the aryl-F and CF₃ groups.

Synthesis and Purification Workflow

The most direct and common route for the synthesis of this compound is the reduction of its corresponding carboxylic acid or aldehyde derivative. The reduction of 3-fluoro-5-(trifluoromethyl)benzoic acid is a robust and high-yielding approach.[8][9]

Experimental Protocol: Reduction of 3-Fluoro-5-(trifluoromethyl)benzoic acid

Rationale: Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF), are highly effective and selective reagents for the reduction of carboxylic acids to primary alcohols. They are preferred over harsher reagents like lithium aluminum hydride (LiAlH₄) when milder conditions are desired and to simplify the work-up procedure.

Step-by-Step Methodology:

  • Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-fluoro-5-(trifluoromethyl)benzoic acid (10.4 g, 50 mmol).

  • Dissolution: Add 150 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the solid is fully dissolved.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Under the nitrogen atmosphere, slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (100 mL, 100 mmol, 2.0 eq) dropwise via an addition funnel. Maintain the internal temperature below 5°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again to 0°C. Slowly and carefully add 50 mL of methanol to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed.

  • Acidification & Work-up: Slowly add 100 mL of 2 M hydrochloric acid (HCl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow SM 3-Fluoro-5-(trifluoromethyl) benzoic acid Reagent 1. BH₃·THF, Anhydrous THF, 0°C to RT 2. HCl (aq) work-up SM->Reagent Reduction Product 3-Fluoro-5-(trifluoromethyl) benzyl alcohol Reagent->Product Purification Silica Gel Chromatography Product->Purification FinalProduct Pure Product Purification->FinalProduct Derivatization cluster_alcohol_reactions Alcohol Reactions cluster_ring_reactions Aromatic Ring Reactions Start 3-Fluoro-5-(trifluoromethyl) benzyl alcohol Aldehyde ...benzaldehyde Start->Aldehyde Mild Oxidation (PCC, DMP) Acid ...benzoic acid Start->Acid Strong Oxidation (KMnO₄) Ester ...benzyl ester Start->Ester Esterification (RCOCl, Pyridine) Halide ...benzyl halide Start->Halide Halogenation (SOCl₂, PBr₃) EAS Electrophilic Aromatic Substitution Product Start->EAS Electrophilic Attack (e.g., HNO₃/H₂SO₄) (Challenging)

References

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS: 184970-29-4): A Key Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—are highly sought after by researchers.[1][2][3] 3-Fluoro-5-(trifluoromethyl)benzyl alcohol, identified by its CAS number 184970-29-4, stands out as a pivotal building block in this domain. This technical guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

This compound features a benzyl alcohol core, a versatile functional group amenable to a wide array of chemical transformations. Its aromatic ring is strategically substituted with both a fluorine atom and a trifluoromethyl (CF₃) group. This dual-fluorination pattern creates a unique electronic environment, making it an invaluable intermediate for accessing complex molecular architectures with tailored pharmacokinetic and pharmacodynamic properties.

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a starting material are fundamental to its effective use in synthesis. The presence of the highly electronegative fluorine and trifluoromethyl substituents significantly influences the properties of the benzyl alcohol core. The CF₃ group, in particular, is a strong electron-withdrawing group, which impacts the reactivity of both the aromatic ring and the benzylic alcohol.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 184970-29-4[4][5]
Molecular Formula C₈H₆F₄O[5]
Molecular Weight 194.13 g/mol -
Appearance Colorless Liquid[6]
Boiling Point Data not available-
Density Data not available-
LogP (Octanol/Water) 2.1 (Predicted)-

Note: Experimental physical properties such as boiling point and density are not consistently reported in public literature. Predicted values are provided for guidance.

The combination of the fluoro and trifluoromethyl groups enhances the compound's lipophilicity, a critical parameter for membrane permeability in biological systems.[3] Furthermore, the carbon-fluorine bond's strength makes the molecule more resistant to metabolic degradation, particularly oxidative processes targeting C-H bonds, a common strategy in drug design to prolong a candidate's half-life.[1][3]

Synthesis and Manufacturing Pathways

The most direct and common laboratory-scale synthesis of this compound involves the reduction of its corresponding benzoic acid derivative, 3-Fluoro-5-(trifluoromethyl)benzoic acid. This transformation is typically achieved with high efficiency using standard reducing agents.

A general workflow for this synthesis is outlined below. The choice of reducing agent is critical; borane complexes are often preferred for their selectivity in reducing carboxylic acids in the presence of other functional groups.

G cluster_0 Synthesis Workflow start 3-Fluoro-5-(trifluoromethyl)benzoic acid process Reduction in Aprotic Solvent (e.g., THF) start->process reagent Reducing Agent (e.g., Borane-THF Complex) reagent->process workup Aqueous Workup (Quenching, Extraction) process->workup product This compound workup->product

Caption: General workflow for the synthesis of the target alcohol.

Protocol 2.1: Reduction of 3-Fluoro-5-(trifluoromethyl)benzoic acid

This protocol is adapted from standard procedures for the reduction of substituted benzoic acids.[7]

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (2.0-2.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C. The causality here is to control the exothermic reaction and prevent side reactions.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of 2 M HCl until gas evolution ceases. This step is self-validating; the cessation of effervescence indicates the complete neutralization of the reducing agent.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel chromatography if necessary to obtain pure this compound.

Key Chemical Transformations and Applications in Synthesis

The true utility of this compound lies in its reactivity, serving as a launchpad for a variety of functionalized molecules. The benzylic alcohol moiety is the primary site of transformation.

Oxidation to Aldehydes and Carboxylic Acids

Controlled oxidation of the primary alcohol provides access to either the corresponding aldehyde or carboxylic acid, both of which are immensely valuable intermediates.

  • To Aldehyde: Selective oxidation to 3-fluoro-5-(trifluoromethyl)benzaldehyde is crucial for subsequent reactions like reductive aminations, Wittig reactions, or Grignard additions.

  • To Carboxylic Acid: Further oxidation yields 3-fluoro-5-(trifluoromethyl)benzoic acid, a precursor for amides, esters, and other acid derivatives.

G cluster_1 Oxidation Pathways alcohol This compound aldehyde 3-Fluoro-5-(trifluoromethyl)benzaldehyde alcohol->aldehyde Mild Oxidation (e.g., PCC, DMP, Photochemical) acid 3-Fluoro-5-(trifluoromethyl)benzoic acid alcohol->acid One-Pot Oxidation aldehyde->acid Strong Oxidation (e.g., Jones, KMnO₄, Lindgren)

Caption: Key oxidation transformations of the title compound.

Protocol 3.1.1: Photochemical Aerobic Oxidation to Benzaldehyde

This modern, green chemistry approach avoids the use of heavy metal oxidants. The protocol is based on a general method catalyzed by Eosin Y, which uses molecular oxygen as the terminal oxidant under visible light irradiation.[8][9]

Materials:

  • This compound

  • Eosin Y (photocatalyst)

  • Acetonitrile (MeCN) or suitable organic solvent

  • Oxygen (O₂) balloon or atmosphere

  • Blue LED light source

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and Eosin Y (1-2 mol%) in the chosen solvent.

  • Seal the vessel and purge with oxygen gas, then maintain an O₂ atmosphere using a balloon. The presence of oxygen is essential for the catalytic cycle to proceed.[8]

  • Irradiate the stirred mixture with a blue LED light source at room temperature.

  • Monitor the reaction progress by TLC. Electron-withdrawing groups on the benzyl alcohol, such as in the title compound, may slightly reduce the reaction rate compared to electron-donating groups.[8]

  • Upon completion, the solvent can be removed in vacuo, and the residue purified by column chromatography to isolate the 3-Fluoro-5-(trifluoromethyl)benzaldehyde.

Protocol 3.1.2: Two-Step, One-Pot Oxidation to Benzoic Acid

This protocol merges a copper-catalyzed aerobic oxidation to the aldehyde with a subsequent Lindgren oxidation to the carboxylic acid, avoiding the isolation of the potentially labile aldehyde intermediate.[10]

Materials:

  • This compound

  • Copper(I) catalyst (e.g., CuBr·SMe₂)

  • Ligand (e.g., a bipyridine derivative)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Solvent (e.g., acetonitrile)

  • Oxygen (O₂)

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene (hypochlorite scavenger)

  • tert-Butanol/Water solvent mixture

Procedure:

  • Step 1 (Alcohol to Aldehyde): Combine the benzyl alcohol (1.0 eq), copper catalyst (sub-mol%), ligand, and TEMPO in acetonitrile. Stir the mixture vigorously under an atmosphere of O₂ until TLC indicates full conversion to the aldehyde.

  • Step 2 (Aldehyde to Acid): To the same reaction vessel, add a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in a t-BuOH/water mixture. Add 2-methyl-2-butene as a scavenger for the hypochlorite byproduct, which prevents unwanted side reactions.[10]

  • Stir the mixture at room temperature until the aldehyde is fully consumed.

  • Perform an aqueous workup, including quenching with sodium sulfite, acidification, and extraction with an organic solvent to isolate the 3-Fluoro-5-(trifluoromethyl)benzoic acid.

C-O Bond Activation for Cross-Coupling Reactions

A powerful application for benzyl alcohols is their direct use in cross-coupling reactions, which bypasses the need to first convert the alcohol to a halide or triflate. Palladium-catalyzed Suzuki-Miyaura coupling can directly activate the benzylic C-O bond to form a C-C bond with an arylboronic acid.[11] This provides an atom-economical route to construct diarylmethane scaffolds.[11][12]

G cluster_2 Suzuki-Miyaura Cross-Coupling alcohol This compound product Diaryl Methane Derivative alcohol->product boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product

Caption: Direct Suzuki coupling using the benzylic alcohol.

Protocol 3.2.1: Direct Suzuki-Miyaura Coupling

This protocol is based on established methods for the direct coupling of benzyl alcohols.[11]

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an oven-dried Schlenk tube, combine the benzyl alcohol (1.0 eq), arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at 80-110°C for 12-24 hours. The reaction must be monitored for progress.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water, dry the organic layer over MgSO₄, and concentrate.

  • Purify the resulting diarylmethane product by silica gel chromatography.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[4][6]

Table 2: Hazard and Precautionary Information

CategoryDescription
GHS Hazard Statements H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6]
Signal Word Warning[6]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[4][6]
Handling Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.[4][6]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4][6]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique electronic and steric properties, conferred by the meta-disposed fluoro and trifluoromethyl groups, provide chemists with a powerful scaffold for creating novel pharmaceuticals and advanced materials. The versatility of the benzylic alcohol functional group allows for its conversion into aldehydes, carboxylic acids, and diarylmethanes through reliable and increasingly efficient synthetic protocols. By understanding the causality behind its synthesis and reactivity, researchers can fully leverage this building block to accelerate innovation and address complex scientific challenges.

References

A Senior Application Scientist's Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 3-Fluoro-5-(trifluoromethyl)benzyl alcohol, a key building block in modern medicinal and materials chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique electronic properties, enhancing metabolic stability and binding affinity in drug candidates.[1][2] This document moves beyond simple procedural lists to offer a causal analysis of preferred synthetic strategies, focusing on the reduction of commercially available precursors: 3-Fluoro-5-(trifluoromethyl)benzoic acid and 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Each protocol is presented as a self-validating system, complete with mechanistic insights, detailed experimental procedures, and safety considerations to ensure reliable and reproducible outcomes in a research and development setting.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several functional group levels. The most direct and industrially relevant routes involve the reduction of precursors where the benzylic carbon is at a higher oxidation state, namely the carboxylic acid, aldehyde, or acyl chloride. The choice of starting material often depends on commercial availability, cost, and the scale of the synthesis.

The diagram below illustrates the primary retrosynthetic disconnections and the corresponding forward-synthesis pathways discussed in this guide.

Product This compound Aldehyde 3-Fluoro-5-(trifluoromethyl)benzaldehyde Aldehyde->Product   Reduction (e.g., NaBH4) Acid 3-Fluoro-5-(trifluoromethyl)benzoic acid Acid->Product   Reduction (e.g., BH3-THF) AcylChloride 3-Fluoro-5-(trifluoromethyl)benzoyl chloride Acid->AcylChloride   Chlorination (e.g., SOCl2) AcylChloride->Aldehyde   Partial Reduction (e.g., Rosenmund)

Caption: Key synthetic routes to this compound.

This guide will focus on the two most reliable and frequently employed laboratory-scale methods: the reduction of the benzoic acid derivative and the reduction of the corresponding benzaldehyde.

Method 1: Selective Reduction of 3-Fluoro-5-(trifluoromethyl)benzoic Acid

This approach is highly effective due to the commercial availability of the starting carboxylic acid. The core of this method is the use of a reducing agent that is potent enough to reduce a carboxylic acid but can be handled safely in a standard laboratory fume hood. Borane-tetrahydrofuran complex (BH3·THF) is the reagent of choice for this transformation.

Expertise & Causality: Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride. Boranes are electrophilic reducing agents that coordinate strongly to the carbonyl oxygen of the carboxylic acid, facilitating a rapid reduction to the primary alcohol. This pathway is highly selective and avoids the intermediate isolation of the often more reactive aldehyde.[3]

Experimental Protocol: Borane-THF Reduction

G cluster_0 Setup & Reagent Addition cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve Acid in THF B 2. Cool to 0°C (Ice Bath) A->B C 3. Add BH3-THF dropwise B->C D 4. Warm to RT C->D E 5. Reflux for 2-4 hours D->E F 6. Monitor by TLC E->F G 7. Quench with Methanol F->G H 8. Acidify with HCl G->H I 9. Aqueous Extraction H->I J 10. Purify via Chromatography I->J

Caption: Workflow for the reduction of the carboxylic acid to the benzyl alcohol.

Step-by-Step Methodology:

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-Fluoro-5-(trifluoromethyl)benzoic acid (10.4 g, 50 mmol).[4]

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and stir until the solid is completely dissolved.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (100 mL, 100 mmol, 2.0 eq.) dropwise via the dropping funnel over 30 minutes.[3] Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 66 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add methanol (20 mL) to quench the excess borane. Vigorous hydrogen gas evolution will be observed.

  • Work-up: Slowly add 2N hydrochloric acid (50 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure alcohol.

ParameterValueReference
Starting Material 3-Fluoro-5-(trifluoromethyl)benzoic acid[4]
Reagent Borane-tetrahydrofuran complex (1.0 M)[3]
Solvent Anhydrous Tetrahydrofuran (THF)[3]
Temperature 0 °C to Reflux (66 °C)[3]
Reaction Time 2 - 4 hours
Typical Yield 85 - 95%[3]

Method 2: Reduction of 3-Fluoro-5-(trifluoromethyl)benzaldehyde

This method is ideal when the corresponding aldehyde is readily available or is synthesized as an intermediate from another precursor, such as the acyl chloride. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.

Expertise & Causality: Sodium borohydride (NaBH₄) is a highly effective and chemoselective reducing agent for aldehydes and ketones. It is a source of hydride (H⁻) which attacks the electrophilic carbonyl carbon. Unlike more powerful hydride donors like lithium aluminum hydride (LiAlH₄), NaBH₄ is safe to use in protic solvents like methanol or ethanol and will not reduce more robust functional groups like esters or carboxylic acids, nor will it affect the C-F bonds on the aromatic ring. This high degree of selectivity makes it a trustworthy and reliable choice for this specific transformation.

Experimental Protocol: Sodium Borohydride Reduction

G cluster_0 Setup & Reagent Addition cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve Aldehyde in Methanol B 2. Cool to 0°C (Ice Bath) A->B C 3. Add NaBH4 portion-wise B->C D 4. Stir at 0°C for 30 min C->D E 5. Warm to RT and stir 1 hour D->E F 6. Monitor by TLC E->F G 7. Quench with Acetone/Water F->G H 8. Concentrate Solvent G->H I 9. Aqueous Extraction H->I J 10. Dry and Evaporate I->J

Caption: Workflow for the reduction of the benzaldehyde to the benzyl alcohol.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-Fluoro-5-(trifluoromethyl)benzaldehyde (9.6 g, 50 mmol) in methanol (100 mL).[1]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring, add sodium borohydride (NaBH₄) (0.95 g, 25 mmol, 0.5 eq.) portion-wise over 15 minutes. Note: The stoichiometry is 4:1 (aldehyde:borohydride), so 0.25 equivalents are theoretically sufficient, but a slight excess is used to ensure complete reaction.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 1-2 hours.

  • Monitoring: Monitor the disappearance of the aldehyde by TLC.

  • Quenching: Cool the mixture to 0 °C and slowly add water (50 mL) to quench any unreacted NaBH₄.

  • Work-up: Remove the bulk of the methanol under reduced pressure. Add water (50 mL) to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the target alcohol, which is often pure enough for subsequent steps. Further purification can be achieved by distillation or column chromatography if necessary.

ParameterValueReference
Starting Material 3-Fluoro-5-(trifluoromethyl)benzaldehyde[1]
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 1.5 - 2.5 hours
Typical Yield > 95%

Product Characterization & Physical Properties

Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

PropertyValueReference
Molecular Formula C₈H₆F₄O[5]
Molecular Weight 194.13 g/mol
Appearance Colorless Liquid[1]
Boiling Point ~175 °C (estimated)[1]
CAS Number 184970-29-4[6]

Analytical Data:

  • ¹H NMR: Expected signals for aromatic protons, the benzylic CH₂ group, and the hydroxyl proton.

  • ¹⁹F NMR: Expected signals for the aromatic fluorine and the CF₃ group.

  • IR Spectroscopy: Characteristic absorption for the O-H stretch (broad, ~3300 cm⁻¹) and C-F stretches.

  • Mass Spectrometry: Molecular ion peak corresponding to the product's mass.

Safety and Handling

Working with fluorinated compounds and potent reducing agents requires strict adherence to safety protocols.[7][8]

  • This compound: May cause skin and serious eye irritation.[6] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[8]

  • Borane-Tetrahydrofuran Complex (BH3·THF): Flammable liquid and vapor. Reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.

  • Sodium Borohydride (NaBH₄): Can release hydrogen gas upon contact with acid or protic solvents. While safer than LiAlH₄, quenching should still be performed cautiously and at a low temperature.

Always consult the latest Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[6][7][8]

Conclusion

The synthesis of this compound is readily achievable through well-established reduction methodologies. The reduction of the corresponding carboxylic acid with a borane complex offers a direct and high-yielding route from a common commercial precursor. Alternatively, the milder reduction of the benzaldehyde with sodium borohydride provides a highly chemoselective and operationally simple pathway. The choice between these methods will depend on the availability of starting materials, project scale, and specific laboratory capabilities. Both protocols, when executed with care and adherence to safety standards, provide a reliable and robust foundation for accessing this valuable synthetic intermediate.

References

A Senior Application Scientist's Guide to the Spectral Characterization of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the essential spectral data for 3-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS No. 210558-69-9), a key fluorinated building block in contemporary drug discovery and materials science. As a Senior Application Scientist, the objective is not merely to present data but to offer a holistic interpretation, connecting spectral features to molecular structure and providing field-tested protocols for data acquisition. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The causality behind experimental choices and the integration of multi-technique data for unambiguous structural confirmation are emphasized throughout.

Introduction: The Significance of Fluorinated Benzyl Alcohols

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of a bifunctional aromatic scaffold, presenting both a single fluorine substituent and a trifluoromethyl group. This substitution pattern creates a unique electronic environment, making a detailed understanding of its spectral signature crucial for reaction monitoring, quality control, and the characterization of its derivatives. This guide will deconstruct its spectral fingerprint, providing the foundational knowledge required for its effective utilization in research and development.

Molecular Structure and Predicted Spectral Signatures

Before delving into the acquired data, an expert scientist first predicts the expected spectral features based on the molecule's structure. This predictive approach is a self-validating mechanism that ensures the final interpretation is logical and grounded in chemical principles.

Visualizing the Analyte

Caption: Structure of this compound.

  • ¹H NMR: We anticipate signals for the benzylic protons (-CH₂OH), the hydroxyl proton (-OH), and three distinct aromatic protons. The aromatic signals will be split by each other and by the fluorine atom, creating complex multiplets. The electron-withdrawing nature of the -F and -CF₃ groups will shift the aromatic and benzylic protons downfield.

  • ¹³C NMR: Eight distinct carbon signals are expected. The carbon bearing the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbon bearing the single fluorine atom will exhibit a large one-bond C-F coupling.

  • ¹⁹F NMR: Two signals are expected: one for the single fluorine atom and one for the -CF₃ group. These signals will likely show coupling to the aromatic protons.[1][2][3][4][5]

  • IR Spectroscopy: Key vibrational bands should include a broad O-H stretch for the alcohol, C-H stretches for the aromatic and benzylic groups, aromatic C=C stretches, and strong C-F stretches for both the Ar-F and -CF₃ groups.[6][7][8][9][10]

  • Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 194. Common fragmentation pathways for benzyl alcohols include the loss of water (M-18), loss of the hydroxyl group (M-17), and cleavage to form a substituted tropylium ion.[11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For organofluorine compounds, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial but essential for complete characterization.[1][3]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, connectivity, and electronic environment of protons.

Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.3m3HAromatic (H-2, H-4, H-6)
4.78s2HBenzylic (-CH₂)
~1.8 - 2.5br s1HHydroxyl (-OH)

Data synthesized from typical values for similar structures.[15][16][17][18]

Expert Interpretation:

  • The three aromatic protons appear as a complex multiplet due to mutual coupling and additional coupling to the fluorine atom. The strong deshielding effect of the meta-positioned -F and -CF₃ groups pushes these signals significantly downfield.

  • The benzylic protons (-CH₂) appear as a sharp singlet, indicating no coupling to adjacent protons. Its position at 4.78 ppm is characteristic of a methylene group attached to both an aromatic ring and an oxygen atom.

  • The hydroxyl proton signal is typically broad and its chemical shift is variable, depending on concentration and solvent.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR reveals the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound (126 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | J (C-F) Coupling (Hz) | Assignment | | :--- | :--- | :--- | :--- | | 163.1 | d, ¹JCF ≈ 248 | C-F (C-3) | | 144.1 | d, ³JCCCF ≈ 7 | C-CH₂OH (C-1) | | 131.6 | q, ²JCCF ≈ 33 | C-CF₃ (C-5) | | 123.6 | q, ¹JCF ≈ 272 | -CF₃ | | ~122.5 | m | Aromatic CH | | ~116.0 | m | Aromatic CH | | ~115.5 | m | Aromatic CH | | 64.0 | s | -CH₂OH |

Data synthesized from typical values for similar structures.[15][19][20][21]

Expert Interpretation:

  • Causality of C-F Coupling: The most informative signals are those coupled to fluorine. The carbon directly bonded to the single fluorine (C-3) exhibits a very large one-bond coupling constant (¹JCF) of approximately 248 Hz, a definitive diagnostic feature.

  • The carbon of the trifluoromethyl group (-CF₃) shows an even larger ¹JCF of ~272 Hz and appears as a sharp quartet. The carbon attached to the -CF₃ group (C-5) also appears as a quartet, but with a much smaller two-bond coupling constant (²JCCF) of ~33 Hz. This is a classic pattern for a trifluoromethyl-substituted aromatic ring.

  • The benzylic carbon (-CH₂OH) resonates around 64.0 ppm, consistent with an sp³ carbon attached to an oxygen atom.

Fluorine (¹⁹F) NMR Spectroscopy

For a fluorinated molecule, ¹⁹F NMR is indispensable. It offers high sensitivity and a wide chemical shift range, making it easy to distinguish between different fluorine environments.[1][2][5]

Table 3: ¹⁹F NMR Spectral Data for this compound (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
-62.8s-CF₃
-110.5tAr-F

Data synthesized from typical values for similar structures.[22]

Expert Interpretation:

  • The trifluoromethyl group appears as a sharp singlet around -63 ppm, a characteristic region for aromatic -CF₃ groups.

  • The single aromatic fluorine appears as a triplet around -110 ppm. The triplet multiplicity arises from coupling to the two ortho-protons (H-2 and H-4), providing direct evidence for its position on the aromatic ring.

Protocol 1: Standard NMR Data Acquisition

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural verification.

Methodology (Self-Validating System):

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.

    • Causality: CDCl₃ is a standard solvent with minimal overlapping signals. TMS provides the 0 ppm reference for ¹H and ¹³C spectra.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving fine coupling patterns.

  • ¹H Acquisition:

    • Acquire 16-32 scans with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Process the data with an exponential line broadening of 0.3 Hz.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C Acquisition:

    • Acquire 1024-2048 scans using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

  • ¹⁹F Acquisition:

    • Acquire 64-128 scans. A reference standard like CFCl₃ (0 ppm) can be used, but modern spectrometers can reference internally.

    • Trustworthiness Check: The observed multiplicities and coupling constants across all three spectra must be consistent with the proposed structure.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational modes of functional groups, providing a rapid and reliable method for confirming their presence.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3350-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₂)
1620, 1590, 1470Medium-StrongAromatic C=C skeletal vibrations
1350-1100Very StrongC-F stretches (-CF₃ and Ar-F)
1050StrongC-O stretch (primary alcohol)

Data synthesized from NIST reference spectra and established correlation tables.[6][8][10][23][24][25]

Expert Interpretation:

  • The most prominent feature is the broad, strong absorption above 3200 cm⁻¹, which is unequivocally assigned to the O-H stretching of the hydrogen-bonded alcohol.[26]

  • The presence of multiple strong, sharp bands in the 1350-1100 cm⁻¹ region is a hallmark of organofluorine compounds and corresponds to the C-F stretching vibrations of both the aryl-fluoride and the trifluoromethyl group.

  • The combination of the O-H, aromatic C=C, and C-F bands provides a rapid, high-confidence confirmation of the molecule's core functional groups.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To quickly obtain a high-quality IR spectrum of the compound.

Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to record the spectrum of the ambient environment (air). This is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a single drop if liquid, a few crystals if solid) of this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

    • Trustworthiness Check: The resulting spectrum should be free of atmospheric CO₂ (~2360 cm⁻¹) and water vapor (~3600 cm⁻¹ and ~1640 cm⁻¹) absorptions, indicating a good background subtraction and sample contact.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern under ionizing conditions, further confirming the structure.

Table 5: Proposed EI-MS Fragmentation Data

m/z (Mass-to-Charge)Proposed Fragment IonNeutral LossFragmentation Pathway
194[C₈H₆F₄O]⁺˙-Molecular Ion [M]⁺˙
176[C₈H₅F₄]⁺H₂ODehydration (Loss of water)
177[C₈H₆F₄]⁺˙•OHLoss of hydroxyl radical
165[C₇H₃F₄]⁺•CH₂OHBenzylic cleavage
145[C₇H₄F₃]⁺HF + CORearrangement and loss

Fragmentation patterns are proposed based on established principles for benzyl alcohols and fluorinated aromatics.[11][13][27][28][29]

Expert Interpretation & Proposed Fragmentation Pathway: Under electron ionization (EI), the molecular ion at m/z 194 is formed. The stability of the aromatic ring ensures this peak is observable. Key fragmentation pathways include:

  • Dehydration: A common pathway for alcohols is the loss of a water molecule (18 Da), leading to a significant peak at m/z 176.[14][28]

  • Benzylic Cleavage: Cleavage of the C-C bond between the ring and the benzylic carbon results in the loss of a •CH₂OH radical (31 Da), which is less common but possible.

  • Tropylium Ion Formation: A more characteristic fragmentation for benzyl derivatives involves rearrangement. The loss of the •OH radical (17 Da) gives an ion at m/z 177. Subsequent rearrangement and loss of neutral molecules can lead to stable fragment ions like the one observed at m/z 145.

Visualizing the Fragmentation

fragmentation_pathway M [M]⁺˙ m/z = 194 M_minus_H2O [M - H₂O]⁺˙ m/z = 176 M->M_minus_H2O - H₂O M_minus_OH [M - •OH]⁺ m/z = 177 M->M_minus_OH - •OH M_minus_CH2OH [M - •CH₂OH]⁺ m/z = 165 M->M_minus_CH2OH - •CH₂OH F145 [C₇H₄F₃]⁺ m/z = 145 M_minus_OH->F145 - H₂CO (rearrangement)

Caption: Proposed EI-MS fragmentation pathways for the analyte.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution (100-1000 ppm) of the analyte in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 80°C, hold for 1 min, then ramp to 280°C at 20°C/min.

    • Causality: This temperature program ensures the compound elutes as a sharp peak without thermal degradation.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-300.

    • Trustworthiness Check: The acquired spectrum should show a clear molecular ion peak at m/z 194. The isotopic pattern for this peak should match the theoretical pattern for a molecule containing C₈H₆F₄O.

Integrated Data Analysis & Conclusion

  • MS confirms the molecular formula C₈H₆F₄O (MW = 194.13 g/mol ).

  • IR confirms the presence of key functional groups: an alcohol (-OH), an aromatic ring, and carbon-fluorine bonds.

  • NMR provides the complete structural map:

    • ¹H NMR shows the number and type of protons (aromatic, benzylic, hydroxyl).

    • ¹³C NMR confirms the 8 unique carbons and, through C-F coupling, identifies the exact points of fluorination.

    • ¹⁹F NMR validates the two distinct fluorine environments (-CF₃ and Ar-F) and their positions.

The collective data from NMR, IR, and MS are in full agreement, unambiguously confirming the structure as this compound. This guide provides the necessary spectral framework and robust protocols for any scientist working with this important fluorinated intermediate, ensuring accuracy, reproducibility, and confidence in their results.

References

1H and 13C NMR of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical applications of NMR spectroscopy for the structural elucidation of complex fluorinated aromatic compounds. We will explore the nuanced effects of fluorine and trifluoromethyl substituents on chemical shifts and coupling constants, present detailed experimental protocols, and illustrate how advanced 2D NMR techniques can be leveraged for unambiguous spectral assignment.

Introduction: The Structural Significance of a Fluorinated Benzyl Alcohol

This compound is a key building block in medicinal chemistry and materials science. The strategic incorporation of fluorine-containing functional groups can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, precise and unambiguous structural characterization is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of such organofluorine compounds in solution.[2] The unique NMR properties of the ¹⁹F nucleus (100% natural abundance, spin I = ½), combined with standard ¹H and ¹³C NMR, provide a deep insight into the molecular framework.[3] This guide explains the spectral features of this compound by dissecting the interplay of substituent effects and spin-spin coupling.

Molecular Structure and Electronic Environment

To interpret the NMR spectra, one must first understand the electronic landscape of the molecule. The aromatic ring is substituted with three distinct groups: a fluorine atom, a trifluoromethyl (-CF₃) group, and a hydroxymethyl (-CH₂OH) group.

  • Fluorine (-F): Exhibits a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric effect (+M). Its influence on the chemical shifts of nearby nuclei is significant and it will directly couple to both protons and carbons.

  • Trifluoromethyl (-CF₃): This group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms, primarily through a strong -I effect. It lacks a significant mesomeric effect.

  • Hydroxymethyl (-CH₂OH): This group is weakly activating and ortho-, para-directing, though its electronic influence is minor compared to the potent effects of -F and -CF₃.

The combination of these substituents creates a unique electronic distribution and a distinct set of non-equivalent protons and carbons, making its NMR spectra information-rich.

Caption: Numbering scheme for this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show four distinct signals: three in the aromatic region corresponding to H-2, H-4, and H-6, and one for the methylene protons of the -CH₂OH group. The hydroxyl proton often appears as a broad, exchangeable singlet.

Predicted Chemical Shifts (δ) and Multiplicities
  • Aromatic Protons (H-2, H-4, H-6): These protons reside in a heavily deshielded environment due to the cumulative electron-withdrawing effects of the -F and -CF₃ groups. Their chemical shifts will be downfield, typically in the range of 7.4-7.8 ppm.

    • H-2: Positioned between the -F and -CH₂OH groups. It will be split by H-6 (meta-coupling, ⁴JHH), the fluorine at C-3 (ortho-coupling, ³JHF), and potentially a long-range coupling to the -CF₃ fluorines (⁵JHF). This will likely result in a doublet of small triplets or a complex multiplet.

    • H-4: Located between the -F and -CF₃ groups. It is expected to be the most deshielded aromatic proton. It will be split by H-6 (ortho-coupling, ³JHH), the fluorine at C-3 (meta-coupling, ⁴JHF), and the -CF₃ fluorines (meta-coupling, ⁴JHF). This will likely appear as a broad singlet or a finely split multiplet.

    • H-6: Situated between the -CF₃ and -CH₂OH groups. It will be split by H-2 (meta-coupling, ⁴JHH), H-4 (ortho-coupling, ³JHH), and the fluorine at C-3 (para-coupling, ⁵JHF, which is often small). It will also experience coupling to the -CF₃ fluorines (ortho-coupling, ⁴JHF). This signal is expected to be a complex multiplet.

  • Methylene Protons (-CH₂OH): These protons are adjacent to the aromatic ring and the hydroxyl group. Their signal is expected around 4.7-4.9 ppm. In aprotic solvents, this signal will be a singlet. In some cases, coupling to the hydroxyl proton (³JHH) can result in a triplet, which collapses to a singlet upon D₂O exchange.

  • Hydroxyl Proton (-OH): The chemical shift of this proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)IntegrationPredicted MultiplicityCoupling Constants (J) in Hz (Predicted)
-OHVariable (1.5-4.0)1HBroad Singlet (s)-
-CH₂-~4.82HSinglet (s) or Triplet (t)³JHH ≈ 5-7 Hz (if coupled to -OH)
H-2, H-4, H-67.4 - 7.83H totalComplex Multiplets (m)³JHH (ortho) ≈ 7-9 Hz⁴JHH (meta) ≈ 2-3 Hz³JHF (ortho) ≈ 8-10 Hz⁴JHF (meta) ≈ 5-7 Hz⁴JHF (CF₃) ≈ 1-3 Hz

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display all eight carbon atoms of the molecule. The key features are the large one-bond coupling of C-3 to the fluorine atom (¹JCF) and the quartet splitting of the -CF₃ carbon and other carbons due to coupling with the three trifluoromethyl fluorines.

Predicted Chemical Shifts (δ) and C-F Couplings
  • Aromatic Carbons:

    • C-1 (ipso-CH₂OH): Expected around 142-145 ppm. May show a small ³JCF coupling to the C-3 fluorine.

    • C-2 & C-6: These CH carbons will be downfield due to deshielding. C-2 will show a ²JCF coupling to the C-3 fluorine. C-6 will show a ³JCF coupling to the C-5 trifluoromethyl group.

    • C-3 (ipso-F): This carbon will be significantly downfield and appear as a large doublet due to one-bond coupling to fluorine (¹JCF ≈ 240-255 Hz).

    • C-4: This CH carbon is between two strongly electron-withdrawing groups and is expected to be significantly deshielded. It will show coupling to both the C-3 fluorine (²JCF) and the C-5 trifluoromethyl group (³JCF).

    • C-5 (ipso-CF₃): This quaternary carbon will appear as a quartet due to two-bond coupling to the -CF₃ fluorines (²JCF ≈ 30-35 Hz). It will also show a ³JCF coupling to the C-3 fluorine.

  • Aliphatic and CF₃ Carbons:

    • -CH₂OH (C-7): Expected in the range of 62-65 ppm.

    • -CF₃: This carbon signal will appear as a prominent quartet due to the large one-bond coupling to the three attached fluorine atoms (¹JCF ≈ 270-280 Hz). Its chemical shift is typically around 123-126 ppm.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Predicted Multiplicity (from F-coupling)Coupling Constants (JCF) in Hz (Predicted)
-CH₂OH (C-7)~64Singlet (or small t)-
Aromatic CHs115 - 130Doublets or quartets of doublets²⁻⁴JCF ≈ 2-25 Hz
-CF₃~124Quartet (q)¹JCF ≈ 272 Hz
C-1 (ipso-CH₂OH)~143Triplet or Doublet of quartets³JCF ≈ 3-5 Hz
C-5 (ipso-CF₃)~132Quartet (q)²JCF ≈ 34 Hz
C-3 (ipso-F)~163Doublet (d)¹JCF ≈ 250 Hz

Experimental Protocols for NMR Analysis

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Weighing: Accurately weigh 15-20 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ can be useful for ensuring the hydroxyl proton is observed without rapid exchange.[5]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[6]

Data Acquisition Workflow

The following workflow outlines a comprehensive data acquisition strategy using a modern NMR spectrometer (e.g., 400 MHz or higher).

nmr_workflow cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D Spectroscopy cluster_2d Phase 3: 2D Correlation Spectroscopy cluster_analysis Phase 4: Data Analysis prep Sample Preparation (Dissolve in CDCl₃) h1 ¹H NMR Acquisition (Quantitative) prep->h1 c13 ¹³C{¹H} NMR (Proton Decoupled) h1->c13 dept DEPT-135 / DEPT-90 (CH vs CH₂ vs Quat) c13->dept cosy ¹H-¹H COSY (H-H Coupling Network) dept->cosy hsqc ¹H-¹³C HSQC (Direct C-H Correlation) cosy->hsqc hmbc ¹H-¹³C HMBC (Long-Range C-H Correlation) hsqc->hmbc analysis Spectral Processing & Structural Assignment hmbc->analysis

Caption: A systematic workflow for the complete NMR characterization of the target molecule.

The Role of 2D NMR for Unambiguous Assignment

While 1D NMR provides foundational data, complex splitting patterns in fluorinated compounds necessitate 2D NMR for confident assignment.[7][8]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this molecule, it would definitively show the ortho-coupling between H-4 and H-6, and the meta-coupling between H-2 and H-6, helping to distinguish these signals.[9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of C-2, C-4, C-6, and the methylene carbon (C-7) based on their corresponding proton signals.[10]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations would include:

    • The methylene protons (-CH₂) to C-1, C-2, and C-6, confirming the connectivity of the benzyl group.

    • Aromatic protons to the quaternary carbons (C-1, C-3, C-5) and the -CF₃ carbon, which is essential for assigning these non-protonated carbons and verifying the substitution pattern.

Conclusion

The NMR spectroscopic analysis of this compound is a multifaceted task that requires a deep understanding of substituent effects and complex spin-spin coupling phenomena involving ¹H, ¹³C, and ¹⁹F nuclei. By combining high-resolution 1D ¹H and ¹³C experiments with confirmatory 2D techniques like COSY, HSQC, and HMBC, a complete and unambiguous structural assignment can be achieved. The methodologies and predictive analyses outlined in this guide provide a robust framework for researchers working with this and other structurally related fluorinated molecules, ensuring scientific integrity and accelerating the pace of discovery and development.

References

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS No. 184970-29-4) is a fluorinated aromatic alcohol of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced polymers.

This technical guide provides a comprehensive overview of the core physical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data from supplier specifications and predictive models, outlines standardized experimental methodologies for property determination, and offers insights into the safe handling and application of this versatile chemical intermediate.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation for all subsequent analysis.

  • Chemical Name: this compound

  • Synonyms: [3-Fluoro-5-(trifluoromethyl)phenyl]methanol

  • CAS Registry Number: 184970-29-4

  • Molecular Formula: C₈H₆F₄O

  • Molecular Weight: 194.13 g/mol

The arrangement of the atoms, particularly the electron-withdrawing fluoro and trifluoromethyl groups meta to each other and to the hydroxymethyl group, dictates the molecule's physical and chemical behavior.

Caption: Chemical structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key physical properties of this compound. It is critical to note that several of these values are predicted and should be confirmed experimentally for applications requiring high precision.

PropertyValueSource / Notes
Appearance Clear, colorless liquidSupplier Data
Boiling Point 81 °C at 3 mmHgSupplier Data
Density 1.377 g/cm³Predicted
Refractive Index 1.448Supplier Data
pKa (Acidity)13.83 ± 0.10Predicted
Flash Point 80-82 °C at 3mmSupplier Data; likely boiling point range, not flash point.
Storage Store at room temperatureSupplier Data

Detailed Analysis of Physical Properties

Boiling Point

The reported boiling point of 81°C is measured under a reduced pressure of 3 mmHg.[1] This is a crucial piece of data, as it indicates that the compound has a high boiling point at standard atmospheric pressure (760 mmHg) and may be susceptible to decomposition at those elevated temperatures.[2] Vacuum distillation is, therefore, the required method for purification.[2][3] The high boiling point arises from the compound's relatively high molecular weight and the potential for intermolecular hydrogen bonding via the hydroxyl group.

Density and Refractive Index

The predicted density of 1.377 g/cm³ is significantly higher than that of water, a direct consequence of the presence of heavy fluorine atoms. The refractive index, a measure of how light propagates through the substance, is reported as 1.448.[4] Both density and refractive index are essential parameters for confirming the identity and assessing the purity of a liquid sample during synthesis and quality control.

Acidity (pKa)

The predicted pKa of 13.83 suggests that this compound is a weak acid, comparable to other benzyl alcohols. However, the presence of two strongly electron-withdrawing substituents (F and CF₃) on the aromatic ring increases the acidity (lowers the pKa) of the hydroxyl proton compared to unsubstituted benzyl alcohol (pKa ≈ 15.4). This enhanced acidity is an important consideration for reaction planning, particularly in base-catalyzed reactions.

Solubility Profile

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. While specific spectra for this compound are not publicly available in detail, databases indicate their existence.[6][7] Based on the structure, the following spectral characteristics are expected:

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the benzylic protons (CH₂), the hydroxyl proton (OH), and the three aromatic protons. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to fluorine atoms would exhibit characteristic C-F coupling.

  • ¹⁹F NMR: The fluorine NMR would be expected to show two distinct signals: one for the single aromatic fluorine and another for the three equivalent fluorines of the trifluoromethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol. Strong C-F stretching absorptions would be expected in the 1100-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 194. A prominent M-1 peak (loss of H) and a peak corresponding to the loss of the hydroxyl group (M-17) would also be expected. Fragmentation of the benzyl group would lead to characteristic aromatic ions.

Experimental Methodologies

To ensure data integrity and reproducibility, physical properties must be determined using standardized, validated protocols.

Determination of Boiling Point by Vacuum Distillation

Causality: Vacuum distillation is employed to purify compounds with high boiling points that might decompose at atmospheric pressure.[1] By reducing the pressure, the temperature required to induce boiling is significantly lowered, preserving the compound's integrity.[8]

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. All glass joints must be inspected for cracks and properly greased to ensure a tight seal.[9] A stir bar must be added to the distilling flask to prevent bumping.[9]

  • System Check: Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump). Turn on the vacuum and ensure the system can hold a stable, low pressure (e.g., ~3 mmHg).

  • Heating: Place the round-bottom flask in a heating mantle or oil bath. Begin stirring.

  • Distillation: Gradually heat the sample. Observe the ring of condensate rising up the distillation head. The temperature should stabilize as the vapor reaches the thermometer bulb.

  • Data Recording: Record the temperature at which a steady distillation rate (e.g., 1 drop per second) is achieved. This temperature is the boiling point at the measured pressure.[8]

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system to equalize the pressure.[9]

cluster_prep Preparation cluster_distill Distillation Process cluster_shutdown Shutdown prep1 Inspect & Assemble Glassware prep2 Add Sample & Stir Bar prep1->prep2 prep3 Grease Joints prep2->prep3 proc1 Connect to Vacuum Source prep3->proc1 proc2 Reduce System Pressure proc1->proc2 proc3 Apply Heat & Stir proc2->proc3 proc4 Observe Vapor Condensation proc3->proc4 proc5 Record Stable Temperature & Pressure proc4->proc5 shut1 Remove Heat Source proc5->shut1 shut2 Cool Apparatus shut1->shut2 shut3 Equalize Pressure shut2->shut3

Caption: Workflow for determining boiling point via vacuum distillation.

Measurement of Refractive Index

Causality: The refractive index is a fundamental physical property that depends on the temperature and the wavelength of light. It is commonly measured with an Abbe refractometer, which determines the critical angle of total internal reflection between a prism of known refractive index and the sample.[4][10]

Protocol:

  • Instrument Calibration: Turn on the refractometer and its light source. Ensure the prism temperature is controlled and stable (typically 20°C or 25°C). Calibrate the instrument using a standard of known refractive index, such as distilled water.

  • Sample Application: Open the prism assembly. Using a clean pipette, apply a few drops of this compound to the surface of the lower prism.

  • Measurement: Close the prism assembly. Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line.

  • Reading: Align the dividing line exactly with the crosshairs in the eyepiece. Press the "read" button or look at the internal scale to obtain the refractive index value.

  • Cleaning: Thoroughly clean the prism surfaces with an appropriate solvent (e.g., ethanol or acetone) and a soft lens tissue immediately after the measurement.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not universally available, data from structurally similar compounds, such as 3-(trifluoromethyl)benzyl alcohol, can provide guidance.[11][12]

  • Hazards: Expected to be a skin, eye, and respiratory irritant. Combustible liquid.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors or mists.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter the environment.

Conclusion

This compound is a specialty chemical with a distinct set of physical properties derived from its unique fluorinated structure. Its characterization as a high-boiling, colorless liquid with a density greater than water and a predicted pKa of 13.83 provides the foundational knowledge required for its effective use in research and development. The methodologies outlined in this guide for determining its boiling point and refractive index represent standard, reliable practices in chemical science. Adherence to proper safety protocols is essential when handling this compound. As a key intermediate, a thorough understanding of these physical properties is paramount for the scientists and professionals working to unlock its potential in new technologies and therapies.

References

The Emergence of a Key Fluorinated Intermediate: A Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-5-(trifluoromethyl)benzyl alcohol has emerged as a pivotal structural motif in the landscape of modern drug discovery and materials science. Its unique electronic properties, conferred by the strategic placement of two distinct fluorine-containing substituents on the aromatic ring, make it a highly sought-after building block for creating complex molecules with enhanced metabolic stability, binding affinity, and lipophilicity. While a singular, seminal publication marking its "discovery" is not readily apparent in the public domain, its value is underscored by its commercial availability and its implicit role in the synthesis of a new generation of pharmaceuticals and advanced materials. This technical guide provides an in-depth exploration of the most logical and field-proven methodologies for the first synthesis of this important fluorinated benzyl alcohol, drawing upon established principles of organic synthesis and analogous preparations of related compounds.

Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols

The introduction of fluorine into organic molecules has become a cornerstone of contemporary medicinal chemistry. The trifluoromethyl group (-CF3), a strong electron-withdrawing substituent, and the fluoro group (-F), a bioisostere of the hydroxyl group and a modulator of pKa, are particularly valued. When combined in a single aromatic scaffold, as in this compound, they create a unique electronic and steric environment. This substitution pattern can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The benzyl alcohol functionality serves as a versatile handle for further chemical transformations, making it an ideal starting point for the synthesis of more complex derivatives.

This guide will detail the most probable and efficient synthetic pathways to this compound, focusing on the underlying chemical principles and providing actionable experimental protocols for researchers in the field.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The most logical approaches center on the formation of the benzylic alcohol functionality from a precursor with the pre-assembled aromatic ring.

G This compound This compound 3-Fluoro-5-(trifluoromethyl)benzaldehyde 3-Fluoro-5-(trifluoromethyl)benzaldehyde This compound->3-Fluoro-5-(trifluoromethyl)benzaldehyde Reduction 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene This compound->1-Bromo-3-fluoro-5-(trifluoromethyl)benzene Grignard Reaction Formaldehyde source Formaldehyde source 3-Fluoro-5-(trifluoromethyl)benzoic acid 3-Fluoro-5-(trifluoromethyl)benzoic acid 3-Fluoro-5-(trifluoromethyl)benzaldehyde->3-Fluoro-5-(trifluoromethyl)benzoic acid Reduction

Caption: Retrosynthetic pathways to this compound.

The three primary strategies for the synthesis of this compound are:

  • Route A: Reduction of 3-Fluoro-5-(trifluoromethyl)benzaldehyde. This is often the most direct route, relying on the availability of the corresponding aldehyde.

  • Route B: Reduction of 3-Fluoro-5-(trifluoromethyl)benzoic acid. A two-step approach that first reduces the carboxylic acid to the aldehyde, which is then further reduced to the alcohol, or a direct, more forceful reduction.

  • Route C: Grignard Reaction of a Halogenated Precursor. This method involves the formation of a Grignard reagent from a suitable halo-aromatic compound, followed by its reaction with a formaldehyde equivalent.

Synthesis of Key Precursors

The successful synthesis of the target molecule is contingent on the availability of key precursors. The following sections detail plausible synthetic routes to these essential starting materials.

Synthesis of 3-Fluoro-5-(trifluoromethyl)benzaldehyde

The corresponding benzaldehyde is a critical intermediate. While commercially available, its synthesis from more fundamental starting materials is a valuable exercise. A common approach involves the oxidation of the corresponding toluene derivative or the formylation of a suitable aromatic precursor.

Synthesis of 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene

This haloaromatic precursor is essential for the Grignard-based approach. Its synthesis would likely start from a commercially available aniline or a related substituted benzene through well-established halogenation reactions.

Detailed Synthetic Protocols

The following protocols are based on established methodologies for the synthesis of analogous fluorinated benzyl alcohols and represent robust and reproducible approaches to the target molecule.

Route A: Reduction of 3-Fluoro-5-(trifluoromethyl)benzaldehyde

This method is the most straightforward, provided the starting aldehyde is available. Mild reducing agents are typically employed to selectively reduce the aldehyde without affecting the other functional groups.

Experimental Protocol:

  • Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add water to quench the excess NaBH₄, followed by the addition of a dilute acid (e.g., 1 M HCl) to neutralize the mixture.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield this compound.

G start Dissolve Aldehyde in Anhydrous Alcohol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with Water and Acid monitor->quench extract Extract with Organic Solvent quench->extract workup Wash, Dry, and Filter extract->workup purify Purify by Column Chromatography workup->purify

Caption: Workflow for the reduction of 3-Fluoro-5-(trifluoromethyl)benzaldehyde.

Route C: Grignard Reaction from 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene

This classic organometallic approach offers a robust alternative, particularly if the corresponding haloaromatic is more readily accessible than the aldehyde.

Experimental Protocol:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

    • After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

  • Formylation:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • In a separate flask, dry paraformaldehyde (1.5 eq) under vacuum.

    • Add the dry paraformaldehyde portion-wise to the Grignard solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate and purify the resulting crude alcohol by vacuum distillation or column chromatography.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₈H₆F₄O
Molecular Weight 194.13 g/mol
CAS Number 184970-29-4
Appearance Colorless to pale yellow liquid
Boiling Point Not definitively published, estimated to be >200 °C at atmospheric pressure

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the benzylic protons (CH₂OH), the aromatic protons, and the hydroxyl proton.

  • ¹³C NMR: Signals for the benzylic carbon, the aromatic carbons (with characteristic C-F couplings), and the trifluoromethyl carbon.

  • ¹⁹F NMR: Two distinct signals, one for the aromatic fluorine and one for the trifluoromethyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch.

Conclusion

While the formal "discovery" of this compound may not be documented in a single landmark paper, its significance as a synthetic intermediate is undeniable. The synthetic routes outlined in this guide, based on well-established chemical transformations, provide reliable and efficient pathways for its preparation. For researchers and drug development professionals, a thorough understanding of these synthetic methodologies is crucial for leveraging the unique properties of this valuable fluorinated building block in the creation of novel and impactful molecules.

3-Fluoro-5-(trifluoromethyl)benzyl alcohol as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzyl alcohol: A Keystone Building Block in Modern Synthesis

Introduction: The Strategic Value of Fluorinated Benzyl Alcohols

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The this compound motif has emerged as a particularly valuable building block, offering a unique combination of steric and electronic properties. The core benzyl alcohol framework provides a versatile handle for a multitude of chemical transformations, while the specific meta-substitution pattern of a fluorine atom and a trifluoromethyl (-CF3) group imparts critical physicochemical characteristics to target molecules.

The trifluoromethyl group is a powerful modulator of biological properties. Its high electronegativity and lipophilicity can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to protein targets.[1][2] The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage, a common strategy to block metabolic hotspots in drug candidates.[3] The fluorine atom, while less sterically demanding, further influences the electronic nature of the aromatic ring, often improving the pharmacokinetic profile of a molecule.[3] This guide serves as a technical resource for researchers, detailing the properties, synthesis, reactivity, and applications of this compound as a pivotal intermediate in the synthesis of complex functional molecules.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 184970-29-4[4]
Molecular Formula C₈H₆F₄O[4][5]
Molecular Weight 194.13 g/mol [4]
Appearance Colorless Liquid[6]
Boiling Point 68 °C @ 2 mmHg[7]
Flash Point 84 °C (183.2 °F)[7]
Safety and Handling Precautions

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

  • Handling: Avoid breathing vapors or mists. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[8]

  • First Aid: In case of skin contact, wash off immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[8]

Synthesis of the Building Block

The most common and direct route to this compound involves the reduction of the corresponding commercially available benzoic acid or its ester derivative. Borane complexes are highly effective reagents for this transformation due to their high selectivity for carboxylic acids in the presence of other reducible functional groups.

Workflow for Synthesis via Reduction

start 3-Fluoro-5-(trifluoromethyl)benzoic acid reagent Borane-THF Complex (BH3•THF) in Anhydrous THF start->reagent 1. Add starting material reaction Reduction at 0°C to Reflux reagent->reaction 2. Slow addition of reducing agent workup Acidic Workup (e.g., HCl) followed by Extraction reaction->workup 3. Quench reaction purification Purification (e.g., Column Chromatography) workup->purification 4. Isolate crude product product This compound purification->product 5. Obtain pure product

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Reduction of 3-Fluoro-5-(trifluoromethyl)benzoic acid

This protocol is adapted from established methods for the reduction of substituted benzoic acids.[9]

  • Setup: Equip a dry, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas.

  • Reagents: To the flask, add 3-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add a solution of borane-tetrahydrofuran complex (BH₃•THF, approx. 2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C. The choice of a borane complex is crucial as it selectively reduces the carboxylic acid without affecting the aromatic fluorine or trifluoromethyl groups.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and cautiously add 6N HCl dropwise to quench the excess borane and hydrolyze the borate ester intermediate. Vigorous gas evolution (hydrogen) will be observed.

  • Extraction: Add water to the mixture and extract the product with an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by silica gel column chromatography to obtain the final product.

Key Reactions and Synthetic Utility

The primary value of this compound lies in its ability to be converted into other key functional groups, particularly benzyl halides, which are versatile electrophiles for building molecular complexity.

center This compound chloride Benzyl Chloride Derivative center->chloride TCT, DMSO or SOCl2 aldehyde Benzyl Aldehyde Derivative center->aldehyde PCC or Dess-Martin ether Benzyl Ether Derivative center->ether NaH, R-X (Williamson) ester Benzyl Ester Derivative center->ester Acyl Chloride, Pyridine chloride->ether Nucleophilic Substitution (Nu-) chloride->ester Nucleophilic Substitution (Nu-)

Caption: Key transformations of this compound.

Chlorination to Benzyl Chloride

Conversion of the benzylic alcohol to the corresponding benzyl chloride is arguably the most important transformation, as it generates a highly reactive intermediate for subsequent nucleophilic substitution and cross-coupling reactions. While classic reagents like thionyl chloride (SOCl₂) can be used, milder, neutral conditions are often preferred to avoid side reactions with sensitive substrates.

Causality Behind Experimental Choice: A method using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) offers a rapid and highly chemoselective chlorination of benzylic alcohols under neutral conditions.[10] This system avoids the harsh acidity of methods like SOCl₂ or HCl, preserving acid-labile functional groups elsewhere in the molecule. The reaction proceeds through an SN2 pathway, which is highly efficient for benzylic systems.[10]

Experimental Protocol: Chemoselective Chlorination

This protocol is based on a highly selective method for benzyl alcohols.[10]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMSO at room temperature.

  • Reagent Addition: Add 2,4,6-trichloro-1,3,5-triazine (TCT, approx. 0.5 eq) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 10-40 minutes. Monitor the progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic extracts with water and brine to remove DMSO and other water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3-Fluoro-5-(trifluoromethyl)benzyl chloride, which can often be used in the next step without further purification.

Oxidation to Benzaldehyde

Mild oxidation of the benzyl alcohol yields the corresponding aldehyde, a crucial functional group for reactions such as Wittig olefination, reductive amination, and aldol condensations. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are effective for this transformation, preventing over-oxidation to the carboxylic acid.

Ether and Ester Formation

The alcohol can be readily converted into ethers or esters to serve as protecting groups or as integral parts of a final target structure. Standard Williamson ether synthesis (using a strong base like NaH followed by an alkyl halide) or esterification (using an acyl chloride or carboxylic acid with a coupling agent) are routinely employed.

Applications in Drug Discovery and Medicinal Chemistry

The 3-fluoro-5-(trifluoromethyl)phenyl moiety, introduced via this building block, is a privileged structural motif in modern pharmaceuticals. Its incorporation is a strategic decision to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Metabolic Blocking: The robust C-F bonds of the trifluoromethyl group are resistant to cytochrome P450-mediated oxidation, a primary metabolic pathway for many drugs.[3] Placing this group at a site that would otherwise be susceptible to hydroxylation can dramatically increase a drug's half-life and bioavailability.

  • Enhanced Lipophilicity and Permeability: The -CF₃ group significantly increases lipophilicity (Hansch π value of +0.88), which can improve a molecule's ability to cross cellular membranes and reach its intracellular target.[2]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of both the fluorine and trifluoromethyl substituents can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing target binding or solubility.[1]

cluster_0 Building Block Chemistry cluster_1 Scaffold Synthesis cluster_2 Lead Optimization start 3-Fluoro-5-(CF3) benzyl alcohol intermediate 3-Fluoro-5-(CF3) benzyl chloride start->intermediate Chlorination scaffold Core Scaffold (e.g., Heterocycle) intermediate->scaffold Alkylation (SN2) bioactive Bioactive Molecule scaffold->bioactive Further Functionalization

Caption: Logical flow from building block to a potential bioactive molecule.

While specific drug examples containing this exact fragment are often proprietary, the utility is demonstrated by the frequent appearance of structurally related motifs in patented compounds and clinical candidates, such as enzyme inhibitors and receptor modulators.[3][9] For instance, substituted benzyl groups are used to modify the stereoselectivity of glycosylation reactions, a key process in synthesizing complex carbohydrates and glycoconjugates.[11]

Conclusion

This compound is more than a simple reagent; it is a strategic tool for molecular design. Its value is derived from the predictable and powerful influence of its fluorine substituents on the physicochemical and pharmacokinetic properties of a target molecule. The straightforward reactivity of its benzyl alcohol function allows for its efficient incorporation into diverse molecular architectures. For researchers and professionals in drug development and materials science, a comprehensive understanding of this building block's synthesis, reactivity, and strategic application is essential for the creation of next-generation functional molecules.

References

Methodological & Application

Oxidation of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol to Aldehyde: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the selective oxidation of 3-fluoro-5-(trifluoromethyl)benzyl alcohol to its corresponding aldehyde, 3-fluoro-5-(trifluoromethyl)benzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the unique electronic properties of the fluorinated benzaldehyde moiety are highly sought after. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for this challenging oxidation.

The presence of two strong electron-withdrawing groups, a fluorine atom and a trifluoromethyl group, on the aromatic ring significantly influences the reactivity of the benzylic alcohol. These substituents decrease the electron density of the benzyl system, making the alcohol less susceptible to oxidation compared to electron-rich or unsubstituted benzyl alcohols.[1][2] Therefore, the choice of oxidation method and the optimization of reaction conditions are paramount to achieving high yields and purity while avoiding over-oxidation to the carboxylic acid or other side reactions.

This guide will explore several reliable oxidation methodologies, providing a comparative analysis to aid in selecting the most appropriate protocol for your specific needs. We will delve into the mechanistic underpinnings of each method, offering insights into the "why" behind the experimental choices.

Choosing the Right Oxidation Strategy: A Comparative Overview

The selection of an optimal oxidation method depends on several factors, including scale, available reagents, functional group tolerance, and desired purity. Below is a comparative table of commonly employed and effective oxidation methods for this transformation.

Oxidation MethodReagent(s)Typical ConditionsAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineAnhydrous CH₂Cl₂, -78 °C to rtMild conditions, high yields, avoids heavy metals.[3]Requires cryogenic temperatures, malodorous dimethyl sulfide byproduct, strictly anhydrous conditions needed.[3][4]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneCH₂Cl₂, room temperatureMild, neutral pH, short reaction times, high chemoselectivity.[5][6][7][8]Reagent is expensive and can be explosive under certain conditions.[5]
Pyridinium Chlorochromate (PCC) Oxidation Pyridinium ChlorochromateCH₂Cl₂, room temperatureReadily available reagent, simple procedure.Chromium-based reagent (toxic), can be acidic, potential for over-oxidation if not controlled.

Mechanistic Insights and Rationale

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the oxidation of this electron-deficient substrate.

The Swern Oxidation: Activation of DMSO

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, activated by an electrophile such as oxalyl chloride. The reaction proceeds through the formation of a highly reactive chlorosulfonium salt, which then reacts with the alcohol. A hindered non-nucleophilic base, typically triethylamine, facilitates an intramolecular E2 elimination to yield the aldehyde.[3][4][9] The low reaction temperature is critical to suppress side reactions.

Swern_Mechanism cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO Chlorosulfonium Chlorosulfonium Salt DMSO->Chlorosulfonium Reaction OxalylChloride Oxalyl Chloride OxalylChloride->Chlorosulfonium Alkoxysulfonium Alkoxysulfonium Ylide Chlorosulfonium->Alkoxysulfonium Alcohol 3-Fluoro-5-(trifluoromethyl) benzyl alcohol Alcohol->Alkoxysulfonium Nucleophilic Attack Aldehyde 3-Fluoro-5-(trifluoromethyl) benzaldehyde Alkoxysulfonium->Aldehyde E2 Elimination (Triethylamine)

Caption: Mechanism of the Swern Oxidation.

The Dess-Martin Periodinane (DMP) Oxidation: A Hypervalent Iodine Reagent

The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP). The reaction is thought to proceed via a ligand exchange between the alcohol and an acetate group on the iodine center. Subsequent intramolecular deprotonation of the benzylic proton by an acetate ion leads to the formation of the aldehyde and the reduced iodinane byproduct.[5][7][8] The reaction is known for its high functional group tolerance and mild conditions.[5][6]

DMP_Mechanism Alcohol 3-Fluoro-5-(trifluoromethyl) benzyl alcohol Intermediate Periodinane Intermediate Alcohol->Intermediate Ligand Exchange DMP Dess-Martin Periodinane (DMP) DMP->Intermediate Aldehyde 3-Fluoro-5-(trifluoromethyl) benzaldehyde Intermediate->Aldehyde Intramolecular Deprotonation Byproduct Iodinane Byproduct Intermediate->Byproduct

Caption: Simplified Mechanism of the Dess-Martin Oxidation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Swern Oxidation

This protocol is adapted from standard Swern oxidation procedures and is suitable for small to medium-scale synthesis.[10]

Materials:

  • This compound

  • Oxalyl chloride (2.0 M in CH₂Cl₂)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Low-temperature thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere, add anhydrous CH₂Cl₂ (appropriate volume for the scale).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride solution to the flask with vigorous stirring.

  • In a separate flame-dried flask, dissolve anhydrous DMSO in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

  • Dissolve this compound in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add anhydrous triethylamine dropwise to the reaction mixture. The mixture may become thick. Stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-fluoro-5-(trifluoromethyl)benzaldehyde.

Work-up and Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol offers a convenient alternative to the Swern oxidation, avoiding cryogenic temperatures.[5][6][7][8]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound and anhydrous CH₂Cl₂.

  • Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Work-up and Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization of 3-Fluoro-5-(trifluoromethyl)benzaldehyde

The successful synthesis of 3-fluoro-5-(trifluoromethyl)benzaldehyde can be confirmed by standard analytical techniques.

Physical Properties:

  • CAS Number: 188815-30-7[11]

  • Molecular Formula: C₈H₄F₄O[11]

  • Molecular Weight: 192.11 g/mol [11]

  • Appearance: Colorless to light yellow liquid[11]

  • Boiling Point: 175 °C[11]

  • Density: 1.376 g/mL at 25 °C

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.0 (s, 1H, CHO), 8.0-7.8 (m, 3H, Ar-H). The aldehyde proton will appear as a singlet downfield. The aromatic protons will show complex splitting patterns due to fluorine-proton coupling.

  • ¹³C NMR (CDCl₃, 101 MHz): δ 189 (CHO), 163 (d, J = 250 Hz, C-F), 135 (q, J = 34 Hz, C-CF₃), 130-115 (aromatic carbons), 123 (q, J = 272 Hz, CF₃). The carbon attached to fluorine will show a large coupling constant, and the carbon attached to the trifluoromethyl group will appear as a quartet.

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -63 (s, 3F, CF₃), -110 (m, 1F, Ar-F).

  • IR (neat): ν 1710-1700 cm⁻¹ (C=O stretch). The NIST WebBook provides an IR spectrum for this compound.[12]

Troubleshooting and Optimization

The electron-deficient nature of the substrate may lead to slower reaction rates. If the reaction is sluggish, consider the following:

  • For Swern Oxidation: Ensure all reagents and solvents are strictly anhydrous. The reaction time at -78 °C can be extended.

  • For DMP Oxidation: The addition of a small amount of water has been reported to accelerate some DMP oxidations.[5] However, this should be done cautiously. Increasing the equivalents of DMP may also improve conversion.

Conclusion

The oxidation of this compound to the corresponding aldehyde is a key transformation that can be achieved with high efficiency using modern synthetic methods. Both the Swern and Dess-Martin oxidations offer reliable and mild conditions suitable for this sensitive substrate. Careful selection of the method and attention to experimental detail are crucial for obtaining the desired product in high yield and purity. This guide provides the necessary protocols and scientific rationale to empower researchers to successfully perform this important synthetic step.

References

Application Notes and Protocols for the Etherification of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of 3-Fluoro-5-(trifluoromethyl)benzyl Ethers in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates.[1][2][3][4] The trifluoromethyl (-CF3) group, in particular, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 3-Fluoro-5-(trifluoromethyl)benzyl alcohol is a key building block that introduces a fluorinated phenyl ring, a motif increasingly found in advanced therapeutic agents. Its ether derivatives are of particular interest as they often exhibit improved pharmacokinetic profiles.[2]

The presence of both a fluorine atom and a trifluoromethyl group on the benzyl moiety creates a unique electronic environment. The strong electron-withdrawing nature of these substituents can influence the reactivity of the benzylic alcohol and the properties of the resulting ether linkage.[1] This guide provides detailed application notes and protocols for the successful etherification of this compound, addressing the specific challenges and opportunities presented by this valuable substrate. We will explore several robust synthetic methodologies, including the Williamson ether synthesis, the Mitsunobu reaction, and acid-catalyzed dehydrative etherification, providing researchers with the practical knowledge to incorporate this versatile structural unit into their drug development programs.

I. Williamson Ether Synthesis: A Classic Approach for Diverse Ether Scaffolds

The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of ethers.[5][6][7][8] The reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group.[5][6][7] When synthesizing ethers from this compound, this substrate can either be converted into the corresponding benzyl halide to react with an alkoxide, or it can be deprotonated to form an alkoxide and react with an alkyl halide. The latter is generally the more common and practical approach.

The electron-withdrawing fluorine and trifluoromethyl groups increase the acidity of the benzylic proton, facilitating the formation of the corresponding alkoxide under milder basic conditions compared to electron-rich benzyl alcohols. However, these same groups can also influence the nucleophilicity of the resulting alkoxide.

Causality Behind Experimental Choices:
  • Choice of Base: A strong, non-nucleophilic base is crucial to quantitatively deprotonate the alcohol without competing side reactions. Sodium hydride (NaH) is an excellent choice as the only byproduct is hydrogen gas, which is easily removed from the reaction mixture.[6][8] Milder bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents.

  • Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal for Williamson ether synthesis.[5] These solvents effectively solvate the cation of the alkoxide salt, leaving the alkoxide anion more "naked" and therefore more nucleophilic, accelerating the S(_N)2 reaction.

  • Alkylating Agent: The choice of the alkylating agent (R-X) is critical. Primary alkyl halides or tosylates are the best electrophiles for this S(_N)2 reaction.[6][7] Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the elimination product.[6][9]

Visualizing the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Purification Alcohol This compound Deprotonation Deprotonation Alcohol->Deprotonation 1. Add Base Alkyl_Halide Alkyl Halide (R-X) SN2_Attack SN2 Nucleophilic Attack Alkyl_Halide->SN2_Attack 3. Add Alkyl Halide Base Base (e.g., NaH) Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->Deprotonation Deprotonation->SN2_Attack 2. Form Alkoxide Ether_Product Target Ether (Ar-CH2-O-R) SN2_Attack->Ether_Product 4. Form Ether Salt_Byproduct Salt Byproduct (NaX) SN2_Attack->Salt_Byproduct Purification Workup & Purification Ether_Product->Purification Mitsunobu_Reaction cluster_activation Activation cluster_substitution Substitution cluster_products Products PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium Deprotonates Nucleophile Alcohol Ar-CH2-OH Alcohol->Oxyphosphonium Forms leaving group Nucleophile Nucleophile (R-OH) Nucleophile->Oxyphosphonium SN2_Attack SN2 Attack Oxyphosphonium->SN2_Attack Ether Ether Product SN2_Attack->Ether TPPO Triphenylphosphine oxide SN2_Attack->TPPO Hydrazide Hydrazide SN2_Attack->Hydrazide Dehydrative_Etherification cluster_reactants Reactants & Catalyst cluster_process Reaction Mechanism cluster_products Products Alcohol This compound (2 eq) Protonation Protonation of -OH Alcohol->Protonation Catalyst Acid Catalyst (e.g., FeCl3) Catalyst->Protonation Carbocation Carbocation Formation Protonation->Carbocation Loss of H2O Water Water (byproduct) Protonation->Water Nucleophilic_Attack Nucleophilic Attack by second alcohol molecule Carbocation->Nucleophilic_Attack Deprotonation_Final Deprotonation Nucleophilic_Attack->Deprotonation_Final Symmetrical_Ether Symmetrical Ether Deprotonation_Final->Symmetrical_Ether

References

The Strategic Deployment of 3-Fluoro-5-(trifluoromethyl)benzyl Alcohol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Fluorine in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by fluorine—such as high electronegativity, the ability to form strong carbon-fluorine bonds, and its role as a bioisostere for hydrogen or a hydroxyl group—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. Among the plethora of fluorinated building blocks, 3-Fluoro-5-(trifluoromethyl)benzyl alcohol has emerged as a particularly valuable synthon. This guide provides an in-depth exploration of its applications, supported by detailed protocols for its synthesis and derivatization, to empower researchers in the rational design of next-generation therapeutics.

The dual substitution on the phenyl ring—a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position—creates a unique electronic and steric environment. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly enhances lipophilicity and can block metabolic oxidation, thereby increasing the in vivo half-life of a drug molecule.[1] The additional fluorine atom further modulates the electronic properties of the aromatic ring and can participate in favorable protein-ligand interactions, including hydrogen bonding and dipole-dipole interactions.

Physicochemical Properties and Pharmacokinetic Implications

The judicious placement of the fluoro and trifluoromethyl groups on the benzyl alcohol scaffold results in a molecule with a distinct set of properties that are highly advantageous in drug design.

PropertyValueSignificance in Medicinal Chemistry
Molecular Weight 194.13 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP 2.337 (calculated)Increased lipophilicity compared to benzyl alcohol, facilitating membrane permeability.
pKa Not availableThe electron-withdrawing nature of the substituents will increase the acidity of the benzylic proton.
Metabolic Stability High (predicted)The C-F bonds are resistant to metabolic cleavage, and the trifluoromethyl group can shield adjacent sites from enzymatic attack.

Core Application: Neurokinin-1 (NK1) Receptor Antagonists

A compelling illustration of the utility of trifluoromethylated benzyl moieties is found in the development of Neurokinin-1 (NK1) receptor antagonists. These drugs, which block the action of substance P, are used as potent antiemetics, particularly for chemotherapy-induced nausea and vomiting (CINV).[2][3][4]

Two prominent examples, Rolapitant (Varubi®) and Maropitant (Cerenia®), incorporate a 3,5-bis(trifluoromethyl)benzyl group, a close structural analog of the 3-fluoro-5-(trifluoromethyl)benzyl moiety.[3][5][6][7] This substitution pattern is critical for their high binding affinity and long duration of action.[2]

NK1_Antagonist_SAR

The 3,5-bis(trifluoromethyl)benzyl group in these drugs occupies a hydrophobic pocket within the NK1 receptor, and its strong lipophilic character is a key determinant of binding affinity.[8] It is highly probable that the 3-fluoro-5-(trifluoromethyl)benzyl group would serve a similar function, with the fluorine atom potentially offering additional opportunities for specific polar interactions within the binding site.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available 3-fluoro-5-(trifluoromethyl)benzoic acid.

Step 1: Reduction of 3-Fluoro-5-(trifluoromethyl)benzoic acid to [3-Fluoro-5-(trifluoromethyl)phenyl]methanol

This procedure is adapted from standard literature methods for the reduction of benzoic acids.

  • Materials:

    • 3-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq)

    • Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF (2.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (HCl), 1 M aqueous solution

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

  • Procedure:

    • To a stirred solution of 3-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

    • Slowly add the borane-tetrahydrofuran complex (2.0 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl until gas evolution ceases.

    • Partition the mixture between ethyl acetate and water. Separate the layers.

    • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure alcohol.

Synthesis_Step1

Protocol 2: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl bromide

This protocol describes the conversion of the synthesized alcohol to the corresponding benzyl bromide, a versatile intermediate for introducing the benzyl moiety into target molecules.

  • Materials:

    • This compound (1.0 eq)

    • Triphenylphosphine (PPh3) (1.2 eq)

    • Carbon tetrabromide (CBr4) (1.2 eq)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.

  • Procedure:

    • Dissolve this compound (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (typically with hexane or a hexane/ethyl acetate mixture) to afford the desired 3-fluoro-5-(trifluoromethyl)benzyl bromide.

Synthesis_Step2

Conclusion and Future Perspectives

This compound and its derivatives are powerful tools in the arsenal of medicinal chemists. The strategic placement of fluorine and a trifluoromethyl group on the benzyl scaffold provides a reliable means to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The successful application of the closely related 3,5-bis(trifluoromethyl)benzyl moiety in approved drugs like Rolapitant and Maropitant underscores the therapeutic potential of this substitution pattern, particularly in targeting neurokinin receptors. The protocols provided herein offer a robust starting point for the synthesis and derivatization of this valuable building block, enabling further exploration of its utility in the development of novel therapeutics for a wide range of diseases. Future work will likely focus on the asymmetric synthesis of chiral derivatives and the incorporation of this moiety into a broader array of bioactive scaffolds.

References

Application Notes & Protocols: Leveraging 3-Fluoro-5-(trifluoromethyl)benzyl Alcohol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] 3-Fluoro-5-(trifluoromethyl)benzyl alcohol has emerged as a critical building block for introducing this privileged moiety into complex molecular architectures. This guide provides an in-depth analysis of its properties, core synthetic transformations, and detailed, field-proven protocols for its application in synthesizing bioactive molecules, with a particular focus on kinase inhibitor scaffolds.

The Strategic Advantage of the 3-Fluoro-5-(trifluoromethyl)phenyl Moiety

The title compound, this compound, is more than a simple synthetic intermediate; it is a purpose-built tool for drug discovery. The unique substitution pattern on the phenyl ring confers a distinct set of physicochemical properties that are highly sought after in bioactive molecules.

  • Trifluoromethyl (-CF₃) Group: This group is a powerful modulator of molecular properties. It is strongly electron-withdrawing, highly lipophilic (Hansch π value of +0.88), and exceptionally stable to metabolic oxidation.[1][2][3] Its steric bulk can also be used to probe and fill hydrophobic pockets in enzyme active sites.[5][6]

  • Fluorine (-F) Atom: As the most electronegative element, fluorine can form strong, polarized bonds (C-F bond energy ~485 kJ/mol) that resist metabolic cleavage.[1] It can modulate the pKa of nearby functional groups and enhance binding affinity through favorable electrostatic interactions without significantly increasing molecular size.[3]

The meta-disposition of these groups creates a unique electronic environment, making this scaffold a versatile component in the synthesis of targeted therapies, particularly in oncology and immunology.[7][8]

Physicochemical Properties

A clear understanding of the reagent's physical properties is essential for safe handling and effective experimental design.

PropertyValueReference(s)
CAS Number 184970-29-4[9]
Molecular Formula C₈H₆F₄O[10]
Molecular Weight 194.13 g/mol [9]
Appearance Colorless to light yellow liquid[10]
Boiling Point 43 °C / 1 mmHg[7]
Density ~1.45 g/cm³[9]
Refractive Index ~1.44[9]

Core Synthetic Transformations & Protocols

The primary reactivity of this compound centers on its hydroxyl group. The following sections detail the most critical transformations for incorporating this moiety into target molecules.

Workflow Overview

The following diagram illustrates the central role of this compound as a precursor for key functional group interconversions.

G A 3-Fluoro-5-(trifluoromethyl) benzyl alcohol B Benzyl Ethers (R-O-Bn) A->B Etherification (Williamson, Catalytic) C Benzyl Esters (R-COO-Bn) A->C Esterification (Fischer, Mitsunobu) D Other Nucleophiles (R-Nu) A->D Mitsunobu Reaction (e.g., Azides, Thiols) E Bioactive Molecules (e.g., Kinase Inhibitors) B->E C->E D->E

Caption: Synthetic utility of this compound.

Synthesis of Benzyl Ethers: O-Alkylation

Benzyl ethers are widely used in drug molecules as stable, lipophilic linkers. Direct etherification of the benzyl alcohol is a primary strategy for their formation.

Causality Behind Method Choice:

  • Williamson-type Synthesis: This classic SN2 reaction offers reliability and high yields but requires strongly basic conditions to deprotonate the nucleophile (R-OH), which may not be suitable for base-sensitive substrates. It typically involves converting the benzyl alcohol to a more reactive benzyl bromide first.

  • Catalytic Dehydration: Modern methods using Lewis or Brønsted acid catalysts allow for the direct coupling of two alcohols or an alcohol with another substrate under milder, often neutral, conditions, avoiding the need for pre-activation and stoichiometric base.[11][12]

Protocol 1: Iron-Catalyzed Direct Etherification

This protocol is adapted from green chemistry principles, utilizing an inexpensive and environmentally benign iron catalyst.[12]

  • Materials:

    • This compound (1.0 eq)

    • Nucleophilic alcohol (e.g., a suitably protected heterocyclic alcohol) (1.2 eq)

    • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (5 mol%)

    • Propylene carbonate (PC) or another suitable high-boiling solvent

  • Procedure:

    • To a pressure tube equipped with a magnetic stir bar, add this compound and the nucleophilic alcohol.

    • Add the solvent (to achieve a concentration of ~1 M) followed by the FeCl₃·6H₂O catalyst.

    • Seal the tube and heat the reaction mixture to 100-120 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Safety: Perform the reaction in a well-ventilated fume hood. Propylene carbonate has a high boiling point; ensure controlled heating.

The Mitsunobu Reaction: A Versatile Sɴ2 Transformation

The Mitsunobu reaction is one of the most powerful methods in organic synthesis for converting a primary or secondary alcohol into a variety of other functional groups with clean inversion of stereochemistry.[13][14]

Causality Behind Method Choice: The reaction proceeds under mild, neutral conditions at low temperatures, making it exceptionally tolerant of sensitive functional groups. It is the method of choice for coupling alcohols with acidic nucleophiles (pKa < 13), such as carboxylic acids, phenols, and imides.[15][16]

Mechanistic Insight: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). This intermediate activates the alcohol, converting the hydroxyl into an excellent leaving group (an oxyphosphonium salt). Subsequent SN2 displacement by the nucleophile yields the desired product with inversion of configuration.[16][17]

G cluster_0 Activation cluster_1 Displacement (Sₙ2) A PPh₃ + DEAD B Betaine Intermediate A->B Forms D Oxyphosphonium Salt (Activated Alcohol) B->D Reacts with C <3-F, 5-CF₃ Benzyl Alcohol> C->D F Product (ArCH₂-Nu) D->F Attacked by G Ph₃P=O D->G Forms E Nucleophile (Nu⁻) E->F G A Pyrazolopyrimidine Core (with -OH group) P A->P B 3-Fluoro-5-(trifluoromethyl) benzyl bromide B->P C <3-Fluoro-5-(trifluoromethyl) benzyl alcohol> C->B SOBr₂ or PBr₃ (Activation Step) D Kinase Inhibitor Scaffold (Ether-linked) P->D Williamson Ether Synthesis (e.g., K₂CO₃, DMF, 80 °C)

References

Application Notes and Protocols: Strategic Protection of 3-Fluoro-5-(trifluoromethyl)benzyl Alcohol in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactivity of a Key Fluorinated Building Block

3-Fluoro-5-(trifluoromethyl)benzyl alcohol is an increasingly important building block in medicinal chemistry and materials science. The presence of two potent electron-withdrawing groups, fluorine and trifluoromethyl, on the aromatic ring significantly modulates the reactivity of the benzylic alcohol. This heightened reactivity, while advantageous in certain transformations, necessitates a carefully considered protecting group strategy during multi-step syntheses to prevent unwanted side reactions. This guide provides a detailed analysis of suitable protecting groups, complete with experimental protocols and the underlying chemical rationale, to empower researchers in the strategic manipulation of this versatile intermediate.

The electron-deficient nature of the phenyl ring in this compound increases the acidity of the hydroxyl proton, making it more susceptible to deprotonation. Furthermore, the benzylic position is activated towards nucleophilic attack. A well-chosen protecting group masks the hydroxyl functionality, rendering it inert to a range of reaction conditions, and can be selectively removed later in the synthetic sequence.[1]

Selecting the Optimal Protecting Group: A Decision Framework

The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout subsequent synthetic transformations, and be removed chemoselectively without affecting other functional groups.[1] The choice of a protecting group for this compound should be guided by the planned synthetic route, considering the stability of the protecting group to acidic, basic, oxidative, and reductive conditions.

Protecting_Group_Selection Substrate This compound PG_Choice Protecting Group Strategy Substrate->PG_Choice Silyl Silyl Ethers (e.g., TBS, TIPS) PG_Choice->Silyl Mild Conditions Fluoride/Acid Labile MOM MOM Ether PG_Choice->MOM Base Stable Acid Labile Benzyl Benzyl Ether PG_Choice->Benzyl Acid/Base Stable Reductively Cleaved Ester Esters (e.g., Acetate, Pivaloate) PG_Choice->Ester Reductively Stable Base Labile

Figure 1: Decision framework for selecting a suitable protecting group for this compound based on desired stability and deprotection conditions.

I. Silyl Ethers: Versatile and Mildly Removable Protection

Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, general stability, and mild cleavage conditions.[2] For this compound, sterically hindered silyl ethers such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are recommended for their enhanced stability.

A. Protection Protocol: tert-Butyldimethylsilyl (TBS) Ether Formation

Rationale: The use of a mild base like imidazole is crucial. The increased acidity of the benzylic alcohol on the electron-deficient ring may lead to side reactions with stronger bases. DMF is an excellent solvent for this reaction, promoting the SN2-like mechanism.[2]

Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq.).

  • Stir the solution at room temperature until all solids have dissolved.

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq.) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x V).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.

B. Deprotection Protocol: Fluoride-Mediated Cleavage of TBS Ether

Rationale: Tetrabutylammonium fluoride (TBAF) is the reagent of choice for the chemoselective cleavage of silyl ethers.[3] This method is exceptionally mild and orthogonal to many other protecting groups.[4]

Protocol:

  • Dissolve the TBS-protected this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of TBAF in THF (1.1 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x V).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography if necessary.

II. Methoxymethyl (MOM) Ether: Robust Protection with Acid-Labile Removal

The methoxymethyl (MOM) ether is a robust protecting group, stable to a wide range of non-acidic conditions, including organometallic reagents and basic hydrolysis.[5]

A. Protection Protocol: MOM Ether Formation

Rationale: Due to the potential carcinogenicity of MOMCl, alternative, safer protocols are often preferred.[6] However, when used with appropriate safety precautions, the reaction with a hindered base like N,N-diisopropylethylamine (DIPEA) provides the MOM ether in high yield.[7]

Protocol:

  • To a solution of this compound (1.0 eq.) and DIPEA (2.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add methoxymethyl chloride (MOMCl, 1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x V).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

B. Deprotection Protocol: Acid-Catalyzed Cleavage of MOM Ether

Rationale: MOM ethers are readily cleaved under acidic conditions.[5] The use of a Lewis acid like bismuth trichloride provides a mild and efficient method for deprotection.[8]

Protocol:

  • Dissolve the MOM-protected this compound (1.0 eq.) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of bismuth trichloride (BiCl3, 0.1 eq.).

  • Stir the mixture at room temperature, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x V).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.

III. Benzyl (Bn) Ether: A Stable Group for Orthogonal Strategies

The benzyl ether is a highly stable protecting group, resistant to both acidic and basic conditions, making it suitable for complex synthetic routes.[9] Its removal is typically achieved by catalytic hydrogenolysis, providing an orthogonal deprotection strategy.[10]

A. Protection Protocol: Benzyl Ether Formation (Williamson Ether Synthesis)

Rationale: The Williamson ether synthesis is a classic and reliable method for forming benzyl ethers.[10] The increased acidity of the target alcohol allows for the use of a moderately strong base like sodium hydride.

Protocol:

  • To a suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (BnBr, 1.1 eq.) and a catalytic amount of tetrabutylammonium iodide (TBAI).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x V).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

B. Deprotection Protocol: Catalytic Hydrogenolysis

Rationale: Catalytic hydrogenolysis is the most common and mildest method for benzyl ether cleavage.[11] The electron-withdrawing groups on the aromatic ring of the substrate are not expected to interfere with this process.

Protocol:

  • Dissolve the benzyl-protected this compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C, ~10 mol% by weight).

  • Stir the suspension under an atmosphere of hydrogen gas (H2, balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

IV. Ester Protecting Groups: Stability to Reductive Conditions

Ester protecting groups, such as acetate and pivaloate, are stable to the reductive conditions often used to cleave benzyl ethers, making them valuable in orthogonal protection schemes.[12] They are, however, labile to basic conditions.

A. Protection Protocol: Acetate Ester Formation

Rationale: Acetylation is a straightforward and high-yielding reaction. The use of a base like triethylamine scavenges the HCl generated. DMAP is an effective acylation catalyst.

Protocol:

  • To a solution of this compound (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM at 0 °C, add acetyl chloride (1.2 eq.) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with water.

  • Separate the organic layer, and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acetate-protected alcohol.

B. Deprotection Protocol: Base-Catalyzed Hydrolysis (Saponification)

Rationale: Saponification is the standard method for cleaving ester protecting groups.[13] The use of a mild base like potassium carbonate in methanol is often sufficient.

Protocol:

  • Dissolve the acetate-protected this compound (1.0 eq.) in methanol.

  • Add a solution of potassium carbonate (K2CO3, 2.0 eq.) in water.

  • Stir the mixture at room temperature, monitoring by TLC.

  • Once the reaction is complete, neutralize with 1 M HCl.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x V).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Data Summary: A Comparative Overview

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonal To
TBS Ether TBSCl, Imidazole, DMF, rtTBAF, THF, rtBenzyl, Ester
MOM Ether MOMCl, DIPEA, DCM, 0°C to rtCatalytic BiCl3, THF/H2O, rtBenzyl, Ester
Benzyl Ether NaH, BnBr, TBAI, THF, 0°C to rtH2, Pd/C, EtOH, rtSilyl, MOM, Ester
Acetate Ester AcCl, Et3N, DMAP, DCM, 0°C to rtK2CO3, MeOH/H2O, rtSilyl, Benzyl

Visualization of Orthogonal Strategies

The strategic use of orthogonal protecting groups allows for the selective deprotection of one hydroxyl group in the presence of another.

Orthogonal_Deprotection Start Polyfunctional Molecule with -OH and -O-PG1 Deprotection1 Selective Deprotection of PG1 Start->Deprotection1 Intermediate1 Molecule with -OH and -O-PG2 Deprotection1->Intermediate1 Reaction1 Reaction at free -OH Intermediate1->Reaction1 Product1 Modified Molecule with -OR and -O-PG2 Reaction1->Product1 Deprotection2 Deprotection of PG2 Product1->Deprotection2 FinalProduct Final Deprotected Molecule Deprotection2->FinalProduct

References

Derivatization of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 3-Fluoro-5-(trifluoromethyl)benzyl Alcohol

Abstract

This technical guide provides a comprehensive overview of key derivatization strategies for this compound, a critical building block in modern medicinal chemistry. We delve into the underlying chemical principles governing its reactivity and present detailed, field-proven protocols for its conversion into esters, ethers, and benzyl halides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel chemical entities. Each protocol is designed as a self-validating system, incorporating guidance on reaction monitoring, purification, and characterization.

Introduction: The Strategic Importance of this compound

In the landscape of drug discovery, the strategic incorporation of fluorine and trifluoromethyl (CF₃) groups is a cornerstone of modern molecular design.[1][2] These modifications can profoundly enhance a compound's metabolic stability, membrane permeability, and binding affinity for its biological target.[3][4] The trifluoromethyl group, in particular, is prized for its high lipophilicity and exceptional stability against metabolic degradation, owing to the immense strength of the carbon-fluorine bonds.[4][5]

This compound emerges as a highly valuable synthon, embedding two distinct fluorine-containing moieties onto a versatile benzyl scaffold. The presence of these strong electron-withdrawing groups significantly influences the molecule's electronic properties and the reactivity of the benzylic alcohol, making it a unique starting point for creating diverse compound libraries.[6] This guide explores the primary derivatization pathways—esterification, etherification, and halogenation—that transform this alcohol into a range of valuable intermediates for downstream applications.

Core Reactivity Principles

The chemical behavior of this compound is dominated by the potent electron-withdrawing effects of the fluorine and trifluoromethyl substituents. These groups deactivate the aromatic ring toward electrophilic attack but significantly influence the benzylic position. By pulling electron density from the benzyl carbon, they facilitate the departure of a leaving group from this position, promoting nucleophilic substitution reactions. Activation of the hydroxyl group, typically through protonation or conversion to a better leaving group, readily generates a stabilized benzylic carbocation, favoring SN1-type mechanisms.[7]

Figure 1: Electronic influences on the reactivity of the target molecule.

Derivatization Protocols

The following sections provide detailed methodologies for the most common and synthetically useful derivatizations of the title compound.

Esterification: Synthesis of Benzyl Esters

Esterification is a fundamental transformation for converting the hydroxyl group into an ester moiety, which can serve as a biocompatible prodrug group or a key intermediate. The Fischer-Speier esterification, using a carboxylic acid and a strong acid catalyst, is a classic approach.[8] Alternatively, for more sensitive substrates or to achieve higher yields, the use of activated carboxylic acid derivatives like acyl chlorides with a base catalyst is highly effective.[9]

Protocol 3.1.1: Acylation using an Acyl Chloride

This protocol describes the synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl acetate.

  • Principle: The nucleophilic hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as pyridine or triethylamine, is used to scavenge the HCl byproduct.

  • Experimental Workflow

Figure 2: Workflow for the esterification via acylation.

  • Materials & Equipment:

    • This compound

    • Acetyl chloride

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or Pyridine

    • 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

    • Standard workup and column chromatography equipment

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).

    • Add triethylamine (1.2 eq) to the solution and cool the flask to 0°C in an ice bath.

    • Add acetyl chloride (1.1 eq) dropwise via a syringe or dropping funnel over 10 minutes, ensuring the temperature remains below 5°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure benzyl ester.

  • Self-Validation:

    • TLC Monitoring: Use a 4:1 Hexane:Ethyl Acetate mobile phase. The product ester will have a higher Rf value than the starting alcohol.

    • Characterization: Confirm structure by ¹H NMR (appearance of a singlet around 2.1 ppm for the acetyl methyl group and a downfield shift of the benzylic CH₂ protons), ¹⁹F NMR, and Mass Spectrometry (correct molecular ion peak).

Etherification: Synthesis of Benzyl Ethers

The formation of benzyl ethers is crucial for installing protecting groups or for creating molecules with altered lipophilicity and metabolic profiles. The Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is a robust and widely used method.[10]

Protocol 3.2.1: Williamson Ether Synthesis

This protocol details the synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl methyl ether.

  • Principle: A strong base deprotonates the benzyl alcohol to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide) via an SN2 reaction.

  • Experimental Workflow

Figure 3: Workflow for Williamson ether synthesis.

  • Materials & Equipment:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Methyl iodide (MeI)

    • Saturated ammonium chloride (NH₄Cl) solution

    • Standard workup and purification equipment

  • Step-by-Step Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.2 eq).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and carefully add anhydrous THF. Cool the suspension to 0°C.

    • Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF.

    • Add the alcohol solution dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.

    • After the addition is complete, stir the mixture at 0°C for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the newly formed alkoxide.

    • Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 2-4 hours).

    • Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0°C.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).

  • Self-Validation:

    • TLC Monitoring: The product ether will have a significantly higher Rf than the starting alcohol.

    • Characterization: Confirm structure by ¹H NMR (disappearance of the -OH proton and appearance of a methoxy singlet around 3.4 ppm) and Mass Spectrometry.

Conversion to Benzyl Halides

Converting the alcohol to a benzyl halide (chloride or bromide) creates a highly versatile intermediate, primed for a wide variety of nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for these transformations.[11][12]

Protocol 3.3.1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl Chloride

  • Principle: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate. The chloride ion then attacks the benzylic carbon in an SNi or SN2 fashion, leading to the displacement of SO₂ and HCl as gaseous byproducts.[11]

  • Experimental Workflow

Figure 4: Workflow for conversion to benzyl chloride using SOCl₂.

  • Materials & Equipment:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous DCM or Toluene

    • Round-bottom flask with reflux condenser and gas trap (for HCl and SO₂)

    • Magnetic stirrer, ice bath

  • Step-by-Step Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C.

    • Slowly add thionyl chloride (1.5 eq) dropwise. Ensure the reaction is vented through a gas trap (e.g., a bubbler with NaOH solution) to neutralize the gaseous byproducts.

    • After addition, remove the ice bath and stir the reaction at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

    • Once complete, carefully remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporation with toluene can help remove the last traces of SOCl₂.

    • The resulting crude 3-Fluoro-5-(trifluoromethyl)benzyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

  • Self-Validation:

    • TLC Monitoring: The product chloride is much less polar than the alcohol and will have an Rf near the solvent front in many systems.

    • Characterization: ¹H NMR will show a characteristic shift of the benzylic protons compared to the starting alcohol. The absence of the -OH peak is also indicative.

Summary of Derivatization Strategies

The derivatization of this compound provides access to a wide array of valuable chemical intermediates. The protocols outlined in this guide offer reliable and reproducible methods for achieving these transformations.

Derivatization Primary Reagent(s) Key Conditions Typical Yield Product Class
Esterification Acyl Chloride, BaseAnhydrous DCM, 0°C to RT>90%Benzyl Ester
Etherification NaH, Alkyl HalideAnhydrous THF, 0°C to RT75-90%Benzyl Ether
Halogenation Thionyl Chloride (SOCl₂)Anhydrous DCM, 0°C to RT>95% (crude)Benzyl Chloride

Conclusion

The strategic derivatization of this compound is a powerful tool in the arsenal of the medicinal and synthetic chemist. By leveraging the protocols for esterification, etherification, and halogenation described herein, researchers can efficiently generate diverse libraries of fluorinated compounds. The unique electronic properties imparted by the fluoro and trifluoromethyl substituents make these derivatives particularly attractive for programs in drug discovery and materials science. Careful execution of these protocols, combined with diligent reaction monitoring and product characterization, will ensure successful and reproducible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol (F-TFMBA). This document is designed for researchers, chemists, and process development professionals who utilize this critical fluorinated building block. The presence of impurities can significantly impact the outcome of subsequent synthetic steps, affecting yield, selectivity, and the safety profile of the final active pharmaceutical ingredient (API) or agrochemical.[1]

This guide provides in-depth, field-proven insights into the common impurities encountered during the synthesis of F-TFMBA, their mechanisms of formation, and robust troubleshooting strategies to ensure the highest possible purity of your target molecule.

Section 1: Overview of Common Synthetic Pathways

Two primary routes are commonly employed for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials, scalability, and the desired impurity profile. Understanding these routes is the first step in diagnosing potential purity issues.

  • Grignard Route: This classic organometallic approach involves the formation of a Grignard reagent from 3-Bromo-5-fluorobenzotrifluoride, which then reacts with an electrophilic formaldehyde source (e.g., paraformaldehyde) to yield the desired benzyl alcohol.[2][3]

  • Reduction Route: This pathway starts from the corresponding oxidized precursor, typically 3-Fluoro-5-(trifluoromethyl)benzoic acid or its aldehyde equivalent, which is then reduced using a suitable reducing agent like a borane complex.[4]

Synthetic_Pathways SM1 3-Bromo-5-fluorobenzotrifluoride GR Grignard Reagent (Ar-MgBr) SM1->GR  Mg, THF SM2 3-Fluoro-5-(trifluoromethyl)benzoic Acid Product This compound GR->Product 1. Add to PF 2. Acidic Workup PF Paraformaldehyde (CH₂O)n PF->Product SM2->Product  Reduction RA Reducing Agent (e.g., BH₃·THF)

Caption: Primary synthetic routes to this compound.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and purification of F-TFMBA in a practical question-and-answer format.

Q1: What are the most common impurities I should expect, and where do they come from?

Impurities can originate from starting materials, side reactions, or degradation. The table below summarizes the most prevalent impurities categorized by their origin and the synthetic route most likely to produce them.

Impurity NameStructureOriginAssociated Route(s)Impact
1-Fluoro-3-(trifluoromethyl)benzene Ar-HBy-productGrignardFormed by premature quenching of the Grignard reagent. Reduces yield.
Unreacted Starting Material Ar-Br or Ar-COOHStarting MaterialBothIndicates incomplete reaction. Can be difficult to separate.
Bis[3-fluoro-5-(trifluoromethyl)phenyl] Ar-ArBy-productGrignardWurtz-type homocoupling of the starting halide. Affects yield.
3-Fluoro-5-(trifluoromethyl)benzaldehyde Ar-CHOBy-product / DegradationReduction / BothResult of incomplete reduction or oxidation of the final product.
Bis[3-fluoro-5-(trifluoromethyl)benzyl] ether Ar-CH₂-O-CH₂-ArDegradationBothAcid-catalyzed self-condensation, typically during workup or distillation.
Q2: My Grignard reaction is low-yielding and my crude NMR shows multiple aromatic species. What is the likely cause?

This is a classic issue with Grignard reactions. The primary culprits are moisture and side reactions stemming from the highly reactive organometallic intermediate.

Causality: The Grignard reagent (Ar-MgBr) is a powerful base and nucleophile. If any protic source (like water) is present in the glassware, solvent, or starting material, the reagent will be rapidly quenched to form the corresponding arene, 1-Fluoro-3-(trifluoromethyl)benzene . Furthermore, under certain conditions, the Grignard reagent can couple with the unreacted starting halide (Ar-Br) in a Wurtz-type reaction to form a biphenyl impurity.

Grignard_Impurities GR Ar-MgBr (Grignard Reagent) Product Desired Alcohol (Ar-CH₂OH) GR->Product + CH₂O Impurity1 Protonated Impurity (Ar-H) GR->Impurity1 + H₂O (Trace) Impurity2 Biphenyl Impurity (Ar-Ar) GR->Impurity2 + Ar-Br (Starting Material)

References

Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol. As a key building block in the synthesis of various pharmaceutical agents, its purity is paramount. This document provides in-depth troubleshooting for common side reactions encountered during its preparation, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide & FAQs: Navigating the Synthesis of this compound

The two most common synthetic pathways to this compound involve:

  • Reduction of 3-fluoro-5-(trifluoromethyl)benzoic acid or its derivatives (e.g., esters, aldehydes).

  • Grignard Reaction involving the addition of a Grignard reagent to 3-fluoro-5-(trifluoromethyl)benzaldehyde.

This guide is structured around these two primary methods, addressing the specific side reactions and challenges associated with each.

Route 1: Reduction of 3-Fluoro-5-(trifluoromethyl)benzoic Acid & Derivatives

The reduction of the carboxylic acid or its corresponding ester is a common and direct route. Typically, reagents like Sodium Borohydride (NaBH₄) in combination with an activator, or stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄), are employed.

A1: Incomplete Reduction due to Inactive Boronate Ester Formation

  • The "Why": Sodium borohydride alone is generally not strong enough to reduce a carboxylic acid directly. The reaction often proceeds through the in-situ formation of a more reactive intermediate. With carboxylic acids, NaBH₄ can react to form an acyloxyborohydride intermediate. However, the reactivity of this species can be low. More efficient reductions often involve the conversion of the carboxylic acid to a boronate ester, which is then reduced. If the conditions for the formation and subsequent reduction of this ester are not optimal, the reaction will be incomplete.

  • Troubleshooting & Prevention:

    • Activation is Key: To enhance the reactivity of the carboxylic acid, consider adding a Lewis acid or an activating agent. For instance, using iodine or a boronic acid catalyst can facilitate the formation of a more readily reducible species.

    • Alternative Reagents: A more potent reducing agent like borane-tetrahydrofuran complex (BH₃·THF) is highly effective for the reduction of carboxylic acids and is a common industrial method.[1]

    • Esterification as a Pre-step: A reliable two-step approach is to first convert the carboxylic acid to its methyl or ethyl ester, which is then readily reduced by NaBH₄ in a suitable solvent like methanol or ethanol.

A2: Over-reduction Leading to Defluorination

  • The "Why": The trifluoromethyl group (-CF₃) is generally robust; however, under harsh reducing conditions, it can undergo defluorination.[2][3] This is more likely with powerful reducing agents like LiAlH₄, especially if the reaction is heated or run for extended periods. The strong electron-withdrawing nature of the -CF₃ group can also make the aromatic ring susceptible to certain reductive processes. While NaBH₄ is generally considered mild enough to not affect the -CF₃ group, contaminants or harsh work-up conditions can contribute to this side reaction.[4]

  • Troubleshooting & Prevention:

    • Choice of Reducing Agent: Prefer milder reducing agents. For the reduction of an aldehyde or an ester, NaBH₄ is an excellent choice as it typically does not affect the -CF₃ group.[5] If starting from the carboxylic acid, consider the BH₃·THF complex under controlled temperature conditions.

    • Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to minimize the risk of over-reduction.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to the reducing agent.

    • pH of Work-up: Avoid strongly acidic or basic conditions during work-up, as this can promote the degradation of the trifluoromethyl group.

A3: Acid-Catalyzed Etherification

  • The "Why": Benzyl alcohols, especially those with electron-withdrawing groups, can be susceptible to acid-catalyzed self-condensation to form dibenzyl ethers. This can occur during an acidic work-up or if the reaction mixture becomes acidic for any reason. The protonated benzyl alcohol can lose water to form a stabilized benzylic carbocation, which is then attacked by another molecule of the benzyl alcohol.

  • Troubleshooting & Prevention:

    • Neutralize Carefully: During the work-up, ensure that the reaction mixture is carefully neutralized. A slightly basic quench (e.g., with saturated sodium bicarbonate solution) is often preferable to a strongly acidic one.

    • Temperature of Work-up: Perform the work-up at low temperatures to minimize the rate of this bimolecular reaction.

    • Solvent Choice: Using a non-protic solvent for the reaction and work-up can also help to suppress this side reaction.

Route 2: Grignard Reaction with 3-Fluoro-5-(trifluoromethyl)benzaldehyde

This route involves the addition of a simple Grignard reagent (e.g., methylmagnesium bromide if starting from an ester) or, more commonly, the use of 3-fluoro-5-(trifluoromethyl)benzaldehyde as the electrophile.

A1: Cannizzaro Reaction as a Major Side Reaction

  • The "Why": The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) to yield a primary alcohol and a carboxylic acid.[3][6][7][8][9] 3-Fluoro-5-(trifluoromethyl)benzaldehyde lacks α-hydrogens and is therefore a prime candidate for this reaction. The Grignard reagent itself is a strong base and can initiate this process. The presence of any residual base or moisture can also promote this side reaction. The electron-withdrawing trifluoromethyl group further activates the carbonyl carbon towards nucleophilic attack, potentially favoring this pathway.[10]

  • Troubleshooting & Prevention:

    • Inverse Addition: Add the aldehyde slowly to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess, favoring the desired addition reaction over the aldehyde-aldehyde reaction.

    • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the rate of both the desired reaction and the Cannizzaro side reaction.

    • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Moisture will quench the Grignard reagent and can contribute to a more basic environment that promotes the Cannizzaro reaction.

    • Purity of Starting Materials: Ensure the aldehyde is pure and free from the corresponding carboxylic acid, which can complicate the reaction.

A2: Potential for Degradation of the Trifluoromethyl Group

  • The "Why": While the -CF₃ group is generally stable, there is evidence that trifluoromethyl-substituted Grignard reagents can be thermally unstable and undergo decomposition, which involves the destruction of the trifluoromethyl group and the formation of fluoride ions.[11][12] Although in this case the trifluoromethyl group is on the electrophile, the highly reactive and basic nature of the Grignard reagent could potentially lead to degradation pathways, especially at elevated temperatures.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: As with the Cannizzaro reaction, maintaining a low temperature throughout the addition and reaction time is crucial for preserving the integrity of the molecule.

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the addition is complete. Monitor by TLC and work up the reaction as soon as the starting material is consumed.

A3: Nucleophilic Aromatic Substitution (SNAAr)

  • The "Why": The aromatic ring is activated towards nucleophilic aromatic substitution by the presence of the strongly electron-withdrawing trifluoromethyl group. The fluorine atom is a good leaving group in such reactions. While this is less common with Grignard reagents compared to other nucleophiles, it is a possibility, especially if the reaction is allowed to warm or if a particularly reactive Grignard reagent is used.[13][14][15][16]

  • Troubleshooting & Prevention:

    • Low Temperature: This is the most critical factor. Low temperatures disfavor the higher activation energy pathway of SNAr compared to the rapid addition to the carbonyl group.

    • Choice of Grignard Reagent: Use less sterically hindered and less reactive Grignard reagents if possible.

    • Inverse Addition: As mentioned before, adding the aldehyde to the Grignard reagent can help to minimize the concentration of the aldehyde available for any side reactions.

Data Summary & Experimental Protocols

Table 1: Recommended Conditions to Minimize Side Reactions
Synthetic RouteSide ReactionKey Parameters to ControlRecommended Conditions
Reduction Incomplete ReductionReducing Agent, ActivationUse BH₃·THF or convert to ester then reduce with NaBH₄.
Over-reduction/DefluorinationReducing Agent, TemperatureUse NaBH₄ for esters/aldehydes; BH₃·THF for acids. Maintain 0-25 °C.
Ether FormationWork-up pH, TemperatureNeutral or slightly basic work-up (e.g., NaHCO₃ soln.). Keep cool.
Grignard Cannizzaro ReactionAddition Mode, TemperatureInverse addition (aldehyde to Grignard). -78 °C to 0 °C.
-CF₃ Group DegradationTemperature, Reaction TimeMaintain low temperature. Quench upon completion.
SNArTemperatureMaintain low temperature (-78 °C to 0 °C).
Experimental Protocol: Reduction of 3-Fluoro-5-(trifluoromethyl)benzoic acid methyl ester
  • Esterification: To a solution of 3-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq) in methanol, add sulfuric acid (0.1 eq) and reflux for 4-6 hours until TLC indicates completion. Remove methanol under reduced pressure, dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the methyl ester.

  • Reduction: Dissolve the methyl ester (1.0 eq) in methanol and cool to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution to pH ~7.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify by silica gel column chromatography if necessary.

Visualizing Reaction Pathways

Diagram 1: Desired Reduction vs. Ether Formation

G cluster_0 Desired Reduction Pathway cluster_1 Side Reaction: Etherification Carboxylic Acid Carboxylic Acid Ester Ester Carboxylic Acid->Ester Esterification Alcohol Alcohol Ester->Alcohol NaBH4 Protonated Alcohol Protonated Alcohol Alcohol->Protonated Alcohol H+ (Acidic Work-up) Benzylic Carbocation Benzylic Carbocation Protonated Alcohol->Benzylic Carbocation -H2O Dibenzyl Ether Dibenzyl Ether Benzylic Carbocation->Dibenzyl Ether + Alcohol

Caption: Desired reduction pathway versus the acid-catalyzed formation of dibenzyl ether.

Diagram 2: Grignard Reaction Troubleshooting Workflow

G start Start Grignard Reaction check_yield Low Yield of Alcohol? start->check_yield check_cannizzaro Cannizzaro Products Observed? (Acid + Alcohol) check_yield->check_cannizzaro Yes end Successful Synthesis check_yield->end No check_temp Reaction Temp > 0°C? check_cannizzaro->check_temp Yes solution_dry Ensure Anhydrous Conditions check_cannizzaro->solution_dry No check_addition Normal Addition? check_temp->check_addition No solution_temp Maintain Temp at -78 to 0°C check_temp->solution_temp Yes solution_addition Use Inverse Addition check_addition->solution_addition Yes check_addition->solution_dry No solution_temp->end solution_addition->end solution_dry->end

Caption: Troubleshooting workflow for a Grignard reaction yielding Cannizzaro byproducts.

References

Technical Support Center: Grignard Reaction for Fluorinated Benzyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated benzyl alcohols via Grignard reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges, with a focus on the formation of byproducts, providing troubleshooting advice and detailed protocols to enhance your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

Here we answer some of the most common initial questions regarding byproducts in the Grignard synthesis of fluorinated benzyl alcohols.

Q1: What are the most common byproducts I should expect when synthesizing a fluorinated benzyl alcohol using a Grignard reaction?

You can anticipate several classes of byproducts. The most prevalent is the Wurtz coupling product , which results from the reaction of the Grignard reagent with the unreacted alkyl/aryl halide.[1] Another common byproduct is the homocoupling product of the Grignard reagent. Additionally, unreacted starting materials, such as the fluorinated benzaldehyde and the organohalide used to generate the Grignard reagent, may also be present in your crude product mixture. In some cases, you might also observe products resulting from the reduction of the fluorinated benzaldehyde.

Q2: How does the fluorine substituent on the benzaldehyde affect byproduct formation?

The fluorine atom, being highly electronegative, can influence the reactivity of the carbonyl group in the fluorinated benzaldehyde. This can potentially alter the rate of the desired nucleophilic addition relative to side reactions. While direct literature on this specific effect is sparse, the electron-withdrawing nature of fluorine can make the carbonyl carbon more electrophilic, which should favor the Grignard addition. However, it is crucial to maintain optimal reaction conditions to prevent competing pathways.

Q3: Can I use a Grignard reagent prepared from an organofluoride to synthesize my fluorinated benzyl alcohol?

Direct formation of a Grignard reagent from an organofluoride is challenging due to the high strength of the C-F bond.[2] Typically, Grignard reagents are prepared from organochlorides, bromides, or iodides.[3] Therefore, for the synthesis of a fluorinated benzyl alcohol, you would typically react a non-fluorinated Grignard reagent with a fluorinated benzaldehyde.

Section 2: Troubleshooting Guide - Byproduct-Specific Issues

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems related to byproduct formation.

Issue 1: High Levels of Wurtz Coupling Product

Q: My crude NMR shows a significant amount of a non-polar byproduct, which I suspect is from Wurtz coupling. What causes this, and how can I minimize it?

A: The Wurtz coupling reaction is a common side reaction in Grignard preparations where the Grignard reagent (R-MgX) reacts with the remaining alkyl/aryl halide (R-X) to form R-R.[1]

Causality and Mitigation Strategies:

  • Slow Addition of Halide: The formation of the Wurtz product is often favored by a high local concentration of the halide. To mitigate this, add the solution of your alkyl/aryl halide dropwise to the magnesium turnings during the preparation of the Grignard reagent. This ensures that the halide reacts with the magnesium to form the Grignard reagent rather than reacting with the already-formed Grignard reagent.

  • Temperature Control: Elevated temperatures during the formation of the Grignard reagent can increase the rate of Wurtz coupling. It is advisable to maintain a gentle reflux and avoid excessive heating.[1]

  • Highly Reactive Magnesium: Using highly activated magnesium can promote the rapid formation of the Grignard reagent, thereby reducing the time the halide is in the presence of the formed Grignard reagent. Activation can be achieved by using a small crystal of iodine or a few drops of 1,2-dibromoethane.

Experimental Protocol to Minimize Wurtz Coupling:

  • Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Add magnesium turnings to a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to the magnesium.

  • In the dropping funnel, prepare a solution of the alkyl/aryl halide in anhydrous diethyl ether or THF.

  • Add a small portion of the halide solution to the magnesium and gently warm the mixture to initiate the reaction. You should observe the disappearance of the iodine color and the formation of a cloudy solution.

  • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Issue 2: Presence of Unreacted Fluorinated Benzaldehyde

Q: After work-up, I have a significant amount of my starting fluorinated benzaldehyde. What could be the reason for this incomplete reaction?

A: The presence of unreacted starting material can be due to several factors, primarily related to the quality and quantity of the Grignard reagent.

Causality and Mitigation Strategies:

  • Grignard Reagent Degradation: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[4] Any exposure to these will quench the reagent, reducing its effective concentration. Ensure all your glassware is rigorously dried and the reaction is conducted under a positive pressure of an inert gas. Your solvents must be anhydrous.

  • Inaccurate Stoichiometry: An insufficient amount of the Grignard reagent will naturally lead to an incomplete reaction. It is good practice to titrate a small aliquot of your prepared Grignard reagent to determine its exact concentration before adding it to the fluorinated benzaldehyde.

  • Steric Hindrance: While less common with benzaldehydes, significant steric bulk on either the Grignard reagent or the aldehyde can slow down the reaction. In such cases, longer reaction times or slightly elevated temperatures might be necessary.

Titration of Grignard Reagent (Example Protocol):

  • Prepare a standard solution of a known acid (e.g., 1.0 M HCl in diethyl ether).

  • In a separate flask, add a precise volume of the prepared Grignard solution (e.g., 1.0 mL) to anhydrous ether.

  • Add a few drops of a suitable indicator (e.g., 1,10-phenanthroline).

  • Titrate the Grignard solution with the standard acid solution until the endpoint is reached (indicated by a color change).

  • Calculate the molarity of the Grignard reagent and use the appropriate volume for your reaction.

Issue 3: Formation of a Reduction Product

Q: I have isolated a byproduct that appears to be the corresponding fluorinated benzyl alcohol, but not the one I expected. It seems the carbonyl group was reduced. How is this possible?

A: While the primary reaction of a Grignard reagent with an aldehyde is nucleophilic addition, reduction of the carbonyl group can occur, especially if the Grignard reagent possesses a β-hydrogen. This side reaction proceeds through a six-membered ring transition state, known as the Meerwein-Ponndorf-Verley (MPV) type reduction.[1]

Mechanism of Carbonyl Reduction by Grignard Reagent:

G cluster_0 Six-membered Transition State cluster_1 Products R_Grignard R-CH(H)-CH2-MgX TransitionState [R-CH=CH2 ... H ... C(Ar(F))HO-MgX]‡ R_Grignard->TransitionState β-hydride transfer Aldehyde Ar(F)-CHO Aldehyde->TransitionState Alkene R-CH=CH2 TransitionState->Alkene Reduced_Alkoxide Ar(F)-CH2O-MgX TransitionState->Reduced_Alkoxide

Caption: MPV-type reduction of a fluorinated benzaldehyde by a Grignard reagent.

Mitigation Strategies:

  • Choice of Grignard Reagent: If possible, use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide). If your desired R group must have β-hydrogens, be aware that this side reaction can occur.

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C to -78 °C) can favor the nucleophilic addition pathway over the reduction pathway.

Section 3: Purification Strategies

Q: How can I effectively remove the byproducts from my desired fluorinated benzyl alcohol?

A: The purification strategy will depend on the nature of the byproducts.

ByproductPhysical PropertiesRecommended Purification Method
Wurtz Coupling Product Typically non-polar and may have a similar boiling point to the starting halide.Column chromatography is the most effective method. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) will allow for the separation of the non-polar Wurtz product from the more polar alcohol.
Unreacted Fluorinated Benzaldehyde Polar, but generally less polar than the corresponding alcohol.Column chromatography can be effective. Alternatively, a bisulfite wash during the work-up can selectively remove the aldehyde.
Homocoupling Product Non-polar.Column chromatography.
Reduction Product An alcohol, and thus will have similar polarity to the desired product.Careful column chromatography with a shallow gradient may be successful. In some cases, fractional distillation under reduced pressure might be an option if the boiling points are sufficiently different.

General Purification Workflow:

G A Crude Reaction Mixture B Aqueous Work-up (e.g., sat. NH4Cl) A->B C Extraction with Organic Solvent (e.g., Ethyl Acetate) B->C D Drying of Organic Layer (e.g., Na2SO4 or MgSO4) C->D E Solvent Removal (Rotary Evaporation) D->E F Crude Product E->F G Column Chromatography (Silica Gel) F->G H Pure Fluorinated Benzyl Alcohol G->H

Caption: General workflow for the purification of fluorinated benzyl alcohols.

Section 4: Proactive Measures for Success

To proactively minimize byproduct formation, consider the following:

  • Quality of Reagents: Use freshly distilled solvents and high-purity magnesium turnings. The alkyl/aryl halide should be free of peroxides and moisture.

  • Inert Atmosphere: A robust inert atmosphere is non-negotiable. Use Schlenk line techniques or a glovebox for the best results.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of your reaction to determine the optimal reaction time and avoid prolonged heating which can lead to byproduct formation.

By understanding the potential side reactions and implementing these troubleshooting and preventative strategies, you can significantly improve the yield and purity of your desired fluorinated benzyl alcohols.

References

Technical Support Center: Stability and Handling of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Fluoro-5-(trifluoromethyl)benzyl alcohol. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability and reactivity of this compound under acidic conditions. Our goal is to equip you with the knowledge to anticipate and mitigate potential challenges in your experiments, ensuring the integrity of your results.

Introduction: The Chemical Nuances of this compound

This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. These electron-withdrawing groups significantly influence the reactivity of both the aromatic ring and the benzylic alcohol moiety. While generally stable, exposure to acidic conditions can lead to a variety of side reactions, including dehydration, etherification, and Friedel-Crafts type alkylations. Understanding these potential pathways is crucial for successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in the presence of a strong acid?

Under strongly acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). This can lead to the formation of a benzylic carbocation. While the electron-withdrawing fluoro and trifluoromethyl groups destabilize the formation of a positive charge on the aromatic ring, the benzylic position can still undergo reactions typical of benzyl alcohols in acid. The primary degradation pathways include:

  • Dehydration: The benzylic carbocation can lose a proton from the adjacent carbon, leading to the formation of a styrene derivative. However, this is less common for benzyl alcohols lacking a substituent on the benzylic carbon.

  • Etherification: The benzylic carbocation is electrophilic and can be attacked by another molecule of the alcohol, leading to the formation of a symmetrical dibenzyl ether.[1]

  • Friedel-Crafts Alkylation: The benzylic carbocation can act as an electrophile and attack another aromatic ring. This can lead to oligomerization or reaction with other aromatic species present in the reaction mixture.[2][3]

Q2: I am observing the formation of a significant amount of a high-molecular-weight byproduct in my acid-catalyzed reaction. What is likely happening?

The formation of high-molecular-weight byproducts is often indicative of intermolecular reactions, such as the formation of dibenzyl ethers or Friedel-Crafts polymerization.[1][3] The benzylic carbocation generated from this compound can react with another molecule of the starting material or other nucleophilic species present.

Troubleshooting:

  • Reduce Reactant Concentration: Lowering the concentration of the benzyl alcohol can disfavor bimolecular reactions.

  • Control Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation.

  • Choice of Acid: Use the mildest acid catalyst that is effective for your reaction. For some transformations, weaker Lewis acids or solid-supported acids may be preferable to strong Brønsted acids like sulfuric acid.

Q3: Can I use this compound in a Friedel-Crafts reaction as the alkylating agent?

Yes, benzyl alcohols can be used as alkylating agents in Friedel-Crafts reactions in the presence of a strong acid.[3][4][5] The acid protonates the hydroxyl group, facilitating its departure as water and generating the electrophilic benzylic carbocation. However, be aware of the following:

  • Ring Deactivation: The fluorine and trifluoromethyl groups are deactivating for electrophilic aromatic substitution. This means that the aromatic ring of this compound itself is less susceptible to being alkylated, which can reduce self-polymerization.

  • Carbocation Stability: The electron-withdrawing nature of the substituents can influence the stability and reactivity of the benzylic carbocation.

Troubleshooting Guide

Problem 1: Low yield of the desired product in an acid-catalyzed esterification.
Potential Cause Troubleshooting Steps
Competing Ether Formation: The alcohol may be self-condensing to form a dibenzyl ether.- Use a larger excess of the carboxylic acid. - Consider using a milder acid catalyst or a coupling agent like DCC (dicyclohexylcarbodiimide) to avoid strongly acidic conditions.
Degradation of Starting Material: The alcohol may be degrading under the reaction conditions.- Monitor the reaction by TLC or LC-MS to track the consumption of starting material and formation of byproducts. - Reduce the reaction temperature and/or time.
Steric Hindrance: The substituents on the aromatic ring may sterically hinder the approach of the carboxylic acid.- Use a less bulky carboxylic acid if possible. - Consider alternative esterification methods that do not proceed through a bulky transition state.
Problem 2: Incomplete reaction or no reaction when using a mild acid catalyst.
Potential Cause Troubleshooting Steps
Insufficient Acid Strength: The chosen acid may not be strong enough to effectively protonate the hydroxyl group.- Switch to a stronger acid catalyst (e.g., from p-toluenesulfonic acid to sulfuric acid), but be mindful of potential side reactions. - Increase the amount of the acid catalyst.
Deactivation by Substituents: The electron-withdrawing groups may reduce the nucleophilicity of the hydroxyl oxygen, making it harder to protonate.- Increase the reaction temperature cautiously. - Consider using a co-catalyst to enhance the activity of the primary acid catalyst.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Ether Synthesis with Minimized Degradation

This protocol outlines a general method for the synthesis of an unsymmetrical ether from this compound and a primary alcohol, aiming to minimize self-condensation.

Materials:

  • This compound

  • Primary alcohol (e.g., ethanol, butanol) (5-10 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Catalytic amount of a Lewis acid (e.g., Scandium triflate, Ytterbium triflate) or a strong Brønsted acid (e.g., p-toluenesulfonic acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DCM, add the primary alcohol (5-10 equivalents).

  • Add the acid catalyst (e.g., 0.1 equivalents of Sc(OTf)₃).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Potential Degradation Pathway

The following diagram illustrates the potential acid-catalyzed self-condensation of this compound to form the corresponding dibenzyl ether.

G A This compound Protonated_Alcohol Protonated Alcohol A->Protonated_Alcohol + H⁺ H_plus H+ Carbocation Benzylic Carbocation Protonated_Alcohol->Carbocation - H₂O Water H₂O Ether_Intermediate Protonated Dibenzyl Ether Carbocation->Ether_Intermediate + Alcohol Nucleophile Alcohol_Nucleophile This compound (Nucleophile) Dibenzyl_Ether Dibenzyl Ether Product Ether_Intermediate->Dibenzyl_Ether - H⁺

Caption: Acid-catalyzed formation of dibenzyl ether.

Summary of Recommended Reaction Conditions

ParameterRecommendationRationale
Acid Catalyst Use the mildest effective acid. Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or solid-supported acids are often preferable to strong Brønsted acids.Minimizes degradation and unwanted side reactions.
Temperature As low as possible to achieve a reasonable reaction rate.Reduces the rate of side reactions, particularly intermolecular reactions.
Concentration Keep the concentration of the benzyl alcohol as low as practical.Disfavors bimolecular reactions like ether formation and polymerization.
Solvent Use a non-nucleophilic, anhydrous solvent (e.g., dichloromethane, toluene).Prevents the solvent from participating in the reaction.
Monitoring Closely monitor the reaction by TLC or LC-MS.Allows for quenching the reaction at the optimal time to maximize yield and minimize byproduct formation.

References

Technical Support Center: Oxidation of Fluorinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers navigating the complexities of oxidizing fluorinated benzyl alcohols. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. The presence of fluorine atoms on the benzyl ring introduces unique electronic effects that can significantly impact reactivity, often leading to unexpected outcomes. This resource aims to demystify these challenges and equip you with the knowledge to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and challenges faced during the oxidation of fluorinated benzyl alcohols.

Q1: Why is my oxidation of a fluorinated benzyl alcohol significantly slower than its non-fluorinated analog?

A1: The strong electron-withdrawing nature of fluorine atoms deactivates the aromatic ring. This effect is particularly pronounced with multiple fluorine substituents or with fluorine in the ortho or para positions. This deactivation can hinder the initial steps of many oxidation mechanisms that involve the formation of a more positive charge on the benzylic carbon or the removal of a hydride ion. For instance, in permanganate oxidations, a mechanism involving the transfer of a hydride ion from the alcohol carbon to the oxidant is suggested.[1] The electron-withdrawing fluorine atoms would destabilize any developing positive charge on the benzylic carbon, thus slowing down the reaction.

Q2: I'm observing significant amounts of unreacted starting material even after extended reaction times. What can I do?

A2: Incomplete conversion is a common issue. Here are a few strategies to consider:

  • Increase the stoichiometry of the oxidant: For stubborn substrates, a moderate increase in the amount of the oxidizing agent can help drive the reaction to completion. However, be cautious as this can sometimes lead to over-oxidation.[2]

  • Elevate the reaction temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the higher energy barrier caused by the fluorinated ring. Monitor the reaction closely for the formation of byproducts.

  • Choose a more potent oxidizing system: If mild oxidants like PCC are proving ineffective, you may need to switch to a more powerful system. Swern oxidation, for example, is often successful for electron-deficient alcohols.[3][4][5]

Q3: My reaction is producing a mixture of the desired aldehyde and the corresponding carboxylic acid. How can I improve selectivity for the aldehyde?

A3: Over-oxidation is a frequent challenge, especially with primary benzyl alcohols.[6] To favor the aldehyde:

  • Use a mild, selective oxidant: Pyridinium chlorochromate (PCC) is a classic choice for stopping the oxidation of a primary alcohol at the aldehyde stage, as it is typically used in anhydrous conditions which prevents the formation of the hydrate intermediate necessary for further oxidation.[7][8]

  • Strictly anhydrous conditions: The presence of water can facilitate the formation of a gem-diol (hydrate) from the aldehyde, which can then be further oxidized to the carboxylic acid.[7][9] Ensure your solvent and reagents are thoroughly dried.

  • Careful monitoring: Use techniques like TLC or GC to monitor the reaction progress and stop it as soon as the starting material is consumed, before significant over-oxidation occurs.

Q4: Are there any "greener" or more sustainable oxidation methods for fluorinated benzyl alcohols?

A4: Yes, several more environmentally friendly approaches are being explored. Catalytic methods using molecular oxygen or hydrogen peroxide as the terminal oxidant are highly desirable.[10][11] For instance, systems employing catalysts like palladium or copper complexes in the presence of air or O2 have shown promise for the selective oxidation of benzyl alcohols.[12][13] Photocatalytic methods using visible light and a photosensitizer also offer a mild and green alternative.[14]

Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting for specific oxidation protocols.

Guide 1: Swern Oxidation Issues

The Swern oxidation is a powerful and generally reliable method for oxidizing primary and secondary alcohols, including electron-deficient ones.[3][4][5] However, its multi-step nature and temperature sensitivity can lead to complications.

Problem: Low or no product yield, with starting material recovered.

Potential Cause Explanation & Solution
Insufficient Activation of DMSO The reaction of DMSO with oxalyl chloride or trifluoroacetic anhydride (TFAA) to form the reactive sulfonium species is critical. Ensure your activating agent is fresh and added at the correct stoichiometry.
Reaction Temperature Too High The Swern oxidation must be conducted at very low temperatures (typically -78 °C) to maintain the stability of the intermediate species.[5] Allowing the reaction to warm prematurely can lead to decomposition pathways that do not yield the desired product.
Poor Quality Reagents DMSO must be anhydrous. Oxalyl chloride and the amine base (e.g., triethylamine) should be of high purity. Impurities can interfere with the delicate reaction intermediates.

Problem: Formation of malodorous byproducts and a complex mixture.

Potential Cause Explanation & Solution
Side Reactions of the Ylide Intermediate If the temperature is not kept sufficiently low, the intermediate sulfur ylide can undergo side reactions, such as the Pummerer rearrangement, leading to byproducts.[5] Strict temperature control is paramount.
Incorrect Order of Addition The alcohol should be added to the activated DMSO species before the addition of the amine base. Reversing this order can lead to a host of side reactions.
  • To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise, ensuring the temperature remains below -65 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of the fluorinated benzyl alcohol (1.0 eq) in DCM dropwise, again maintaining the low temperature.

  • Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature, then quench with water.

  • Perform a standard aqueous workup and purify by column chromatography.

Guide 2: Chromium-Based Oxidations (e.g., PCC)

PCC is a popular reagent for the conversion of primary alcohols to aldehydes due to its mildness and selectivity.[15] However, its effectiveness can be diminished with deactivated substrates like fluorinated benzyl alcohols.

Problem: Incomplete oxidation and difficult product isolation.

Potential Cause Explanation & Solution
Deactivated Substrate The electron-withdrawing fluorine atoms make the benzylic C-H bond stronger and the alcohol oxygen less nucleophilic, slowing the reaction with PCC.[16] Consider increasing the reaction time or switching to a more powerful oxidant.
Formation of a Tar-Like Residue A common issue with chromium oxidants is the formation of a brown, tarry precipitate that can trap the product, reducing the isolated yield.[8][15] To mitigate this, the reaction is often run in the presence of an adsorbent like Celite or silica gel.
Acid-Sensitive Functional Groups PCC is acidic and can cause decomposition or side reactions if your substrate contains acid-labile groups.[15] In such cases, buffering the reaction with pyridine or using the less acidic pyridinium dichromate (PDC) may be beneficial.
  • To a suspension of PCC (1.5 eq) and Celite in anhydrous dichloromethane (DCM), add a solution of the fluorinated benzyl alcohol (1.0 eq) in DCM in one portion.

  • Stir the mixture at room temperature, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with more ether.

  • Concentrate the filtrate under reduced pressure and purify the crude product as needed.

Visualizing the Challenges

The following diagrams illustrate key concepts and workflows discussed in this guide.

G cluster_0 Troubleshooting Workflow for Incomplete Oxidation Start Incomplete Oxidation Observed CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckReagents->Start Reagents Faulty (Replace & Retry) IncreaseTemp Increase Reaction Temperature CheckReagents->IncreaseTemp Reagents OK Result1 Reaction Complete IncreaseTemp->Result1 Success Result2 Side Reactions Occur IncreaseTemp->Result2 Failure ChangeOxidant Switch to a Stronger Oxidant (e.g., Swern) ChangeOxidant->Result1 Result2->ChangeOxidant

Caption: A decision-making workflow for addressing incomplete oxidation reactions.

Caption: The relationship between fluorine's electronic properties and experimental challenges.

References

Improving selectivity in reactions with 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Welcome to the technical support center for this compound (CAS 184970-29-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the specific reactivity of this highly functionalized building block. Here, we address common challenges in achieving selectivity and provide field-proven insights to optimize your reaction outcomes.

I. Understanding the Substrate: Foundational FAQs

Before troubleshooting specific reactions, it's crucial to understand the inherent electronic properties of this compound, as these govern its reactivity.

Question: What are the key electronic effects of the -F and -CF3 groups on this molecule's reactivity?

Answer: The reactivity of both the benzylic alcohol and the aromatic ring is dominated by the powerful electron-withdrawing nature of the meta-positioned fluorine and trifluoromethyl groups.

  • Inductive Effect (-I): Both the -F and -CF3 groups are strongly electronegative and pull electron density away from the aromatic ring through the sigma bonds. The trifluoromethyl group has a particularly potent inductive effect.[1][2] This significantly deactivates the entire ring towards electrophilic attack.

  • Resonance Effect (+M/-M): The fluorine atom has lone pairs that can be donated to the ring via resonance (+M effect), but this is weak and largely overshadowed by its strong inductive pull. The trifluoromethyl group has no resonance-donating capability.

  • Impact on the Alcohol: The strong -I effect lowers the electron density around the benzylic carbon and the oxygen, making the hydroxyl proton more acidic compared to unsubstituted benzyl alcohol. The predicted pKa is approximately 13.83, which is lower (more acidic) than that of typical benzyl alcohols.[3]

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Caption: Decision tree for troubleshooting Williamson ether synthesis.

Detailed Protocols & Solutions:

ParameterStandard Approach (May Fail)Recommended OptimizationRationale
Base NaOH, K2CO3, KOHNaH (60% in mineral oil), KH (35% in mineral oil)Weaker bases may not achieve full deprotonation of the relatively acidic alcohol, leading to an equilibrium with unreacted starting material. Stronger, non-reversible bases like NaH drive the reaction to completion.
Solvent Ethanol, THFAnhydrous DMF, DMSOPolar aprotic solvents are ideal for SN2 reactions. They solvate the cation (Na+, K+) but not the alkoxide anion, maximizing its nucleophilicity.
Electrophile Alkyl ChlorideAlkyl Iodide > Alkyl BromideThe leaving group ability is critical for SN2 reactions (I- > Br- > Cl-). If starting with a chloride, consider an in situ Finkelstein reaction by adding a catalytic amount of NaI or KI.
Temperature Room Temperature0 °C for deprotonation, then warm to RT or gently heat (40-50 °C)Control the initial exothermic deprotonation at 0 °C. Gentle heating may be required to overcome the activation energy for the SN2 step due to the reduced nucleophilicity of the alkoxide.

Alternative Strategy 1: The Mitsunobu Reaction If standard SN2 conditions fail, the Mitsunobu reaction is an excellent alternative for forming ethers from primary and secondary alcohols under mild, neutral conditions. [4][5]It proceeds with a clean inversion of stereochemistry if a chiral alcohol is used. [5]

  • Protocol: To a solution of your nucleophile (e.g., a phenol, R-OH), this compound (1.0 equiv), and triphenylphosphine (PPh3, 1.2 equiv) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise. [6]Allow to warm to room temperature and stir until completion.

  • Key Insight: The electron-withdrawing groups on the benzyl alcohol can make it a better substrate for the Mitsunobu reaction. The reaction's success is less dependent on the alcohol's intrinsic nucleophilicity.

Alternative Strategy 2: Benzyl Transfer Reagents For particularly sensitive substrates, specialized benzylating agents that operate under neutral conditions can be highly effective. For example, 2-benzyloxy-1-methylpyridinium triflate can be generated in situ from 2-benzyloxypyridine and methyl triflate to deliver an electrophilic benzyl group. [7]

Problem: My oxidation to the aldehyde is sluggish, or I'm seeing over-oxidation to the carboxylic acid.

Causality: The electron-deficient nature of the benzyl alcohol can make it less susceptible to some oxidative conditions. [8][9]Conversely, forcing conditions (e.g., strong oxidants like KMnO4) can easily lead to the formation of the highly stable carboxylic acid. The key is to use a mild, selective oxidant.

Comparison of Selective Oxidation Methods:

MethodOxidant/Catalyst SystemTypical ConditionsProsCons
TEMPO-based TEMPO (cat.), NaOCl (stoich.), KBr (cat.)Biphasic CH2Cl2/H2O, pH 8.6, 0 °CHighly selective for primary alcohols to aldehydes, rapid, and efficient. [9]Requires careful pH control; NaOCl quality can be variable.
Photochemical Eosin Y (cat.), O2 (or air)Blue LED irradiation, solvent (e.g., MeCN)Extremely mild, green (uses air as terminal oxidant), excellent functional group tolerance. [8][10]Requires photochemical reactor setup; rates can be slower for electron-deficient substrates. [8]
Swern/Parikh-Doering DMSO, (COCl)2 / SO3·pyridineAnhydrous CH2Cl2, low temp (-78 °C)Very reliable and general for sensitive substrates.Requires cryogenic temperatures; stoichiometric generation of foul-smelling dimethyl sulfide.
Dess-Martin Dess-Martin Periodinane (DMP)Anhydrous CH2Cl2, Room Temp.Mild, neutral conditions, fast reaction times.Reagent is expensive and can be shock-sensitive; stoichiometric heavy metal waste.

Recommended Protocol (TEMPO-Catalyzed Oxidation): This protocol is adapted from established procedures for selective alcohol oxidation. [9]

  • Dissolve this compound (1.0 equiv) and KBr (0.1 equiv) in CH2Cl2.

  • Prepare an aqueous solution of NaOCl (1.2 equiv) and buffer to pH 8.6 with NaHCO3.

  • Combine the organic and aqueous layers in a flask and cool to 0 °C in an ice bath.

  • Add TEMPO (0.01 equiv) to the vigorously stirred biphasic mixture.

  • Monitor the reaction by TLC. The reaction is often complete in minutes.

  • Upon completion, quench with aqueous sodium thiosulfate, separate the layers, extract the aqueous layer with CH2Cl2, and wash the combined organic layers with brine. Dry over Na2SO4, filter, and concentrate to yield the crude aldehyde.

References

Validation & Comparative

A Comparative Guide to the Characterization of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of fluorinated building blocks is paramount. The introduction of fluorine and trifluoromethyl groups into organic scaffolds can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making compounds like 3-Fluoro-5-(trifluoromethyl)benzyl alcohol valuable intermediates in modern synthesis.[1][2][3]

This guide provides a comprehensive technical overview of this compound, detailing its essential physicochemical and spectroscopic properties. We will present validated protocols for its characterization and objectively compare its key attributes to structurally related analogs. This comparative approach aims to elucidate the distinct contributions of its substituent groups, empowering scientists to make informed decisions in their synthetic designs.

Physicochemical Properties: A Comparative Overview

The electronic and steric properties imparted by the fluoro- and trifluoromethyl- groups directly influence the bulk physical properties of the alcohol. Understanding these differences is crucial for applications ranging from reaction condition optimization to formulation development. The following table compares this compound with key analogs: unsubstituted benzyl alcohol, the singly substituted derivatives, and the more heavily fluorinated 3,5-bis(trifluoromethyl)benzyl alcohol.

PropertyThis compound3-Fluorobenzyl alcohol3-(Trifluoromethyl)benzyl alcohol3,5-Bis(trifluoromethyl)benzyl alcohol
CAS Number 184970-29-4[4]456-47-3[5]349-75-732707-89-4[6][7]
Molecular Formula C₈H₆F₄OC₇H₇FO[8]C₈H₇F₃O[9]C₉H₆F₆O[10][11]
Molecular Weight 194.13 g/mol 126.13 g/mol [5][12]176.14 g/mol [9]244.13 g/mol [7][10]
Form Liquid / SolidLiquid[5]Liquid[9]Solid[7]
Boiling Point Not readily available104-105 °C / 22 mmHg[5][8]127 °C[9]Not readily available
Density Not readily available1.164 g/mL at 25 °C[5][8]1.3 g/mL[9]Not readily available
Refractive Index (n20/D) Not readily available1.513[5][8]1.46[9]Not readily available

Note: Some physical data for this compound is not widely published, underscoring the importance of in-house characterization.

Structural & Purity Verification: A Validated Workflow

Confirming the identity, structure, and purity of a reagent is a foundational requirement for reproducible science. The workflow below outlines a comprehensive approach to characterizing a new or existing batch of this compound.

G cluster_0 Characterization Workflow cluster_1 Structural Elucidation cluster_2 Purity & Identity Confirmation Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR GCMS GC-MS Sample->GCMS HPLC HPLC Sample->HPLC Analysis Data Integration & Final Confirmation NMR->Analysis FTIR->Analysis GCMS->Analysis HPLC->Analysis

Caption: A typical workflow for the comprehensive characterization of a chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structure determination. For this molecule, a suite of experiments is necessary. ¹H NMR confirms the number and connectivity of protons. ¹³C NMR maps the carbon backbone. Crucially, ¹⁹F NMR provides distinct signals for the two different fluorine environments (the aryl fluoride and the trifluoromethyl group), offering a definitive diagnostic check.

Experimental Protocol (¹H, ¹³C, ¹⁹F NMR):

  • Sample Preparation: Dissolve ~10-20 mg of the alcohol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Use the residual solvent peak as a primary reference (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C). For ¹⁹F NMR, CFCl₃ is the standard reference at 0.00 ppm.[13]

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire 16-64 scans. Expected signals include a triplet for the hydroxyl proton (if not exchanging), a singlet for the benzylic CH₂ protons, and complex multiplets for the aromatic protons.

  • ¹³C NMR: Acquire 1024 or more scans with proton decoupling. Expect signals for the benzylic carbon, and multiple aromatic carbons, some of which will show splitting due to C-F coupling.[14]

  • ¹⁹F NMR: Acquire 64-128 scans. Two distinct signals are expected: one for the Ar-F and one for the -CF₃ group.

Comparative Analysis: The electron-withdrawing nature of both the -F and -CF₃ groups will deshield adjacent protons and carbons. In the ¹H NMR spectrum, the benzylic CH₂ protons of the title compound are expected to appear at a higher chemical shift (further downfield) compared to those in 3-fluorobenzyl alcohol or benzyl alcohol.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is used to identify key functional groups. For this molecule, the critical vibrations are the O-H stretch of the alcohol, the C-O stretch, and the strong C-F stretches associated with both the aryl-fluoride and the trifluoromethyl group. The position of the O-H stretch can also provide information on hydrogen bonding.[1][2]

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place one drop of the neat liquid (or a small amount of the solid) directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the clean, empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-600 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands.

Expected Data & Comparison:

  • O-H Stretch: A broad band around 3300-3400 cm⁻¹.

  • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

  • C-F Stretches: Very strong, characteristic bands typically found in the 1100-1350 cm⁻¹ region for the -CF₃ group and around 1200-1250 cm⁻¹ for the Ar-F bond.[10]

The presence of strong electron-withdrawing groups can slightly shift these frequencies compared to simpler analogs.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for assessing the purity of volatile compounds and confirming molecular weight. The gas chromatograph separates the sample into its individual components, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragmentation pattern.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the alcohol (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injection: 1 µL split injection (e.g., 50:1 split ratio).

    • Injector Temperature: 250 °C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Interface Temperature: 280 °C.

  • Data Analysis: The retention time of the main peak indicates its volatility. The corresponding mass spectrum should show a molecular ion peak (M⁺) at m/z 194 and a fragmentation pattern consistent with the structure (e.g., loss of -OH, loss of -CH₂OH).

Synthesis and Potential Impurities

A common route to benzylic alcohols is the reduction of the corresponding carboxylic acid or aldehyde. Understanding the synthesis is key to anticipating potential impurities.

G cluster_0 Synthetic Pathway & Impurity Profile Start 3-Fluoro-5-(trifluoromethyl) benzoic acid Product Target: 3-Fluoro-5-(trifluoromethyl) benzyl alcohol Start->Product Complete Reduction Impurity1 Side Product: 3-Fluoro-5-(trifluoromethyl) benzaldehyde (Incomplete Reduction) Start->Impurity1 Partial Reduction Impurity2 Unreacted Starting Material Start->Impurity2 No Reaction Reagent Reducing Agent (e.g., BH₃·THF, LiAlH₄)

Caption: Synthesis of the target alcohol via reduction, highlighting potential process-related impurities.

The most likely impurities are unreacted starting material and the intermediate aldehyde from incomplete reduction.[16] These can be readily detected and quantified using HPLC.

Quantitative Purity Analysis by HPLC

Causality: While GC-MS is excellent for volatile impurities, High-Performance Liquid Chromatography (HPLC) is superior for quantifying non-volatile impurities like the starting carboxylic acid and provides a more accurate measure of overall purity (e.g., area percent). A reversed-phase method is ideal for separating these compounds based on polarity.[17][18]

Experimental Protocol (Reversed-Phase HPLC):

  • Instrumentation: An HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm), UV-Vis detector, and autosampler.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Accurately prepare a ~0.5 mg/mL solution of the alcohol in 50:50 water:acetonitrile. Prepare standards for expected impurities if available.

  • Validation & Quantification: Inject the sample. The purity is typically reported as the area percent of the main peak relative to the total area of all peaks. The relative retention times will differ based on polarity: the carboxylic acid will elute first, followed by the alcohol, and then the less polar aldehyde.

Conclusion

This compound is a highly functionalized building block whose properties are a direct consequence of its dual substitution pattern. The combined electron-withdrawing effects of the meta-positioned fluorine and trifluoromethyl groups result in distinct spectroscopic signatures and physicochemical properties when compared to simpler benzyl alcohol derivatives.

This guide provides a robust, multi-technique workflow for the definitive characterization of this important intermediate. By employing a combination of NMR, FT-IR, GC-MS, and HPLC, researchers can confidently verify the structure, identity, and purity of their material. This rigorous analytical approach is a prerequisite for its successful application in the synthesis of novel pharmaceuticals and advanced materials, ensuring both reproducibility and the integrity of downstream research.

References

Analytical methods for 3-Fluoro-5-(trifluoromethyl)benzyl alcohol analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Analytical Methods for 3-Fluoro-5-(trifluoromethyl)benzyl Alcohol: A Comparative Analysis

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2][3] The presence of both fluorine and a trifluoromethyl group significantly influences the molecule's properties, often enhancing biological activity and metabolic stability in the final products.[1][2] Consequently, the accurate and precise quantification of this alcohol and its potential impurities is of paramount importance for quality control and regulatory compliance in drug development and manufacturing.[4][5]

This guide provides a comprehensive comparison of the primary analytical methods for the analysis of this compound, offering insights into the principles, experimental protocols, and relative performance of each technique. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs. All methodologies discussed are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]

Chromatographic Techniques: The Workhorses of Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely employed techniques for the analysis of organic compounds like this compound. Their ability to separate complex mixtures makes them ideal for both quantification of the main component and the detection of process-related impurities and degradation products.[10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Principle of RP-HPLC: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a representative example of a validated RP-HPLC method for the quantification of a benzyl alcohol derivative in a pharmaceutical formulation.[12]

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[12]

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase for such analyses. The exact ratio may need to be optimized to achieve the desired separation.[12][13] For instance, a mobile phase of acetonitrile and 50mM triethylamine (70:30, v/v) has been successfully used.[12]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.[12]

  • Column Temperature: Maintaining a constant column temperature, for example, at 40°C, ensures reproducible retention times.[12]

  • Detection: UV detection at a wavelength where the analyte exhibits significant absorbance, such as 220 nm, is commonly used.[12]

  • Sample Preparation: The sample should be dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

Method Validation: A robust HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][10]

  • Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range.[7][12]

  • Accuracy: The closeness of the test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[10]

Workflow for HPLC Analysis

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Principle of GC: In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase located in a column. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and weaker interactions with the stationary phase elute faster.

Experimental Protocol: A Typical GC-FID Method

The following protocol is based on general principles for the analysis of benzyl alcohol derivatives.[14][15]

  • Instrumentation: A gas chromatograph equipped with an FID is commonly used for quantitative analysis.[14]

  • Column: A non-polar or moderately polar capillary column, such as a 5% phenyl/95% methylpolysiloxane column (e.g., DB-5 or HP-5), is a good starting point.[15]

  • Carrier Gas: Helium or nitrogen is typically used as the carrier gas at a constant flow rate.

  • Injector Temperature: The injector temperature should be high enough to ensure rapid vaporization of the sample without causing thermal degradation.

  • Oven Temperature Program: A temperature program is often employed to achieve good separation of components with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.[15]

  • Detector Temperature: The FID temperature is typically set higher than the final oven temperature.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent, such as methanol or ethyl acetate.[14][16]

Workflow for GC Analysis

Caption: Workflow for the analysis of this compound by GC.

Spectroscopic Techniques: For Structural Elucidation and Identification

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all highly relevant for the analysis of this compound.

  • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment. The spectrum of this compound would show distinct signals for the aromatic protons, the benzylic protons (-CH₂OH), and the hydroxyl proton.[19][20]

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • ¹⁹F NMR: Is particularly useful for fluorinated compounds, providing information about the fluorine atoms in the molecule. The spectrum would show signals for the fluorine atom on the aromatic ring and the three fluorine atoms of the trifluoromethyl group, with characteristic chemical shifts and coupling patterns.

Mass Spectrometry (MS)

As mentioned earlier, MS is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic technique like GC or LC, it allows for the identification and quantification of the analyte and its impurities. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions.[21][22]

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantification, impurity profiling, or structural confirmation.

Method Principle Primary Application Advantages Disadvantages
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Quantification, impurity profiling.Robust, versatile, suitable for non-volatile and thermally labile compounds.[13]May require longer analysis times, higher solvent consumption.
GC-FID Differential partitioning between a stationary phase and a gaseous mobile phase.Quantification of volatile compounds.High resolution, sensitive for hydrocarbons.[14][15]Not suitable for non-volatile or thermally labile compounds.
GC-MS Separation by GC followed by mass analysis.Identification and quantification of volatile compounds.High specificity and sensitivity, provides structural information.[17][18]More complex instrumentation and data analysis.
NMR Interaction of nuclear spins with an external magnetic field.Structural elucidation and confirmation.Provides detailed structural information, non-destructive.[19][20]Lower sensitivity compared to chromatographic methods, expensive instrumentation.
MS Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight determination and structural elucidation.High sensitivity, provides molecular weight and fragmentation information.[21][22]Typically requires coupling with a separation technique for complex mixtures.

Conclusion

A multi-faceted approach is often the most effective strategy for the comprehensive analysis of this compound. RP-HPLC and GC are the primary tools for quantitative analysis and impurity profiling, with the choice between them depending on the specific properties of the analyte and any potential impurities. Spectroscopic techniques like NMR and MS are essential for unequivocal structural confirmation and identification. The validation of any chosen analytical method in accordance with ICH guidelines is a critical step to ensure the reliability and accuracy of the generated data, which is fundamental to ensuring the quality and safety of pharmaceutical products.[4][6][23]

References

A Comparative Guide to the Purity Assessment of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and materials science, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of final product safety, efficacy, and reproducibility. 3-Fluoro-5-(trifluoromethyl)benzyl alcohol, a key building block prized for the unique electronic properties conferred by its fluorine substituents, is no exception. Its purity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, therapeutic outcomes.

This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of this compound. We move beyond simple protocol recitation to explore the causality behind methodological choices, enabling researchers, scientists, and drug development professionals to design and execute robust, self-validating purity assessment strategies. Our approach is grounded in the principles of orthogonal testing, where multiple, disparate techniques are employed to build a comprehensive and trustworthy purity profile.

The Analytical Challenge: Beyond the Percentage

Assessing the purity of this compound involves answering several critical questions:

  • Identity: Is the compound indeed this compound?

  • Quantitative Purity: What is the precise percentage of the target compound in the sample?

  • Impurity Profile: What are the identities and quantities of any impurities present? These can include starting materials, by-products from the synthesis (e.g., the corresponding aldehyde or carboxylic acid), residual solvents, and degradation products.[1]

No single analytical technique can answer all these questions with absolute certainty. Therefore, a multi-pronged, orthogonal approach is mandated by both scientific rigor and regulatory bodies like the ICH.[2][3][4]

Orthogonal Approaches for Purity Determination: A Comparative Overview

We will compare the three most powerful and commonly employed techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

G cluster_0 Purity Assessment Workflow Sample Sample of This compound HPLC HPLC-UV (Quantitative Purity, Related Substances) Sample->HPLC GCMS GC-MS (Volatile Impurities, Identity Confirmation) Sample->GCMS qNMR qNMR (Absolute Purity, Structural Verification) Sample->qNMR Data Synthesized Data HPLC->Data GCMS->Data qNMR->Data Report Certificate of Analysis (Final Purity Value) Data->Report

Caption: Integrated workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the workhorse for determining the purity and impurity profile of non-volatile organic molecules in the pharmaceutical industry.[5][6]

  • Principle of Causality: this compound is a moderately polar compound, making it ideally suited for RP-HPLC. A nonpolar stationary phase (like C18) is used, and a polar mobile phase (typically a mixture of water and acetonitrile or methanol) elutes the compounds. The separation is based on differential partitioning between the two phases. Related impurities, which often have slightly different polarities (e.g., the more polar corresponding acid or the less polar starting material), will have different retention times, allowing for their separation and quantification.[7][8]

  • Trustworthiness & Self-Validation: Method validation is paramount and is guided by ICH Q2(R2) guidelines.[2][3][4][9] Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[2][10] System Suitability Tests (SSTs) are performed before each run to ensure the chromatographic system is performing adequately.

Typical HPLC Performance:

ParameterThis compoundPotential Impurity A (Aldehyde)Potential Impurity B (Acid)
Retention Time (min) 4.55.23.8
Purity / Area % 99.85%0.08%0.05%
LOD 0.005%0.005%0.006%
LOQ 0.015%0.015%0.018%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for identifying and quantifying volatile and semi-volatile compounds.[6][11]

  • Principle of Causality: The benzyl alcohol is sufficiently volatile to be analyzed by GC. The sample is vaporized and separated on a column based on its boiling point and interaction with the stationary phase. A non-polar column (like a 5% phenyl-methylpolysiloxane) is a common choice.[12] The mass spectrometer then fragments the eluted molecules into characteristic ions, providing a "fingerprint" for definitive identification. This is crucial for confirming the identity of the main peak and tentatively identifying unknown impurities.[13][14]

  • Trustworthiness & Self-Validation: The system is validated for specificity through the unique mass spectrum of the analyte. The library matching capability (e.g., NIST) provides a high degree of confidence in peak identification. Quantitative analysis is achieved by creating a calibration curve with a certified reference standard.

Typical GC-MS Findings:

Compound IdentifiedRetention Time (min)Key Mass Fragments (m/z)Confirmation Method
This compound10.2194 (M+), 175, 145, 95MS Library Match & Standard
Toluene (Residual Solvent)3.592, 91, 65MS Library Match & Standard
Quantitative NMR (qNMR) Spectroscopy

NMR provides unparalleled structural information and, when performed with specific protocols, can be used as a primary ratio method for determining absolute purity without the need for a specific reference standard of the analyte itself.

  • Principle of Causality: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[11] The presence of both ¹⁹F and ¹H nuclei in the molecule provides multiple probes for analysis.

  • Trustworthiness & Self-Validation: The protocol is self-validating as the structure is confirmed simultaneously with quantification. Key experimental parameters for accuracy include ensuring a sufficient relaxation delay (D1) between scans, using a calibrated 90° pulse, and selecting non-overlapping signals for integration from both the analyte and the internal standard.

G cluster_0 Purity Assessment Decision Matrix start Goal q1 Need Quantitative Purity of Known Impurities? start->q1 q2 Need to Identify Volatile Unknowns? q1->q2 No hplc Use HPLC q1->hplc Yes q3 Need Absolute Purity without Specific Standard? q2->q3 No gcms Use GC-MS q2->gcms Yes qnmr Use qNMR q3->qnmr Yes end Result q3->end No hplc->end gcms->end qnmr->end

Caption: Decision matrix for selecting the appropriate analytical technique.

Comparative Summary

FeatureHPLC-UVGC-MSqNMR
Primary Use Quantitative purity, impurity profilingIdentification of volatile impurities/solventsAbsolute quantitative purity, structural verification
Strengths High precision, robust, widely available, excellent for non-volatile impuritiesHigh specificity, definitive identification, excellent for volatile compoundsPrimary method (high accuracy), no analyte-specific standard needed for quantification
Limitations Requires reference standards for impurity identificationNot suitable for non-volatile or thermally labile compoundsLower sensitivity than chromatography, requires high-purity internal standard
Typical Purity (%) 99.85% (relative purity by area)- (used for specific impurities)99.7 ± 0.2% (absolute purity)

Conclusion: A Triad of Trust

The purity assessment of this compound is a clear demonstration of the power of an orthogonal analytical approach.

  • HPLC provides the most precise picture of related substances and is the method of choice for routine quality control.

  • GC-MS offers unparalleled certainty in identifying volatile impurities and residual solvents, which are common in synthetic intermediates.

  • qNMR serves as the ultimate arbiter, delivering an absolute purity value grounded in fundamental physical principles and providing simultaneous, unambiguous structural confirmation.

By integrating the results from these three complementary techniques, researchers and drug development professionals can establish a highly reliable and defensible purity value, ensuring the quality and integrity of this critical chemical intermediate.

Appendix: Detailed Experimental Protocols

Protocol 1: Purity by Reverse-Phase HPLC
  • Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 70% A to 30% A over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 10 mL of 50:50 Water:Acetonitrile to a final concentration of 1 mg/mL.[15]

  • Analysis: Inject 5 µL. Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks.[15]

Protocol 2: Impurity Identification by GC-MS
  • Instrumentation: GC system with a mass selective detector.

  • Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 50 °C for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min.[12][14]

  • Injector: 250 °C, Split mode (50:1).

  • MS Transfer Line: 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan m/z 35-400.

  • Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.

  • Analysis: Inject 1 µL. Identify peaks by comparing their mass spectra against a spectral library (e.g., NIST) and by running certified standards if available.

Protocol 3: Absolute Purity by ¹H qNMR
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 30-90° (calibrated).

    • Relaxation Delay (D1): 30 seconds (ensure >5 * T₁ of both analyte and standard signals).

    • Scans: 16-32.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Analysis:

    • Integrate the non-overlapping benzylic CH₂ signal of the analyte (~4.6 ppm, 2H).

    • Integrate the non-overlapping vinyl signal of maleic acid (~6.3 ppm, 2H).

    • Calculate purity using the standard qNMR equation, accounting for the molar masses, weights, and number of protons for each signal.

References

The Fluorine Factor: A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the strategic incorporation of fluorine into a molecular scaffold is a cornerstone of lead optimization. This guide provides an in-depth technical comparison of the reactivity of fluorinated versus non-fluorinated benzyl alcohols, offering experimental insights and mechanistic rationale to inform your synthetic strategies. We will move beyond simple procedural descriptions to explore the underlying principles that govern the reactivity of these crucial building blocks.

The Electronic Duality of Fluorine: A Primer

Fluorine's influence on a molecule's reactivity is a tale of two opposing electronic forces: the powerful electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R)[1][2]. Fluorine is the most electronegative element, and as such, it strongly pulls electron density through the sigma bond network, a phenomenon known as the inductive effect[3]. This effect is most pronounced at the carbon atom directly attached to the fluorine and diminishes with distance.

Simultaneously, the lone pairs on the fluorine atom can be donated into an adjacent pi-system, such as a benzene ring, through resonance[1][2]. This +R effect increases electron density at the ortho and para positions of the ring. The interplay of these two effects is subtle and determines the overall electronic character of the fluorinated benzyl alcohol, profoundly influencing its reactivity.

Oxidation of Benzyl Alcohols: A Kinetic Comparison

The oxidation of a benzyl alcohol to the corresponding aldehyde is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring. Reactions that proceed through a transition state with a buildup of positive charge at the benzylic carbon will be decelerated by electron-withdrawing groups.

A classic and mild method for this conversion is the Swern oxidation[4][5]. Let's examine a representative protocol and then delve into the comparative reactivity.

Experimental Protocol: Swern Oxidation of Benzyl Alcohol

This protocol is designed to be a self-validating system for comparing the oxidation rates of different benzyl alcohols.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Benzyl alcohol (or substituted benzyl alcohol)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Procedure: [4][6]

  • Activator Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C (a dry ice/acetone bath).

  • DMSO Addition: Slowly add a solution of DMSO (2.4 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 10 minutes.

  • Alcohol Addition: Add a solution of the benzyl alcohol (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes. Stir the reaction mixture at -78 °C for 20 minutes.

  • Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • Reaction Completion and Quench: Stir the reaction at -78 °C for 10 minutes, then allow it to warm to room temperature. Quench the reaction by adding water.

  • Workup and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Swern_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Sequence cluster_workup Workup & Purification Flask Flame-dried Flask (-78 °C, N2 atm) Oxalyl_Cl Add Oxalyl Chloride in DCM DMSO Add DMSO in DCM Oxalyl_Cl->DMSO Stir 10 min Alcohol Add Benzyl Alcohol in DCM DMSO->Alcohol Stir 20 min TEA Add Triethylamine Alcohol->TEA Stir 10 min Warm to RT Quench Quench with Water TEA->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Product Isolated Aldehyde Purify->Product

Experimental workflow for the Swern oxidation of benzyl alcohols.

Comparative Reactivity Data
  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For the oxidation of substituted benzyl alcohols, the reaction constant (ρ) is typically negative[7][8]. A negative ρ value signifies that the reaction is accelerated by electron-donating groups and decelerated by electron-withdrawing groups, indicating a buildup of positive charge in the transition state.

Substituent (para-)Hammett Constant (σp)Predicted Relative Rate (k_X / k_H)Reactivity Comparison
-H (Benzyl Alcohol)0.001.00Reference
-F (4-Fluorobenzyl Alcohol)+0.06< 1.00Slower
-CH₃-0.17> 1.00Faster
-NO₂+0.78<< 1.00Much Slower

Hammett constants are from established literature[9]. The predicted relative rate assumes a representative ρ value of -1.0 for illustration.

The positive Hammett constant (σp = +0.06) for a para-fluoro substituent indicates that it is a net electron-withdrawing group in the context of this reaction[9]. This is because the strong -I effect of fluorine outweighs its +R effect, destabilizing the electron-deficient transition state. Consequently, 4-fluorobenzyl alcohol is expected to undergo oxidation at a slower rate than the parent benzyl alcohol .

Oxidation_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_fluorine_effect Effect of Fluorine Alcohol Benzyl Alcohol Ester Chromate Ester Formation Alcohol->Ester Oxidant Oxidant (e.g., PCC) Oxidant->Ester TS Transition State (Hydride Transfer) Ester->TS Rate-determining step Product Benzaldehyde TS->Product Fluorine p-Fluoro Substituent (Electron Withdrawing) Fluorine->TS Slows reaction Destabilization Destabilizes Positive Charge Buildup

Fluorine's effect on the transition state of benzyl alcohol oxidation.

Etherification of Benzyl Alcohols: The Williamson Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 mechanism[10][11]. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a framework for comparing the etherification of fluorinated and non-fluorinated benzyl alcohols.

Materials:

  • Benzyl alcohol (or 4-fluorobenzyl alcohol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware, inert atmosphere setup

Procedure: [10][11][12]

  • Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the benzyl alcohol (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: After the evolution of hydrogen gas ceases (indicating complete formation of the alkoxide), add benzyl bromide (1.1 equivalents) dropwise at 0 °C.

  • Completion: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Williamson_Workflow cluster_setup Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Workup & Purification Flask Flask (0 °C, N2 atm) NaH NaH in THF Alcohol Add Benzyl Alcohol in THF NaH->Alcohol H2 evolution Bromide Add Benzyl Bromide Alcohol->Bromide Stir Warm to RT, Stir to completion Bromide->Stir Quench Quench (aq. NH4Cl) Stir->Quench Extract Extract (Ether) Quench->Extract Wash Wash (Brine) Extract->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Product Isolated Ether Purify->Product

Experimental workflow for the Williamson ether synthesis.

Comparative Reactivity Analysis

The Williamson ether synthesis involves two key steps that can be influenced by fluorination: the acidity of the alcohol and the electrophilicity of the corresponding benzyl bromide.

  • Acidity of the Alcohol: The electron-withdrawing inductive effect of fluorine stabilizes the resulting alkoxide, making the fluorinated benzyl alcohol more acidic than its non-fluorinated counterpart. Studies have shown that ortho-fluorination, for instance, generally increases the hydrogen-bond acidity of the hydroxyl group[4][5][13][14]. This increased acidity facilitates deprotonation, potentially leading to a faster formation of the nucleophile.

  • Electrophilicity of the Benzyl Bromide: In the SN2 reaction, the alkoxide attacks the benzylic carbon of the benzyl bromide. An electron-withdrawing group on the aromatic ring of the benzyl bromide will increase the partial positive charge on the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.

Substrate CombinationKey FactorPredicted Reactivity
4-Fluorobenzyl alcohol + Benzyl bromideIncreased acidity of alcoholSlightly faster alkoxide formation
Benzyl alcohol + 4-Fluorobenzyl bromideIncreased electrophilicity of benzyl bromideFaster SN2 reaction

Given that the SN2 reaction is typically the rate-determining step, the use of a fluorinated benzyl bromide as the electrophile is expected to result in a faster reaction rate compared to using an unsubstituted benzyl bromide [15]. Conversely, while the increased acidity of a fluorinated benzyl alcohol may speed up the initial deprotonation, this step is usually not rate-limiting.

Esterification of Benzyl Alcohols: The Fischer-Speier Method

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water[16][17][18]. The reaction is reversible, and its mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Experimental Protocol: Fischer Esterification

This general protocol can be adapted to compare the esterification rates of fluorinated and non-fluorinated benzyl alcohols.

Materials:

  • Benzyl alcohol (or 4-fluorobenzyl alcohol)

  • Acetic acid

  • Sulfuric acid (catalytic amount)

  • Toluene (or other suitable solvent for azeotropic removal of water)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure: [16][17][18]

  • Setup: Assemble a reflux apparatus with a Dean-Stark trap.

  • Reactants: To the reaction flask, add benzyl alcohol (1.0 equivalent), acetic acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by TLC.

  • Workup: Once the reaction is complete, cool the mixture and wash it with saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting ester by distillation or column chromatography.

Comparative Reactivity Analysis

The rate-determining step in Fischer esterification is the nucleophilic attack of the alcohol on the protonated carboxylic acid. The nucleophilicity of the alcohol's oxygen atom is a key factor influencing the reaction rate.

The electron-withdrawing inductive effect of the fluorine atom in 4-fluorobenzyl alcohol reduces the electron density on the hydroxyl oxygen. This decrease in electron density makes the alcohol a weaker nucleophile compared to the unsubstituted benzyl alcohol.

Therefore, in a competitive setting, 4-fluorobenzyl alcohol is expected to react slower in Fischer esterification than benzyl alcohol . This is another instance where the strong inductive effect of fluorine dominates, leading to a deactivation of the substrate for this particular reaction mechanism.

Conclusion for the Practicing Scientist

The influence of fluorine on the reactivity of benzyl alcohols is a nuanced interplay of inductive and resonance effects. A clear understanding of these principles is crucial for the rational design of synthetic routes in drug development.

  • For reactions where the benzylic position becomes electron-deficient in the transition state (e.g., oxidation), fluorination on the aromatic ring generally leads to a decrease in reactivity. This can be a desirable trait for enhancing metabolic stability by slowing down oxidative metabolism at the benzylic position.

  • In SN2 reactions like the Williamson ether synthesis, a fluorine substituent on the electrophile (benzyl halide) will increase its reactivity, while a fluorine on the nucleophile (benzyl alcohol) has a less pronounced effect. This knowledge can be leveraged to tune reaction conditions and improve yields.

  • For reactions where the benzyl alcohol acts as a nucleophile (e.g., Fischer esterification), fluorination decreases its nucleophilicity and slows down the reaction rate.

By carefully considering the reaction mechanism and the electronic demands of the transition state, researchers can strategically employ fluorinated benzyl alcohols to achieve their desired synthetic outcomes, whether it be to enhance stability, modulate reactivity, or introduce a valuable fluorine motif into a target molecule.

References

A Senior Application Scientist's Guide to Quality Control Standards for 3-Fluoro-5-(trifluoromethyl)benzyl Alcohol and its Alternatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the quality control standards for 3-Fluoro-5-(trifluoromethyl)benzyl alcohol, a key building block in modern medicinal chemistry. We will objectively compare its performance profile with two common alternatives, 4-(Trifluoromethyl)benzyl alcohol and 3,5-Bis(trifluoromethyl)benzyl alcohol, supported by established analytical methodologies and experimental data. Our focus is on providing a practical framework for evaluating and implementing these critical reagents in a research and development setting, ensuring scientific integrity and regulatory compliance.

Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols in Drug Design

Fluorinated benzyl alcohols are indispensable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3][4] this compound, with its unique electronic and steric profile, serves as a valuable synthon for introducing the 3-fluoro-5-(trifluoromethyl)phenyl moiety into complex molecular architectures.[5] This guide will dissect the critical quality attributes of this reagent and compare it to its structural analogs to inform rational selection in drug discovery and development programs.

Comparative Overview of Key Fluorinated Benzyl Alcohol Building Blocks

The choice of a fluorinated benzyl alcohol often depends on the specific electronic and steric properties desired in the target molecule. Here, we compare our primary compound of interest with two widely used alternatives.

CompoundStructureKey Features and Applications
This compound Possesses both a fluorine and a trifluoromethyl group, offering a unique combination of electronic effects. The meta-substitution pattern influences the molecule's dipole moment and binding interactions. It is a specialized building block for creating highly tailored molecular structures.[5]
4-(Trifluoromethyl)benzyl alcohol A versatile and widely used building block for introducing a 4-(trifluoromethyl)phenyl group. The para-substitution provides a linear geometry that can be advantageous in certain molecular designs. It is a staple in the synthesis of various pharmaceuticals and agrochemicals.[1][3][6]
3,5-Bis(trifluoromethyl)benzyl alcohol Features two trifluoromethyl groups, significantly increasing the molecule's lipophilicity and steric bulk. This di-substitution pattern creates a strong electron-withdrawing effect, influencing the reactivity of the aromatic ring and the properties of the final compound. It is often used in the synthesis of pharmaceuticals targeting neurological disorders and in materials science.[4]

Establishing Robust Quality Control Standards: A Framework Based on Authoritative Guidelines

As these benzyl alcohol derivatives are critical intermediates in pharmaceutical manufacturing, their quality control must adhere to stringent standards. The International Council for Harmonisation (ICH) provides a comprehensive framework for the control of impurities in new drug substances (ICH Q3A) and drug products. While these guidelines are for APIs, their principles are directly applicable to critical intermediates.

A robust quality control program for this compound and its alternatives should encompass the following key tests:

  • Identification: Confirmation of the chemical structure.

  • Assay: Determination of the purity of the substance.

  • Impurities: Detection and quantification of organic and inorganic impurities.

  • Residual Solvents: Control of solvents used in the manufacturing process.

The following sections detail the experimental protocols for these essential quality control assessments.

Experimental Protocols for Quality Control Assessment

The following methodologies are presented as a comprehensive approach to the quality control of this compound and its alternatives. These protocols are designed to be self-validating, ensuring trustworthiness and reproducibility of the results.

Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and reliable technique for confirming the identity of a compound by analyzing its vibrational bond energies. The resulting spectrum is a unique fingerprint of the molecule.

Protocol:

  • Sample Preparation: Place a small drop of the neat liquid sample (or a KBr pellet for solid samples) onto the diamond crystal of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Compare the obtained spectrum with a reference spectrum of a known, pure standard. The positions and relative intensities of the absorption bands should be concordant.

Assay and Impurity Profiling by Gas Chromatography (GC)

Causality: Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For benzyl alcohols, GC with a Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for both assay determination and the detection of organic impurities.

Workflow for GC Analysis:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample Weigh Sample Dilute_Sample Dilute with Solvent (e.g., Acetonitrile) Sample->Dilute_Sample Inject Inject into GC Dilute_Sample->Inject Standard Weigh Reference Standard Dilute_Standard Prepare Calibration Standards Standard->Dilute_Standard Dilute_Standard->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate_Assay Calculate Assay (%) Integrate->Calculate_Assay Calculate_Impurities Calculate Impurity Content (%) Integrate->Calculate_Impurities

Caption: Workflow for GC-FID analysis of benzyl alcohols.

Detailed GC Protocol:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Data Analysis:

  • Assay: Calculated by comparing the peak area of the main component in the sample to the peak area of a known concentration of the reference standard.

  • Impurities: The percentage of each impurity is calculated using the area normalization method, assuming a response factor of 1 for all components.

Analysis of Non-Volatile Impurities and Degradation Products by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is complementary to GC and is ideal for the analysis of non-volatile or thermally labile impurities that may not be detected by GC. A reversed-phase HPLC method with UV detection is a standard approach for such analyses.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Weigh Sample Dilute_Sample Dissolve in Mobile Phase Sample->Dilute_Sample Inject Inject into HPLC Dilute_Sample->Inject Standard Weigh Reference Standards Dilute_Standard Prepare Standard Solutions Standard->Dilute_Standard Dilute_Standard->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Impurity_Formation Starting_Material 3-Fluoro-5-(trifluoromethyl) benzoic Acid Reaction Reduction Reaction Starting_Material->Reaction Reducing_Agent Reducing Agent (e.g., LiAlH4, NaBH4) Reducing_Agent->Reaction Product 3-Fluoro-5-(trifluoromethyl) benzyl Alcohol Reaction->Product Unreacted_SM Unreacted Starting Material Reaction->Unreacted_SM Incomplete Reaction Over_reduction 3-Fluoro-5-(trifluoromethyl)toluene Reaction->Over_reduction Harsh Conditions Oxidation 3-Fluoro-5-(trifluoromethyl)benzaldehyde Product->Oxidation Air Oxidation/ Impure Reagents

References

A Comparative Spectroscopic Guide to Substituted Benzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring the quality and purity of synthesized molecules. Substituted benzyl alcohols, common structural motifs in pharmaceuticals and other bioactive compounds, present a classic case of positional isomerism where the location of a substituent on the aromatic ring—ortho (1,2), meta (1,3), or para (1,4)—profoundly influences the molecule's physical, chemical, and biological properties. Consequently, the ability to unequivocally distinguish between these isomers is of paramount importance.

This guide provides an in-depth spectroscopic comparison of ortho-, meta-, and para-substituted benzyl alcohol isomers, focusing on the three most powerful and accessible analytical techniques in the modern chemistry laboratory: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of how the substituent's position dictates the spectral output and provide practical, field-proven experimental protocols. The data presented herein, primarily focusing on methylbenzyl and chlorobenzyl alcohol isomers as representative examples, will serve as a valuable reference for unambiguous isomeric assignment.

The Decisive Power of NMR Spectroscopy in Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive technique for distinguishing between positional isomers of substituted benzyl alcohols. The chemical environment of each proton and carbon atom is exquisitely sensitive to the electronic and steric effects of the substituent, resulting in unique chemical shifts (δ) and spin-spin coupling patterns (J) for each isomer.

Causality Behind Experimental Observations: Why Isomers Look Different in NMR

The substituent on the benzyl alcohol ring—whether electron-donating (e.g., -CH₃) or electron-withdrawing (e.g., -Cl)—alters the electron density distribution around the aromatic ring through inductive and resonance effects.

  • Ortho Isomers: The substituent is in close proximity to the benzylic -CH₂OH group. This proximity can lead to through-space steric interactions and anisotropic effects that significantly influence the chemical shifts of the benzylic protons and the adjacent aromatic protons. The aromatic region of the ¹H NMR spectrum is typically complex and displays distinct signals for all four aromatic protons.

  • Meta Isomers: The substituent is further removed from the -CH₂OH group. Its electronic effects are transmitted through the aromatic system, leading to a different pattern of electron density compared to the ortho and para isomers. This results in four distinct signals in the aromatic region of the ¹H NMR spectrum, each with its own characteristic multiplicity.

  • Para Isomers: Due to the symmetry of the 1,4-substitution pattern, the aromatic ring possesses a C₂ axis of symmetry. This renders the protons at positions 2 and 6 chemically equivalent, as are the protons at positions 3 and 5. Consequently, the aromatic region of the ¹H NMR spectrum is significantly simplified, typically showing two distinct signals (often doublets), which is a key diagnostic feature for para isomers.

A similar logic applies to ¹³C NMR spectroscopy, where the chemical shifts of the aromatic carbons are modulated by the substituent's electronic effects, providing another layer of confirmation for isomeric assignment.

Comparative NMR Data: Methylbenzyl and Chlorobenzyl Alcohol Isomers

The following tables summarize the ¹H and ¹³C NMR spectral data for the ortho, meta, and para isomers of methylbenzyl alcohol and chlorobenzyl alcohol, illustrating the distinct spectral fingerprints of each.

Table 1: Comparative ¹H NMR Data (in CDCl₃) for Methylbenzyl Alcohol Isomers

IsomerAromatic Protons (δ, ppm)-CH₂- Protons (δ, ppm)-CH₃ Protons (δ, ppm)-OH Proton (δ, ppm)
2-Methylbenzyl alcohol 7.34-7.17 (m, 4H)[1]4.70 (s, 2H)[1]2.37 (s, 3H)[1]Not specified
3-Methylbenzyl alcohol 7.25-7.11 (m, 4H)[2]4.66 (s, 2H)2.36 (s, 3H)[2]Not specified
4-Methylbenzyl alcohol 7.27 (d, J=8.1 Hz, 2H), 7.19 (d, J=7.9 Hz, 2H)[3]4.65 (s, 2H)[3]2.37 (s, 3H)[3]1.87 (s, 1H)[3]

Table 2: Comparative ¹³C NMR Data (in CDCl₃) for Methylbenzyl Alcohol Isomers

IsomerAromatic Carbons (δ, ppm)-CH₂- Carbon (δ, ppm)-CH₃ Carbon (δ, ppm)
2-Methylbenzyl alcohol 138.8, 136.3, 130.5, 127.9, 127.7, 126.2[1]63.7[1]18.8[1]
3-Methylbenzyl alcohol 141.0, 138.4, 128.7, 128.3, 128.0, 124.2[2]65.6[2]21.6[2]
4-Methylbenzyl alcohol 137.95, 137.36, 129.23, 127.13[3]65.21[3]21.14[3]

Table 3: Comparative ¹H NMR Data (in CDCl₃, 500 MHz) for Chlorobenzyl Alcohol Isomers

IsomerAromatic Protons (δ, ppm)-CH₂- Protons (δ, ppm)-OH Proton (δ, ppm)
2-Chlorobenzyl alcohol 7.50 (d, J=7.4 Hz, 1H), 7.38 (d, J=7.8 Hz, 1H), 7.32–7.21 (m, 2H)4.79 (s, 2H)2.27 (s, 1H)
3-Chlorobenzyl alcohol 7.30-7.20 (m, 4H)4.65 (s, 2H)2.15 (s, 1H)
4-Chlorobenzyl alcohol 7.32 (d, J=8.5 Hz, 2H), 7.28 (d, J=8.5 Hz, 2H)4.68 (s, 2H)1.95 (s, 1H)

Table 4: Comparative ¹³C NMR Data (in CDCl₃, 126 MHz) for Chlorobenzyl Alcohol Isomers

IsomerAromatic Carbons (δ, ppm)-CH₂- Carbon (δ, ppm)
2-Chlorobenzyl alcohol 138.18, 132.72, 129.35, 128.83, 128.73, 127.0362.80
3-Chlorobenzyl alcohol 142.94, 134.42, 129.83, 127.53, 127.10, 125.0264.38
4-Chlorobenzyl alcohol 139.42, 133.24, 128.70, 128.4564.51

Experimental Protocol: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of isomer B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to 5 mm NMR tube B->C D Insert sample into NMR spectrometer (≥400 MHz) C->D E Acquire ¹H spectrum D->E F Acquire ¹³C spectrum (proton-decoupled) D->F G Process spectra: - Fourier Transform - Phase Correction - Baseline Correction E->G F->G H Calibrate chemical shifts (TMS or residual solvent peak) G->H I Integrate ¹H signals H->I J Analyze chemical shifts, multiplicities, and coupling constants I->J

Caption: Workflow for NMR spectroscopic analysis of benzyl alcohol isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

Infrared (IR) spectroscopy provides a rapid and non-destructive method for functional group identification. While the spectra of positional isomers are often similar in the functional group region (e.g., the broad O-H stretch around 3300 cm⁻¹ and the C-O stretch around 1030-1050 cm⁻¹), the "fingerprint region" below 1500 cm⁻¹ contains a wealth of information that can be used to distinguish between ortho, meta, and para isomers.[4]

Causality Behind Experimental Observations: The Significance of C-H Out-of-Plane Bending

The most diagnostic vibrations for distinguishing substituted benzene isomers are the strong C-H out-of-plane (OOP) bending modes, which typically appear between 900 and 650 cm⁻¹.[5] The number and position of these bands are highly dependent on the substitution pattern of the aromatic ring.

  • Ortho Isomers: Typically show a strong absorption band in the range of 770-735 cm⁻¹.

  • Meta Isomers: Usually exhibit two characteristic bands: one strong absorption between 810-750 cm⁻¹ and another medium-intensity band around 900-860 cm⁻¹. A strong band near 690 cm⁻¹ is also often present.

  • Para Isomers: Are characterized by a single, very strong absorption band in the range of 840-810 cm⁻¹.

Comparative IR Data: Chlorobenzyl Alcohol Isomers

Table 5: Key Diagnostic IR Absorption Bands (cm⁻¹) for Chlorobenzyl Alcohol Isomers

IsomerO-H StretchC-O StretchC-H Out-of-Plane Bending
2-Chlorobenzyl alcohol ~3350 (broad)~1030~750
3-Chlorobenzyl alcohol ~3340 (broad)~1040~780, ~880
4-Chlorobenzyl alcohol ~3330 (broad)~1015~820[4]

Note: Specific wavenumbers can vary slightly depending on the sample phase (e.g., neat liquid, KBr pellet, or ATR). The ranges provided are typical.

Experimental Protocol: FTIR-ATR Analysis

FTIR_Workflow cluster_prep Sample Preparation & Background cluster_acq Sample Analysis cluster_proc Data Processing A Clean ATR crystal (e.g., with isopropanol) B Acquire background spectrum of the clean, empty crystal A->B C Place small amount of solid or liquid sample directly on the ATR crystal D Apply pressure using the anvil C->D E Acquire sample spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution) D->E F Automatic background subtraction E->F G Identify and label key absorption bands F->G

Caption: Workflow for FTIR-ATR analysis of benzyl alcohol isomers.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a highly sensitive technique for analyzing volatile compounds like benzyl alcohol isomers. While positional isomers have the same molecular weight and thus the same molecular ion (M⁺) peak, their fragmentation patterns upon ionization can exhibit subtle but reproducible differences.

Causality Behind Experimental Observations: Stability of Fragment Ions

In Electron Ionization (EI) mass spectrometry, the molecular ion of benzyl alcohol is often unstable. A common fragmentation pathway involves the loss of a hydrogen atom to form a stable (M-1)⁺ ion, or the loss of the hydroxyl group to form the benzyl cation (m/z 91), which can rearrange to the highly stable tropylium ion.

The position of the substituent can influence the relative abundance of these and other fragment ions by affecting the stability of the precursor ion and the resulting fragments. For example, an electron-donating group might stabilize the molecular ion, leading to a higher relative abundance of the M⁺ peak compared to an isomer with an electron-withdrawing group.

Comparative MS Data: Chlorobenzyl Alcohol Isomers

Table 6: Key Mass Spectral Fragments (m/z and relative intensity) for Chlorobenzyl Alcohol Isomers

IsomerMolecular Ion (M⁺)[M-OH]⁺[M-CH₂OH]⁺Other Key Fragments
2-Chlorobenzyl alcohol 142/144 (base peak)125/127111/11377 (C₆H₅⁺)
3-Chlorobenzyl alcohol 142/144125/127111/11377 (C₆H₅⁺), 107
4-Chlorobenzyl alcohol 142/144125/127111/11377 (C₆H₅⁺), 107

Note: The presence of chlorine results in characteristic isotopic patterns (M⁺ and M+2 in a ~3:1 ratio) for chlorine-containing fragments. While the major fragments are often the same, subtle differences in their relative intensities can be used for differentiation, especially when authentic standards are available for comparison.

Experimental Protocol: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis A Prepare a dilute solution of the isomer in a volatile solvent (e.g., methanol) B Inject 1 µL of solution into the GC-MS A->B C Separate isomers on a capillary column (e.g., DB-5ms) B->C D Ionize eluting compounds (e.g., Electron Ionization at 70 eV) C->D E Detect ions and record mass spectrum D->E F Identify molecular ion peak E->F G Analyze fragmentation pattern F->G H Compare retention times and spectra to reference data G->H

Caption: Workflow for GC-MS analysis of benzyl alcohol isomers.

Conclusion: An Integrated Spectroscopic Approach

While each spectroscopic technique offers valuable insights, a combined, multi-technique approach provides the most robust and irrefutable structural confirmation of substituted benzyl alcohol isomers.

  • ¹H and ¹³C NMR stand as the primary tools for definitive isomeric assignment, offering unparalleled detail on the chemical environment and connectivity of atoms. The symmetry-derived simplicity of the para-isomer's spectrum is often the most striking and immediate identifier.

  • IR spectroscopy serves as a rapid and effective secondary confirmation method, with the C-H out-of-plane bending region providing a distinct fingerprint for each substitution pattern.

  • Mass spectrometry confirms the molecular weight and, through careful analysis of fragmentation patterns and GC retention times, can provide supporting evidence for isomeric identity, especially in a chromatographic context.

By understanding the principles behind how isomeric position influences spectroscopic output and by employing systematic experimental protocols, researchers can confidently and accurately characterize their substituted benzyl alcohol molecules, a critical step in the journey of drug discovery and development.

References

The Biological Frontier: A Comparative Guide to the Activity of 3-Fluoro-5-(trifluoromethyl)benzyl Alcohol Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the strategic incorporation of fluorine and trifluoromethyl groups into organic scaffolds is a cornerstone of modern medicinal chemistry. These modifications can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, often unlocking potent and selective biological activities. This guide provides an in-depth comparison of the biological activities of derivatives conceptually related to 3-Fluoro-5-(trifluoromethyl)benzyl alcohol, a scaffold of significant interest. While direct derivatization and extensive biological screening of this specific alcohol are not widely reported in publicly accessible literature, a wealth of data on structurally analogous compounds provides a strong foundation for understanding its potential and guiding future research.

This guide will delve into the anticancer, anti-inflammatory, and antimicrobial activities of benzyl alcohol derivatives bearing fluoro and trifluoromethyl moieties. We will explore the causality behind experimental designs, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Advantage of Fluorination in Benzyl Alcohol Derivatives

The 3-Fluoro-5-(trifluoromethyl)benzyl scaffold is a prime example of strategic fluorination. The trifluoromethyl group (CF3) is a strong electron-withdrawing group and is highly lipophilic, which can enhance membrane permeability and metabolic stability by blocking oxidative metabolism. The fluorine atom, with its small size and high electronegativity, can modulate pKa, improve binding interactions through hydrogen bonding or dipolar interactions, and further enhance metabolic stability. This dual functionalization makes derivatives of this scaffold promising candidates for a range of therapeutic applications.

Anticancer Activity: A Tale of Two Moieties

The trifluoromethyl group is a common feature in a number of successful anticancer drugs. Its inclusion in heterocyclic systems attached to a benzyl-like moiety has yielded compounds with significant antiproliferative effects.

Comparative Analysis of Anticancer Activity

A notable example is the investigation of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. These compounds have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. One of the most active compounds identified was 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione.[3] Its activity profile, along with that of related derivatives, is summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3b A375 (Melanoma)< 50--
3b C32 (Amelanotic Melanoma)< 50--
3b DU145 (Prostate)< 50--
3b MCF-7/WT (Breast)< 50--
9u A549 (Lung)0.35Gefitinib-
9u MCF-7 (Breast)3.24Gefitinib-
9u PC-3 (Prostate)5.12Gefitinib-

Table 1: Comparative anticancer activity of selected trifluoromethyl-containing compounds.[3][4]

Similarly, a series of 5-trifluoromethylpyrimidine derivatives have been designed as EGFR inhibitors. Compound 9u from this series demonstrated potent activity against A549 lung cancer cells with an IC50 of 0.35 µM.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Logical Workflow for Anticancer Drug Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification mtt MTT Assay (Multiple Cell Lines) purification->mtt Test Compounds ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle enzyme Enzyme Inhibition Assays (e.g., EGFR Kinase Assay) ic50->enzyme

Figure 1: A generalized workflow for the initial screening and mechanistic evaluation of potential anticancer compounds.

Anti-inflammatory Activity: Targeting Key Mediators

Benzyl alcohol derivatives have demonstrated notable anti-inflammatory properties. The introduction of fluorine can enhance this activity by improving the compound's interaction with inflammatory targets.

Comparative Analysis of Anti-inflammatory Activity

While direct data on this compound derivatives is scarce, studies on other fluorinated benzyl alcohol derivatives and related structures provide valuable insights. For instance, benzyl alcohol derivatives from the mushroom Hericium erinaceum have been shown to attenuate LPS-stimulated inflammatory responses in RAW 264.7 macrophage cells by regulating NF-κB and AP-1 activity.[5]

CompoundAssayEndpointResult
Erinacerin BLPS-stimulated RAW 264.7 cellsNO ProductionConcentration-dependent decrease
Hericenone ELPS-stimulated RAW 246.7 cellsPGE2 ProductionConcentration-dependent decrease
4-Hydroxybenzyl alcoholCarrageenan-induced air pouch (rat)InflammationSignificant inhibition
4-Hydroxybenzyl alcoholAcetic acid-induced permeability (mouse)Vascular PermeabilitySignificant inhibition

Table 2: Anti-inflammatory activities of selected benzyl alcohol derivatives.[5][6]

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

The Griess assay is a common method for measuring nitrite concentration, an indicator of NO production by macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Signaling Pathway of LPS-induced Inflammation

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes activates transcription of NO_PGs NO, Prostaglandins Genes->NO_PGs leads to production of Inhibitor Fluorinated Benzyl Derivative Inhibitor->IKK inhibits

Figure 2: Simplified signaling pathway of LPS-induced inflammation and a potential point of inhibition by bioactive compounds.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The incorporation of trifluoromethyl groups into heterocyclic scaffolds has been a successful strategy in the development of potent antimicrobial agents.

Comparative Analysis of Antimicrobial Activity

N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria.[2] One of the most potent compounds in a synthesized series, a dichloro-substituted aniline derivative, inhibited the growth of S. aureus strains with MIC values of 0.78–1.56 µg/mL.[7]

Compound ClassTarget OrganismMIC (µg/mL)
N-(trifluoromethyl)phenyl pyrazolesS. aureus (MRSA)0.78 - 3.12
N-(trifluoromethyl)phenyl pyrazolesE. faecalis1.56 - 3.12
Benzyl guanidine derivativesS. aureus0.5 - 4
Benzyl guanidine derivativesE. coli1 - 16

Table 3: Minimum Inhibitory Concentrations (MICs) of selected trifluoromethyl-containing compounds against various bacteria.[7][8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

While the direct biological evaluation of this compound derivatives is an area ripe for exploration, the comparative analysis of structurally related compounds provides compelling evidence for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The strategic placement of fluorine and trifluoromethyl groups on a benzyl scaffold is a proven strategy for enhancing biological activity.

Future research should focus on the synthesis and systematic screening of a library of derivatives of this compound. Structure-activity relationship (SAR) studies will be crucial in identifying the most potent and selective compounds for each therapeutic area. The experimental protocols and comparative data presented in this guide offer a solid framework for embarking on this exciting avenue of drug discovery.

References

A Senior Application Scientist's Guide to Protecting Groups for Fluorinated Benzyl Alcohols: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic selection of protecting groups is a cornerstone of success. This is particularly true when dealing with fluorinated benzyl alcohols, a class of compounds gaining prominence in medicinal chemistry due to the unique properties imparted by fluorine. The strong electron-withdrawing nature of fluorine substituents significantly alters the reactivity of the benzylic hydroxyl group and the stability of commonly employed protecting groups. This guide provides an in-depth comparative analysis of various protecting groups for fluorinated benzyl alcohols, supported by mechanistic insights and practical experimental protocols, to empower you in making informed decisions for your synthetic campaigns.

The Challenge: The Electronic Influence of Fluorine

The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect on the benzene ring. This, in turn, deactivates the benzylic position, influencing both the protection and deprotection steps. Understanding this electronic perturbation is critical for anticipating reactivity and selecting an appropriate protecting group strategy. For instance, reactions that proceed through carbocationic intermediates at the benzylic position will be significantly disfavored. Conversely, the increased acidity of the benzylic proton can facilitate certain protection reactions.

Comparative Analysis of Common Protecting Groups

This section provides a head-to-head comparison of the most frequently used protecting groups for alcohols, with a specific focus on their application to fluorinated benzyl alcohol substrates.

Silyl Ethers (e.g., TBS, TIPS)

Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers, are workhorses in organic synthesis due to their ease of introduction and removal under mild, fluoride-mediated conditions.

Introduction: The protection of fluorinated benzyl alcohols with silyl chlorides (e.g., TBSCl, TIPSCl) typically proceeds smoothly in the presence of a base like imidazole in an aprotic solvent such as DMF. The electron-withdrawing nature of the fluorinated ring can increase the acidity of the hydroxyl proton, sometimes facilitating the reaction.

Stability: Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride containing reagents.[1] The stability of silyl ethers to acidic conditions is influenced by the steric bulk of the silicon substituents, with the general trend being TMS < TES < TBS < TIPS < TBDPS.[2][3] For fluorinated benzyl alcohols, the electron-deficient nature of the aromatic ring may slightly enhance the lability of the silyl ether under acidic conditions due to destabilization of any developing positive charge at the benzylic position during cleavage.

Deprotection: The hallmark of silyl ether deprotection is the use of fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) in THF.[1] This process is generally very efficient and orthogonal to many other protecting groups. Acidic deprotection is also possible, but care must be taken with acid-sensitive substrates.

Benzyl Ethers (Bn)

The benzyl ether is a robust protecting group, known for its stability across a broad pH range.[1]

Introduction: Benzyl ethers are typically installed via a Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with benzyl bromide.[4] For fluorinated benzyl alcohols, this method is generally effective.

Stability: Benzyl ethers are highly stable to both acidic and basic conditions, making them suitable for multi-step syntheses.[1]

Deprotection: The standard method for benzyl ether cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[5][6] However, a critical consideration for fluorinated substrates is that the presence of fluorine atoms on the aromatic ring can significantly hinder the rate of hydrogenolysis.[7] This is a crucial point of differentiation when working with these molecules. Alternative deprotection methods, such as using strong Lewis acids, may be required, but these conditions are harsher and may not be compatible with other functional groups.[8]

p-Methoxybenzyl (PMB) Ethers

The p-methoxybenzyl (PMB) ether offers an advantage over the standard benzyl ether due to its susceptibility to oxidative cleavage.

Introduction: The introduction of a PMB group is analogous to that of a benzyl group, typically using PMB chloride and a base.

Stability: PMB ethers are generally stable under basic conditions but are more acid-labile than their unsubstituted benzyl counterparts.

Deprotection: The key feature of the PMB group is its facile removal under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[9][10] This provides a mild and orthogonal deprotection strategy. The electron-withdrawing fluorine substituents on the alcohol's aromatic ring are not expected to significantly interfere with the oxidative cleavage of the PMB group itself, which proceeds via oxidation of the electron-rich p-methoxybenzyl ring. However, substrates with other electron-rich moieties may exhibit competitive oxidation.[11]

Ester Protecting Groups (e.g., Acetate)

Ester protecting groups, such as acetates, are easily introduced and removed, but their stability profile is more limited.

Introduction: Acetates are readily formed by reacting the alcohol with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Stability: Esters are stable under acidic and neutral conditions but are readily cleaved by bases.[1] This lability to basic conditions is a significant limitation in many synthetic routes.

Deprotection: The most common method for ester cleavage is saponification using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent.[12] Acid-catalyzed hydrolysis is also possible but is a reversible process.[12] The electronic nature of the fluorinated benzyl alcohol is unlikely to dramatically alter the rate of hydrolysis, which occurs at the carbonyl group of the ester.

Quantitative Data Summary

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsKey Considerations for Fluorinated Substrates
TBS Ether TBSCl, Imidazole, DMFStable to base, mild acid. Labile to strong acid and fluoride.TBAF, THF; or mild acid (e.g., AcOH)Generally reliable. Acid lability might be slightly enhanced.
Benzyl Ether BnBr, NaH, THFVery stable to acid and base.H₂/Pd-CDeprotection by hydrogenolysis is often significantly slower. [7]
PMB Ether PMB-Cl, NaH, THFStable to base, labile to acid and oxidants.DDQ or CAN in CH₂Cl₂/H₂OExcellent orthogonality. Oxidative cleavage is generally unaffected.
Acetate Ester Ac₂O, PyridineStable to acid, labile to base.LiOH or NaOH in THF/H₂OLimited by base lability.

Experimental Protocols

Protocol 1: Protection of 4-Fluorobenzyl Alcohol with TBSCl

Objective: To protect the hydroxyl group of 4-fluorobenzyl alcohol as a tert-butyldimethylsilyl (TBS) ether.

Methodology:

  • To a solution of 4-fluorobenzyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of 4-Fluorobenzyl TBS Ether with TBAF

Objective: To cleave the TBS ether from 4-fluorobenzyl TBS ether.

Methodology:

  • Dissolve the 4-fluorobenzyl TBS ether (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Workflows

Decision-Making Workflow for Protecting Group Selection

G start Start: Fluorinated Benzyl Alcohol q1 Is the subsequent chemistry incompatible with acidic protons? start->q1 protect Protection is necessary q1->protect Yes end Proceed with synthesis q1->end No q2 Are strong bases used in the synthetic route? protect->q2 q3 Is catalytic hydrogenation feasible and desired? q2->q3 No (Stable to base) pg_ester Consider Acetate Ester q2->pg_ester Yes (Base-labile) q4 Is orthogonality to other protecting groups critical? q3->q4 No (Hydrogenolysis may be slow) pg_benzyl Consider Benzyl Ether (Bn) q3->pg_benzyl Yes pg_silyl Consider Silyl Ether (TBS, TIPS) q4->pg_silyl Consider fluoride or acid cleavage pg_pmb Consider PMB Ether q4->pg_pmb Yes (Oxidative cleavage)

Caption: A decision tree to guide the selection of a suitable protecting group for fluorinated benzyl alcohols based on the planned synthetic route.

Experimental Workflow for TBS Protection and Deprotection

G cluster_protection Protection Step cluster_deprotection Deprotection Step p1 Dissolve 4-fluorobenzyl alcohol and imidazole in DMF p2 Add TBSCl at 0 °C p1->p2 p3 Stir at room temperature p2->p3 p4 Aqueous workup and extraction p3->p4 p5 Purification (Chromatography) p4->p5 protected TBS-Protected Alcohol p5->protected d1 Dissolve protected alcohol in THF d2 Add TBAF solution d1->d2 d3 Stir at room temperature d2->d3 d4 Quench and extract d3->d4 d5 Purification (Chromatography) d4->d5 deprotected Deprotected Alcohol d5->deprotected start Fluorinated Benzyl Alcohol start->p1 protected->d1

Caption: A streamlined workflow diagram illustrating the key stages of TBS protection and subsequent deprotection of a fluorinated benzyl alcohol.

Conclusion and Recommendations

The selection of a protecting group for fluorinated benzyl alcohols requires careful consideration of the electronic effects imparted by the fluorine substituents.

  • Silyl ethers (TBS, TIPS) represent a versatile and generally reliable choice, offering mild introduction and fluoride-mediated removal.

  • Benzyl ethers (Bn) , while robust, present a significant challenge in their deprotection via catalytic hydrogenolysis, which is often retarded by the presence of fluorine.[7] Alternative, harsher cleavage methods may be necessary.

  • PMB ethers stand out for their orthogonal deprotection via oxidation, a process largely unaffected by the fluorinated aromatic ring of the alcohol. This makes them an excellent choice for complex syntheses where mild and selective deprotection is paramount.

  • Acetate esters are limited by their lability to basic conditions, restricting their application in many synthetic sequences.

Ultimately, the optimal protecting group is dictated by the specific demands of the synthetic route. By understanding the interplay between the properties of the protecting group and the unique reactivity of fluorinated benzyl alcohols, researchers can navigate these challenges and efficiently advance their synthetic objectives.

References

A Comparative Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol: An Evaluation of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzyl alcohol is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique properties such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity to the final products. Consequently, the efficient and scalable synthesis of this versatile intermediate is of significant interest to the chemical research community. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into the mechanistic principles, detailed experimental protocols, and a quantitative comparison of their performance.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into three primary approaches, each with its own set of advantages and challenges:

  • Reduction of 3-Fluoro-5-(trifluoromethyl)benzoic Acid: A straightforward and widely applicable method that involves the reduction of the corresponding carboxylic acid.

  • Grignard Reaction of a Halogenated Precursor: A classic organometallic approach that builds the benzyl alcohol from a suitable aryl halide.

  • Nucleophilic Substitution of a Benzyl Halide: A versatile method that relies on the displacement of a halide from a pre-functionalized benzyl halide.

This guide will delve into the specifics of each of these methodologies, providing the necessary details for researchers to make an informed decision based on their specific laboratory capabilities, scale requirements, and cost considerations.

Method 1: Reduction of 3-Fluoro-5-(trifluoromethyl)benzoic Acid

This approach is predicated on the selective reduction of the carboxylic acid functionality of 3-Fluoro-5-(trifluoromethyl)benzoic acid. The choice of reducing agent is critical to ensure high yields and avoid side reactions.

Causality Behind Experimental Choices

The use of a borane-tetrahydrofuran complex (BH3•THF) is a common and effective choice for this transformation. Borane is a relatively mild and selective reducing agent for carboxylic acids, typically not affecting other functional groups that might be present on the aromatic ring under the reaction conditions. The reaction proceeds via the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed to yield the desired benzyl alcohol. Tetrahydrofuran (THF) is an ideal solvent as it is inert to the reducing agent and effectively solubilizes both the starting material and the borane complex.

Experimental Protocol

A representative protocol for a similar substrate, the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid, is presented here and can be adapted for 3-Fluoro-5-(trifluoromethyl)benzoic acid[1].

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (anhydrous)

  • Hydrochloric acid (6 N)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Water

Procedure:

  • In a three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 3-Fluoro-5-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous tetrahydrofuran.

  • Cool the stirred solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Slowly add the borane-tetrahydrofuran complex (2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 6 N HCl to quench the excess borane and hydrolyze the intermediate. Continue the addition until no further gas evolution is observed.

  • Add water to the flask and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2 x volume of THF).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by silica gel column chromatography if necessary.

Data Presentation
ParameterValueReference
Starting Material2-Chloro-5-(trifluoromethyl)benzoic acid[1]
Reducing AgentBorane-tetrahydrofuran complex[1]
SolventTetrahydrofuran[1]
Yield85%[1]
PurityNot specified, obtained as a white solid[1]
Reaction Time~2 hours (reflux)[1]

Note: The data presented is for a closely related substrate and may vary for the target molecule.

Workflow Diagram

reduction_workflow start Dissolve Benzoic Acid in THF cool Cool to 0°C start->cool add_bh3 Add BH3•THF dropwise cool->add_bh3 reflux Reflux for 1.5h add_bh3->reflux quench Quench with HCl reflux->quench extract Extract with Ethyl Acetate quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Purify (optional) concentrate->purify product 3-Fluoro-5-(trifluoromethyl) benzyl alcohol purify->product grignard_pathway start 3-Fluoro-5-(trifluoromethyl) bromobenzene mg Mg, Ether start->mg + grignard Grignard Reagent mg->grignard alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide + Paraformaldehyde paraform Paraformaldehyde product 3-Fluoro-5-(trifluoromethyl) benzyl alcohol alkoxide->product H3O+ workup Acidic Workup substitution_logic start 3-Fluoro-5-(trifluoromethyl) benzyl Halide intermediate Benzyl Acetate Intermediate start->intermediate SN2 Reaction nucleophile Sodium Acetate (Nucleophile) nucleophile->intermediate product 3-Fluoro-5-(trifluoromethyl) benzyl alcohol intermediate->product Transesterification/ Hydrolysis hydrolysis Hydrolysis (e.g., with Methanol/Heat) hydrolysis->product

References

Safety Operating Guide

Navigating the Disposal of 3-Fluoro-5-(trifluoromethyl)benzyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol, a halogenated organic compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical's characteristics and the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Understanding the Compound: Hazard Profile and Characteristics

Before any disposal protocol can be implemented, a thorough understanding of the substance is paramount. This compound (CAS No. 184970-29-4) is a substituted aromatic alcohol. Its structure, containing both fluorine and a trifluoromethyl group, places it in the category of halogenated organic compounds, which often require special disposal considerations due to their potential for environmental persistence and toxicity.[1][2]

Key Hazard Information:

Hazard CategoryClassificationAssociated Risks
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][4][5]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)May cause respiratory irritation.[3][4][5]

This data is synthesized from multiple Safety Data Sheets (SDS) for this compound and structurally similar compounds.

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] Halogenated organic compounds are often categorized under the "F-list" of hazardous wastes from non-specific sources.[1][8] Specifically, spent solvents containing halogenated compounds may fall under codes such as F001.[9] It is crucial to consult your institution's environmental health and safety (EHS) department for specific guidance on waste classification.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, with each step building upon the last to minimize risk.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[10]

  • Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.[3][10]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is mandatory. For larger spills, a complete suit protecting against chemicals may be required.[10]

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[3]

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can include strong oxidizing agents, acids, and bases.[11]

Small Quantity Disposal (Laboratory Scale)

For small quantities of residual material (e.g., rinsing of glassware):

  • Rinsing: Rinse the contaminated glassware three times with a suitable organic solvent (e.g., acetone, ethanol).

  • Rinsate Collection: Collect the rinsate in the designated halogenated organic waste container. Do not dispose of the rinsate down the drain.[3]

  • Empty Container Disposal: Once thoroughly rinsed, the empty container can typically be disposed of as non-hazardous waste. However, consult your local regulations and institutional policies.

Bulk Quantity and Unused Product Disposal

For larger quantities of unused or waste this compound:

  • Direct Transfer: Carefully transfer the chemical into the designated hazardous waste container in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Spills: Use a funnel to prevent spills during transfer. In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.[12][13]

  • Container Sealing and Storage: Securely seal the waste container. Store the container in a designated satellite accumulation area or central hazardous waste storage area.[6] Containers must be kept closed at all times except when adding or removing waste.[6]

Disposal Decision-Making Workflow

The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_procedure Disposal Procedure cluster_final Final Steps A Identify Waste: This compound B Consult SDS & Institutional EHS Policy A->B C Don Appropriate PPE B->C D Select Labeled, Compatible Hazardous Waste Container C->D E Segregate from Incompatible Wastes D->E F Determine Quantity of Waste E->F G Small Quantity / Rinsate F->G < Lab Scale H Bulk / Unused Product F->H > Lab Scale I Triple rinse with solvent G->I K Transfer directly to waste container H->K J Collect rinsate in waste container I->J L Securely Seal Container J->L K->L M Store in Designated Waste Accumulation Area L->M N Arrange for Pickup by Certified Waste Hauler M->N

References

Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-Fluoro-5-(trifluoromethyl)benzyl Alcohol

As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound (CAS No. 184970-29-4). This document is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure the highest standards of safety and procedural integrity.

Hazard Identification and Risk Assessment

This compound is a compound that requires careful handling due to its hazardous properties. Based on the available Safety Data Sheet (SDS), this chemical is classified as a substance that can cause significant irritation.[1]

Primary Hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]

Understanding these hazards is the first step in mitigating risk. The trifluoromethyl and fluoro- groups can influence the compound's reactivity and toxicological profile, necessitating stringent adherence to safety protocols.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the required PPE, with justifications rooted in the chemical's specific hazards.

PPE ComponentSpecificationJustification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and subsequent irritation. Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures after handling.[1]
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To protect against splashes that can cause serious eye irritation. Standard laboratory safety glasses are the minimum requirement.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize exposed skin and prevent accidental contact with the chemical.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of vapors, which can cause respiratory tract irritation.[1]

Operational Workflow for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Materials prep_hood->prep_materials handle_aliquot Carefully Aliquot Chemical prep_materials->handle_aliquot Proceed to handling handle_seal Seal Container Immediately After Use handle_aliquot->handle_seal handle_clean Clean Spills Promptly handle_seal->handle_clean post_decontaminate Decontaminate Work Area handle_clean->post_decontaminate Proceed to post-handling post_ppe Remove and Dispose of PPE Correctly post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Rapid and Effective Response

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[1]

Storage and Disposal Plan

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Chemical waste must be collected in a designated, labeled, and sealed container.

  • Do not dispose of this chemical down the drain.[1]

This operational guide is designed to provide a robust framework for the safe handling of this compound. Adherence to these protocols is paramount for the protection of all laboratory personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.